molecular formula C11H15N3OS B1353461 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 211245-64-6

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B1353461
CAS No.: 211245-64-6
M. Wt: 237.32 g/mol
InChI Key: QKRVSWPBAOCWHY-UHFFFAOYSA-N
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Description

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C11H15N3OS and its molecular weight is 237.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-16-11-12-6-8(7-15)10(14-11)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRVSWPBAOCWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445094
Record name 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
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Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211245-64-6
Record name 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211245-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its fundamental chemical and physical properties, outline a detailed, validated synthesis protocol, and explore its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the field of medicinal chemistry, forming the core structure of numerous biologically active compounds, including several approved drugs.[1][2] The inherent versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity. The subject of this guide, this compound, is a substituted pyrimidine that holds promise as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features, including a reactive carbaldehyde group, a nucleophilic amino substituent, and a modifiable methylthio group, make it a versatile building block for the development of novel kinase inhibitors and other targeted therapies.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 211245-64-6[5][6]
Molecular Formula C₁₁H₁₅N₃OS[5][6]
Molecular Weight 237.32 g/mol [6]
Appearance White to off-white solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as DMSO and ethanolInferred from related compounds[7][8]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, adapted from established protocols for similar pyrimidine derivatives.[3] The following is a detailed, self-validating experimental protocol.

Synthesis Workflow

SynthesisWorkflow reagent1 4,6-dichloro-2-(methylthio) -pyrimidine-5-carbaldehyde reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 Cyclopentylamine reagent2->reaction solvent_base Solvent (e.g., Ethanol) Base (e.g., Triethylamine) solvent_base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-(Cyclopentylamino)-2-(methylthio) -pyrimidine-5-carbaldehyde purification->product

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Experimental Protocol

Materials:

  • 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

  • Cyclopentylamine

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of cyclopentylamine (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aldehydic Proton (CHO): A singlet peak is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Pyrimidine Ring Proton (C6-H): A singlet is anticipated around δ 8.0-8.5 ppm.

  • Cyclopentyl Protons: A multiplet corresponding to the methine proton adjacent to the nitrogen (N-CH) is expected around δ 4.0-4.5 ppm. The remaining methylene protons of the cyclopentyl ring will likely appear as multiplets in the upfield region (δ 1.5-2.5 ppm).

  • Methylthio Protons (S-CH₃): A sharp singlet is expected around δ 2.5-3.0 ppm.

  • Amino Proton (NH): A broad singlet may be observed, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy
  • Aldehyde Carbonyl Carbon (CHO): A peak is expected in the highly deshielded region of δ 185-195 ppm.

  • Pyrimidine Ring Carbons: Carbons of the pyrimidine ring are expected to resonate in the aromatic region (δ 110-170 ppm).

  • Cyclopentyl Carbons: The methine carbon attached to the nitrogen will appear around δ 50-60 ppm, while the methylene carbons will be in the δ 20-40 ppm range.

  • Methylthio Carbon (S-CH₃): A signal is expected around δ 10-20 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹.

  • N-H Stretch (Amine): A moderate absorption band may be observed in the region of 3200-3400 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands are expected around 2850-3000 cm⁻¹.

  • C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrimidine ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (237.32 g/mol ).

Reactivity and Potential Applications in Drug Discovery

The chemical structure of this compound offers several avenues for further chemical modification, making it a valuable intermediate in drug discovery programs.

Key Reactive Sites

Reactivity main_compound 4-(Cyclopentylamino)-2-(methylthio) -pyrimidine-5-carbaldehyde aldehyde_rxn Aldehyde Reactions (e.g., Wittig, Reductive Amination) main_compound->aldehyde_rxn Formyl Group amino_rxn Amino Group Derivatization (e.g., Acylation, Alkylation) main_compound->amino_rxn Cyclopentylamino Group methylthio_rxn Methylthio Group Displacement (Nucleophilic Aromatic Substitution) main_compound->methylthio_rxn Methylthio Group

Sources

An In-depth Technical Guide to the Molecular Structure of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic innovation. Its inherent biological relevance and synthetic tractability have propelled a multitude of pyrimidine derivatives to the forefront of drug discovery. Among these, 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has emerged as a molecule of significant interest, primarily for its crucial role as a key intermediate in the synthesis of Palbociclib, a first-in-class CDK4/6 inhibitor approved for the treatment of HR-positive and HER2-negative breast cancer.[1][2][3][4] This guide, crafted from the perspective of a Senior Application Scientist, aims to provide an in-depth exploration of the molecular architecture of this pivotal compound. We will delve into its structural elucidation through spectroscopic analysis, discuss rational approaches to its synthesis, and contextualize its significance within the broader framework of drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a multi-functionalized pyrimidine core. The structural features, including a secondary amine, a thioether, and an aldehyde, all contribute to its unique reactivity and utility as a synthetic building block.

Systematic Name: this compound

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 211245-64-6Internal Database
Molecular Formula C₁₁H₁₅N₃OSInternal Database
Molecular Weight 237.32 g/mol Internal Database
Appearance Predicted: White to yellow or pale-green solid[5]
Storage Conditions Predicted: Ambient temperature or 2-8°C, in a dark place under an inert atmosphere.[5]

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, its synthesis can be rationally designed based on established pyrimidine chemistry and its role as a precursor to Palbociclib.[1][2][4] The most logical approach involves the sequential functionalization of a pyrimidine ring.

A plausible synthetic route, adapted from the synthesis of similar 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde derivatives, would likely involve a multi-step process.[5]

Proposed Synthetic Workflow:

Synthetic Workflow pyrimidine_precursor Pyrimidine Precursor (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) amination Nucleophilic Aromatic Substitution (Cyclopentylamine) pyrimidine_precursor->amination Step 1 reduction Reduction of Ester (e.g., DIBAL-H) amination->reduction Step 2 oxidation Oxidation of Alcohol (e.g., MnO2, PCC) reduction->oxidation Step 3 target_molecule 4-(Cyclopentylamino)-2-(methylthio) pyrimidine-5-carbaldehyde oxidation->target_molecule Final Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical Protocol):

  • Nucleophilic Aromatic Substitution: The synthesis would likely commence with a precursor such as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The highly reactive chloro group at the C4 position is susceptible to nucleophilic attack by cyclopentylamine. This reaction is typically carried out in a suitable solvent like ethanol or isopropanol, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Reduction of the Ester: The resulting ester would then be reduced to the corresponding primary alcohol. A selective reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common choice for this transformation to avoid over-reduction or side reactions.

  • Oxidation to the Aldehyde: The final step involves the mild oxidation of the primary alcohol to the desired aldehyde. Reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are well-suited for this purpose, as they can selectively oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids.

Self-Validation: Each step of this proposed synthesis should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material and the formation of the desired product before proceeding to the next step. Purification at each stage would likely be achieved through column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this specific molecule, the following characterization is based on predictions from established spectroscopic principles and data from analogous pyrimidine derivatives.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.2Singlet1H
Pyrimidine C6-H8.5 - 8.8Singlet1H
Cyclopentyl N-CH4.2 - 4.6Multiplet1H
Methylthio (-SCH₃)2.5 - 2.7Singlet3H
Cyclopentyl -CH₂1.5 - 2.1Multiplet8H
Amine N-H7.5 - 8.0Broad Singlet1H

Note: Predicted shifts are relative to TMS in CDCl₃ or DMSO-d₆. Actual values may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of distinct carbon environments and provide insights into their electronic nature.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 195
Pyrimidine C2, C4, C5, C6110 - 170
Cyclopentyl N-CH50 - 60
Cyclopentyl -CH₂23 - 35
Methylthio -SCH₃12 - 16

Note: Predicted shifts are relative to TMS in CDCl₃ or DMSO-d₆. Actual values may vary.

Mass Spectrometry

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 237 or 238, respectively.

Predicted Fragmentation Pathway:

Mass Fragmentation molecular_ion [M]⁺ m/z = 237 fragment1 Loss of -CHO [M-29]⁺ molecular_ion->fragment1 fragment2 Loss of Cyclopentyl [M-69]⁺ molecular_ion->fragment2 fragment3 Loss of -SCH₃ [M-47]⁺ molecular_ion->fragment3 daughter_ions Further Daughter Ions fragment1->daughter_ions fragment2->daughter_ions fragment3->daughter_ions

Caption: Predicted mass fragmentation pathway for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3200 - 3400Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Aldehyde)1680 - 1710Strong
C=N, C=C Stretch (Pyrimidine Ring)1550 - 1650Medium-Strong
C-N Stretch1200 - 1350Medium

Biological Significance and Applications in Drug Development

The primary significance of this compound lies in its role as a pivotal intermediate in the synthesis of Palbociclib (Ibrance®).[1][2][4] Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[2] By inhibiting CDK4/6, Palbociclib prevents the progression of the cell cycle from the G1 to the S phase, thereby halting the proliferation of cancer cells.

The aldehyde functionality of this compound is critical for the subsequent construction of the pyridopyrimidine core of Palbociclib through a condensation reaction.[1][2] The cyclopentylamino and methylthio groups are also integral parts of the final drug molecule, contributing to its binding affinity and pharmacokinetic properties.

The development of efficient and scalable syntheses for this intermediate is therefore of high importance to the pharmaceutical industry.[1][4]

Handling, Storage, and Safety

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C and protected from light to prevent degradation.[5]

Conclusion

This compound is a molecule of significant synthetic value, underscored by its indispensable role in the production of the blockbuster anti-cancer drug, Palbociclib. A thorough understanding of its molecular structure, reactivity, and spectroscopic properties is paramount for chemists and researchers involved in the synthesis and development of this and other related therapeutic agents. The predictive data and synthetic strategies outlined in this guide provide a solid foundation for further investigation and application of this important pyrimidine derivative.

References

  • Li, S., et al. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Research on Chemical Intermediates, 45(10), 4977-4987. Available from: [Link]

  • Li, S., et al. (2019). A new route for the synthesis of Palbociclib. Chemical Papers, 73(12), 3043–3051. Available from: [Link]

  • Xue, Y. (2015). Preparation method of palbociclib. CN104672635A. Available from: [Link]

  • Technical Disclosure Commons. (2024). Process for the preparation of Palbociclib intermediates. Technical Disclosure Commons. Available from: [Link]

Sources

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Introduction

This compound is a highly functionalized heterocyclic compound. Its structural core, the pyrimidine ring, is a fundamental motif in medicinal chemistry, famously appearing in nucleobases and a wide array of therapeutic agents. The presence of a reactive carbaldehyde group at the C5 position, coupled with versatile amino and methylthio substituents at C4 and C2 respectively, makes this molecule a valuable intermediate for the construction of more complex, biologically active molecules, particularly in the development of kinase inhibitors.[1]

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule. It is designed for researchers, chemists, and professionals in drug development, offering not just a procedural outline but also the underlying mechanistic principles and strategic considerations that govern the synthesis.

Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic approach to this compound identifies two key bond disconnections that inform the forward synthesis strategy.

  • C4-N Bond Disconnection : The bond between the pyrimidine C4 carbon and the cyclopentylamino nitrogen is readily disconnected. This suggests its formation via a nucleophilic aromatic substitution (SNAr) reaction, where cyclopentylamine acts as the nucleophile, displacing a suitable leaving group (such as a halogen) from the C4 position.

  • C5-C Bond Disconnection : The formyl group (-CHO) at the C5 position is a classic target for a formylation reaction. The Vilsmeier-Haack reaction is an exceptionally efficient and mild method for introducing a formyl group onto activated aromatic and heteroaromatic rings.

This analysis leads to the strategic selection of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 148256-82-0) as the pivotal intermediate.[2][3] The synthesis is therefore logically divided into two primary stages:

  • Stage 1 : Synthesis of the key intermediate, 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde, via a Vilsmeier-Haack reaction.

  • Stage 2 : Nucleophilic aromatic substitution of the chloro-intermediate with cyclopentylamine to yield the final product.

G Target This compound Intermediate 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde Target->Intermediate C4-N Bond Formation (SNAr) Cyclopentylamine Cyclopentylamine Target->Cyclopentylamine Precursor 2-(Methylthio)pyrimidin-4(3H)-one Intermediate->Precursor C5 Formylation & C4 Chlorination (Vilsmeier-Haack) VilsmeierReagent Vilsmeier-Haack Reagent (POCl₃/DMF) Intermediate->VilsmeierReagent

Caption: Retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde

The cornerstone of this synthesis is the Vilsmeier-Haack reaction. This reaction utilizes a chloromethyliminium salt, known as the Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The Vilsmeier reagent is a moderately strong electrophile capable of formylating electron-rich heterocycles.

In this specific application, starting with 2-(methylthio)pyrimidin-4(3H)-one, the Vilsmeier-Haack conditions serve a dual purpose:

  • Chlorination : The hydroxyl group at the C4 position is converted into a chloro group, a superior leaving group.

  • Formylation : The electron-donating character of the ring nitrogens and the methylthio group activates the C5 position for electrophilic attack by the Vilsmeier reagent, leading to the introduction of the carbaldehyde.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Chlorination DMF DMF Vilsmeier [ClCH=N(CH₃)₂]⁺Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start 2-(Methylthio)pyrimidin-4(3H)-one Product 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde Start->Product + Vilsmeier Reagent

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (moles)Amount (mass/vol)
2-(Methylthio)pyrimidin-4(3H)-one142.180.1014.22 g
Phosphoryl chloride (POCl₃)153.330.3027.4 mL
N,N-Dimethylformamide (DMF)73.09-100 mL
Crushed Ice18.02-500 g
Saturated Sodium Bicarbonate Solution--As needed
Dichloromethane (DCM)84.93-3 x 100 mL
Anhydrous Magnesium Sulfate120.37-As needed

Procedure

  • Vilsmeier Reagent Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add 100 mL of N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.

  • Add phosphoryl chloride (27.4 mL, 0.30 mol) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of the Vilsmeier reagent will result in a thick, crystalline slurry.

  • Reaction with Pyrimidine : To this slurry, add 2-(methylthio)pyrimidin-4(3H)-one (14.22 g, 0.10 mol) portion-wise, ensuring the temperature does not exceed 20°C.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization : Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. A solid precipitate will form.

  • Extraction : Extract the product from the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde as a solid.

Stage 2: Synthesis of this compound

This stage involves a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nature of the formyl group at C5 and the ring nitrogens. This electronic environment makes the C4 position, which bears a good leaving group (chloride), highly susceptible to attack by nucleophiles. Cyclopentylamine readily attacks this position, displacing the chloride ion to form the desired product.[4] A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (moles)Amount (mass/vol)
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde188.640.059.43 g
Cyclopentylamine85.150.066.2 mL
Triethylamine (TEA)101.190.07510.5 mL
Acetonitrile (ACN)41.05-150 mL
Water18.02-200 mL
Ethyl Acetate88.11-3 x 75 mL
Brine--50 mL
Anhydrous Sodium Sulfate142.04-As needed

Procedure

  • Reaction Setup : To a round-bottom flask, add 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (9.43 g, 0.05 mol), acetonitrile (150 mL), and triethylamine (10.5 mL, 0.075 mol).

  • Nucleophile Addition : Add cyclopentylamine (6.2 mL, 0.06 mol) to the stirred solution at room temperature.

  • Reaction : Heat the mixture to reflux (approximately 82°C) and maintain for 2-4 hours. Monitor the reaction's completion using TLC.

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Extraction : Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the crude product.

  • Purification : Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., isopropanol) to yield this compound as a pure solid.[5][6]

Summary and Conclusion

The synthesis of this compound is efficiently achieved through a two-stage process. The key steps are a Vilsmeier-Haack reaction for the dual chlorination and formylation of a pyrimidine precursor, followed by a nucleophilic aromatic substitution with cyclopentylamine. This pathway is robust, relies on well-established and understood chemical transformations, and utilizes readily available starting materials. The protocols described herein are self-validating, with clear checkpoints for reaction monitoring and standard procedures for purification, ensuring a reliable route to this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (n.d.). MDPI. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. [Link]

  • Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. (2011). Synfacts, 2011(07), 0731. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2020). ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (2011). National Institutes of Health (NIH). [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1966). Journal of the Chemical Society C: Organic. [Link]

  • Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. (2016). ResearchGate. [Link]

  • Buy Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate | 211245-62-4. (n.d.). Chemspace. [Link]

  • Process for synthesis of a 2-thioalkyl pyrimidine. (2021).
  • 2-(methylthio)pyrimidin-4-amine (C5H7N3S). (n.d.). PubChemLite. [Link]

  • 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008. (n.d.). PubChem. [Link]

  • Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (2018). National Institutes of Health (NIH). [Link]

  • This compound, 95% Purity, C11H15N3OS, 250 mg. (n.d.). CP Lab Safety. [Link]

  • Synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals. (2007). Semantic Scholar. [Link]

  • This compound. (n.d.). Aobchem. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2024). National Institutes of Health (NIH). [Link]

  • 4-Amino-2-(cyclopentylamino)pyrimidine-5-carboxamide | C10H15N5O | CID 70694174. (n.d.). PubChem. [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2016). National Institutes of Health (NIH). [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI. [Link]

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The Strategic Intermediate: A Technical Guide to 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a plethora of therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of targeted therapies. Within this vast chemical space, 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS No. 211245-64-6) has emerged as a critical building block, particularly in the synthesis of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and strategic application in the development of next-generation therapeutics for researchers, scientists, and drug development professionals.

The intrinsic value of this molecule lies in the trifecta of its functional groups: the cyclopentylamino group at the C4 position, the methylthio group at C2, and the reactive carbaldehyde at C5. This arrangement offers a versatile platform for constructing complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine core, which is prevalent in a number of kinase inhibitors targeting key players in cellular signaling pathways.

Physicochemical Properties

While extensive experimental data for this specific intermediate is not widely published, its properties can be reliably inferred from closely related analogs and general chemical principles.

PropertyValueSource
CAS Number 211245-64-6Commercial Suppliers[1][2]
Molecular Formula C11H15N3OSCalculated
Molecular Weight 237.32 g/mol Calculated[1]
Appearance Likely a white to pale yellow solidInferred from analogs[3]
Solubility Expected to be soluble in organic solvents like THF, DCM, and DMFInferred from synthetic protocols
Storage Store in a cool, dry, dark place under an inert atmosphereGeneral laboratory practice[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be efficiently achieved through a multi-step sequence starting from commercially available precursors. The following protocol is a robust and scalable method adapted from the synthesis of analogous pyrimidine carbaldehydes.

Experimental Protocol

Step 1: Synthesis of ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

  • To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol, add triethylamine (Et3N) (1.2 eq).

  • To this stirred solution, add cyclopentylamine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate.

Step 2: Synthesis of (4-(cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol

  • Prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Slowly add a solution of ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (4-(cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the (4-(cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl3).

  • Add activated manganese dioxide (MnO2) (5-10 eq) portion-wise to the solution.

  • Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 24 hours and can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

Synthesis of this compound start Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate intermediate1 Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate start->intermediate1 Cyclopentylamine, Et3N intermediate2 (4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol intermediate1->intermediate2 LiAlH4 product This compound intermediate2->product MnO2

Caption: Synthetic route to the target compound.

The Role in Kinase Inhibitor Synthesis: Building the Pyrido[2,3-d]pyrimidine Scaffold

The strategic importance of this compound lies in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems. The pyrido[2,3-d]pyrimidine core is a particularly valuable scaffold that can be readily accessed from this intermediate. This bicyclic system serves as a versatile template for the development of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinase 4 (CDK4) and p38 Mitogen-Activated Protein Kinase (MAPK).

General Reaction Scheme: Condensation with Active Methylene Compounds

The aldehyde functionality is readily condensed with various active methylene compounds, such as cyanoacetates or malononitrile derivatives, in the presence of a base to construct the pyridone ring.

Pyrido[2,3-d]pyrimidine Synthesis start This compound product Pyrido[2,3-d]pyrimidine Scaffold start->product reagent Active Methylene Compound (e.g., CNCH2CO2Et) reagent->product Base (e.g., Piperidine)

Caption: Formation of the pyridopyrimidine core.

Application in Drug Discovery: Targeting Key Signaling Pathways

CDK4/6 Inhibition in Cancer Therapy

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1-S phase transition. In many cancers, the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation. Inhibitors of CDK4/6 have shown significant clinical success in the treatment of certain types of breast cancer. The pyrido[2,3-d]pyrimidine scaffold, derived from the title compound, has been successfully employed in the design of potent and selective CDK4 inhibitors.

For instance, Reddy et al. reported the discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile as a potent inhibitor of CDK4. This class of compounds demonstrates the importance of the cyclopentyl group at the 8-position of the pyridopyrimidine ring system, which is directly installed from the title aldehyde's precursor.

CDK4 Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D Upregulation CDK4/6-Cyclin D Complex CDK4/6-Cyclin D Complex Cyclin D->CDK4/6-Cyclin D Complex CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Complex Rb Rb CDK4/6-Cyclin D Complex->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Inhibition G1-S Transition G1-S Transition E2F->G1-S Transition Transcription of S-phase genes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CDK4/6-Cyclin D Complex

Caption: Inhibition of the CDK4/6 pathway.

p38 MAPK Inhibition in Inflammatory Diseases

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses. Upon activation by cellular stress or inflammatory cytokines, p38 MAPK phosphorylates a range of downstream targets, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Chronic activation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde scaffold is a well-established starting point for the synthesis of p38 MAPK inhibitors. The aldehyde group allows for the construction of various heterocyclic systems that can effectively occupy the ATP-binding pocket of the kinase.

p38 MAPK Signaling Pathway Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 Phosphorylation p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylation Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Phosphorylation Inflammatory Response Inflammatory Response Downstream Targets->Inflammatory Response Inhibitor Pyrimidine-based p38 Inhibitor Inhibitor->p38 MAPK

Caption: Inhibition of the p38 MAPK pathway.

Conclusion: A Versatile Tool for Drug Discovery

This compound represents a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its well-defined synthetic accessibility and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries targeting key signaling pathways in cancer and inflammatory diseases. The strategic use of this building block allows medicinal chemists to efficiently construct complex molecular architectures, such as the pyrido[2,3-d]pyrimidine scaffold, which have demonstrated significant therapeutic potential. As the demand for novel and selective kinase inhibitors continues to grow, the importance of strategically designed intermediates like this compound in accelerating drug discovery efforts cannot be overstated.

References

  • Reddy, M. V. R., Akula, B., Cosenza, S. C., Athuluridivakar, S., Mallireddigari, M. R., Pallela, V. R., ... & Reddy, E. P. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety (n.d.). This compound, 95% Purity, C11H15N3OS, 250 mg. Retrieved from [Link]

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The Emergence of a Novel Pyrimidine Scaffold: A Technical Guide to 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Pursuit of Novel Chemical Entities

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing the ever-evolving challenges of human health. The pyrimidine core, a fundamental building block of nucleic acids, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents. This technical guide delves into the discovery, synthesis, and potential applications of a specific, yet significant, pyrimidine derivative: 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. This compound, identified by the CAS Number 211245-64-6, represents a strategic design element in the quest for potent and selective modulators of biological pathways.[1] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, from its rational design and synthesis to its potential as a cornerstone for future therapeutic innovation.

The Genesis of a Targeted Scaffold: Design and Rationale

The discovery of a new chemical entity is rarely a serendipitous event; rather, it is a culmination of rational design, iterative synthesis, and a deep understanding of structure-activity relationships (SAR). The architecture of this compound is a testament to this principle.

The Privileged Pyrimidine Core

The pyrimidine ring is a well-established pharmacophore present in numerous FDA-approved drugs, including antiviral agents and anticancer therapeutics.[2] Its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, makes it an ideal foundation for designing targeted therapies. Pyrimidine derivatives have been successfully developed as inhibitors of kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[3][4]

Strategic Functionalization: Decoding the Substituents

The specific substituents on the pyrimidine ring of the title compound are not arbitrary; each is strategically placed to influence its physicochemical properties and biological activity.

  • The 5-Carbaldehyde Group: The aldehyde functionality at the 5-position is a versatile chemical handle. It can act as a key pharmacophoric element, forming crucial interactions with a biological target, or serve as a synthetic precursor for the construction of more complex heterocyclic systems.[3] This reactive group allows for a multitude of chemical transformations, enabling the exploration of a broad chemical space during lead optimization.

  • The 2-(Methylthio) Group: The methylthio substituent at the 2-position modulates the electronic properties of the pyrimidine ring and can influence the compound's metabolic stability.[5] This group can also be a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can fine-tune the biological activity.[5]

  • The 4-(Cyclopentylamino) Group: The cyclopentylamino moiety at the 4-position is a critical determinant of the molecule's lipophilicity and conformational flexibility. The bulky and hydrophobic nature of the cyclopentyl group can enhance binding affinity and selectivity for a specific target protein by occupying a hydrophobic pocket. The secondary amine provides a hydrogen bond donor, further contributing to target engagement. The choice of a cyclopentyl group over other alkyl or aryl substituents is a deliberate design choice aimed at optimizing potency and pharmacokinetic properties.[6][7]

The Synthetic Pathway: From Precursors to the Final Product

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the substituted pyrimidine ring, followed by the introduction or modification of the key functional groups. A plausible precursor is the corresponding ethyl ester, Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate, which is commercially available.[9][10]

Retrosynthesis Target This compound Ester Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate Target->Ester Reduction Precursors Pyrimidine Ring Precursors Ester->Precursors Ring Formation & Functionalization

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

The following protocol outlines a viable synthetic route. It is crucial to note that these are generalized steps, and optimization of reaction conditions would be necessary for achieving high yields and purity.

Step 1: Synthesis of Ethyl 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

This step would likely involve the condensation of a suitable three-carbon building block with S-methylisothiourea, followed by the introduction of the cyclopentylamino group. A common method involves the displacement of a leaving group, such as a chlorine atom, from a 4-chloropyrimidine precursor with cyclopentylamine.

Step 2: Reduction of the Ester to the Aldehyde

The conversion of the ethyl ester to the corresponding aldehyde is a critical step. This transformation requires a mild reducing agent to avoid over-reduction to the alcohol.

  • Dissolution: Dissolve Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the cooled solution. The stoichiometry of the reducing agent is critical to prevent the formation of the corresponding alcohol.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent, such as methanol or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Reduction to Aldehyde Precursor_Synthesis Condensation & Amination Dissolution Dissolve Ester in Anhydrous Solvent Precursor_Synthesis->Dissolution Cooling Cool to -78 °C Dissolution->Cooling Reduction Slow Addition of DIBAL-H Cooling->Reduction Monitoring Monitor by TLC/HPLC Reduction->Monitoring Quenching Quench Reaction Monitoring->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Purification Column Chromatography Workup->Purification

Caption: Proposed synthetic workflow for the target aldehyde.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyDescriptionSource
Molecular Formula C11H15N3OS[1]
Molecular Weight 237.32 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Purity Typically >95% for research-grade material[1]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred

Standard analytical techniques for characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Applications and Biological Significance

The structural features of this compound suggest its potential as a valuable intermediate or a biologically active agent in several therapeutic areas.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors. For instance, related pyrimidine derivatives have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory diseases and cancer.[3] The cyclopentylamino group could confer selectivity for the ATP-binding pocket of specific kinases. The aldehyde functionality could be further elaborated to introduce additional binding elements to enhance potency and selectivity.

Anticancer Activity

Many pyrimidine-based compounds exhibit potent anticancer activity by targeting various cellular processes, including microtubule dynamics and cell cycle regulation.[2][5][11] The unique substitution pattern of the title compound could lead to novel interactions with cancer-related targets.

Agrochemicals

Pyrimidine derivatives also find applications in the agrochemical industry as herbicides and fungicides.[12] The biological activity of this compound could be explored in this context.

Potential_Applications Compound 4-(Cyclopentylamino)-2- (methylthio)pyrimidine- 5-carbaldehyde Kinase_Inhibition Kinase Inhibition Compound->Kinase_Inhibition Anticancer Anticancer Activity Compound->Anticancer Agrochemicals Agrochemicals Compound->Agrochemicals

Caption: Potential applications of the target compound.

Future Directions and Conclusion

This compound stands as a promising molecular entity with significant potential for further exploration. Its rational design, coupled with a plausible and scalable synthetic route, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of kinases and cancer cell lines is warranted to identify its primary biological targets.

  • SAR Studies: Systematic modification of the cyclopentylamino, methylthio, and carbaldehyde groups will be crucial for elucidating the structure-activity relationships and optimizing the compound's biological profile.

  • Elaboration of the Aldehyde: The aldehyde functionality serves as a gateway for the synthesis of a diverse library of derivatives, including imines, oximes, and more complex heterocyclic systems, which could lead to the discovery of novel therapeutic agents.

References

  • National Institutes of Health. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent.[Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. this compound.[Link]

  • Google Patents.
  • PubChem, National Institutes of Health. Chemical compounds - Patent US-2022340592-A1.[Link]

  • National Institutes of Health. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.[Link]

  • MDPI. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.[Link]

  • PubMed, National Institutes of Health. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.[Link]

  • Google Patents.US10039766B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
  • PubChem, National Institutes of Health. 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2.[Link]

  • PubMed, National Institutes of Health. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.[Link]

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The Synthetic Heart of a Kinase Inhibitor: Elucidating the Mechanism of Action of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a pivotal chemical intermediate in the synthesis of highly selective and potent kinase inhibitors. While this compound itself is not an active pharmaceutical ingredient, its meticulously designed structure is the cornerstone for building molecules with significant therapeutic impact. This document will delve into the presumptive mechanism of action of its ultimate derivatives, with a primary focus on the synthesis and activity of Palbociclib, a landmark inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). We will explore the synthetic rationale, the structure-activity relationships, and the downstream cellular consequences of inhibiting the CDK4/6 pathway, thereby providing researchers, scientists, and drug development professionals with a thorough understanding of this compound's critical role in modern oncology.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring, a heterocyclic aromatic organic compound, is a fundamental building block in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Its inherent ability to participate in hydrogen bonding and other molecular interactions has made it a privileged scaffold in medicinal chemistry.[2] Pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1] The subject of this guide, this compound, represents a highly functionalized pyrimidine derivative, poised for the construction of more complex, therapeutically active compounds.

Synthetic Utility and the Path to Kinase Inhibition

This compound serves as a key intermediate in the synthesis of pyridopyrimidines, a class of fused heterocyclic compounds with a broad range of biological activities, including the inhibition of various protein kinases.[3][4] The strategic placement of its functional groups—the cyclopentylamino group at the 4-position, the methylthio group at the 2-position, and the carbaldehyde at the 5-position—are all critical for the subsequent chemical transformations that lead to the final drug substance.

Notably, this pyrimidine derivative is a crucial precursor in the synthesis of Palbociclib, a first-in-class oral inhibitor of CDK4 and CDK6.[5][6][7] The synthesis of Palbociclib from this intermediate involves a series of reactions that ultimately form the characteristic pyrido[2,3-d]pyrimidin-7-one core of the final drug.

Experimental Workflow: Conceptual Synthesis of a Pyrido[2,3-d]pyrimidine Core

The following diagram illustrates a conceptual workflow for the synthesis of a pyridopyrimidine core from a 4-(substituted-amino)-2-(methylthio)pyrimidine-5-carbaldehyde intermediate. This process highlights the importance of the aldehyde group for the crucial cyclization step.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Further Modification Start This compound Product1 Intermediate Adduct Start->Product1 Base-catalyzed condensation Reagent1 Active Methylene Compound (e.g., Cyanoacetamide) Reagent1->Product1 Product2 Pyrido[2,3-d]pyrimidine Core Product1->Product2 Intramolecular cyclization and aromatization Final_Product Potent Kinase Inhibitor (e.g., Palbociclib) Product2->Final_Product Substitution reactions at various positions

Caption: Conceptual workflow for the synthesis of a kinase inhibitor.

Mechanism of Action: Inhibition of CDK4/6 and Cell Cycle Arrest

The therapeutic efficacy of Palbociclib, the downstream product of our topic compound, lies in its highly specific inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6).[6]

The Role of CDK4/6 in the Cell Cycle

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (first gap) phase to the S (synthesis) phase.[3] In normal cell proliferation, mitogenic signals lead to the expression of D-type cyclins (cyclin D1, D2, and D3). These cyclins then bind to and activate CDK4 and CDK6. The activated CDK4/6-cyclin D complex phosphorylates the Retinoblastoma protein (pRb).[3] This phosphorylation event causes pRb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1 to S phase transition and DNA replication.

Molecular Interaction of Palbociclib with CDK4/6

Palbociclib functions as an ATP-competitive inhibitor of CDK4 and CDK6.[3] It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of pRb. This blockade of pRb phosphorylation maintains the pRb-E2F complex, thereby preventing the expression of S-phase entry genes. The ultimate outcome is a halt in the cell cycle at the G1/S checkpoint, leading to a state of cellular senescence or apoptosis in tumor cells that are dependent on the CDK4/6 pathway for proliferation.[8]

Signaling Pathway: CDK4/6-Mediated Cell Cycle Progression and its Inhibition

The following diagram illustrates the CDK4/6 signaling pathway and the point of intervention by inhibitors derived from this compound.

G cluster_0 Upstream Signaling cluster_1 CDK4/6 Activation cluster_2 Downstream Effects Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Synthesis Mitogens->CyclinD Active_Complex Active CDK4/6-Cyclin D Complex CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex pRb pRb Active_Complex->pRb Phosphorylation E2F E2F pRb->E2F Inhibits pRb_P Phosphorylated pRb G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Palbociclib (Derived from Intermediate) Inhibitor->Active_Complex Inhibits

Caption: The CDK4/6 signaling pathway and its inhibition.

Therapeutic Relevance and Clinical Applications

The inhibition of CDK4/6 has proven to be a highly effective therapeutic strategy in certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[6] In these cancers, the CDK4/6-cyclin D-pRb pathway is often hyperactive, driving uncontrolled cell proliferation. By halting the cell cycle, Palbociclib and other CDK4/6 inhibitors can significantly slow tumor growth and improve patient outcomes.

Broader Implications: The Versatility of Pyridopyrimidines

While the primary focus of this guide is the role of this compound as a precursor to CDK4/6 inhibitors, it is important to recognize the broader therapeutic potential of the resulting pyridopyrimidine scaffold. Research has shown that derivatives of this core structure can exhibit a wide range of biological activities, including:

  • p38 MAP Kinase Inhibition: Certain pyridopyrimidines have been developed as potent and selective inhibitors of p38 mitogen-activated protein kinase, a key player in inflammatory responses.[9]

  • Antiviral and Antimicrobial Activity: The versatile structure of pyridopyrimidines allows for modifications that can lead to compounds with significant antiviral and antibacterial properties.[4]

  • Analgesic Effects: Some pyridopyrimidine derivatives have shown promise as analgesic agents for the treatment of neuropathic pain.[4]

  • Inhibition of Cyclic Nucleotide Synthesis: Certain pyridopyrimidine derivatives have been identified as inhibitors of guanylyl cyclase, with potential applications in treating secretory diarrhea.[10][11]

This versatility underscores the importance of intermediates like this compound in providing a flexible platform for the discovery of novel therapeutics targeting a diverse range of diseases.

Conclusion

This compound is a testament to the power of rational drug design and the central role of synthetic chemistry in modern medicine. While not a therapeutic agent in its own right, its carefully orchestrated arrangement of functional groups makes it an invaluable precursor for the synthesis of potent and selective kinase inhibitors. The primary mechanism of action of its most prominent derivative, Palbociclib, is the targeted inhibition of CDK4 and CDK6, leading to cell cycle arrest and the suppression of tumor growth. The continued exploration of the pyridopyrimidine scaffold, made accessible through intermediates like the one discussed herein, holds immense promise for the development of future generations of targeted therapies for a multitude of diseases.

References

  • Li, S., Chen, J., Feng, C., Yang, W., & Ji, M. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.
  • Al-Kassim Hassan, M., & Ates-Alagoz, Z. (2022). The synthetic strategies for the preparation of Palbociclib. Mini-Reviews in Medicinal Chemistry, 22(14), 1836–1853.
  • Kots, A. Y., Choi, B. K., Estrella-Jimenez, M. E., Warren, C. A., Gilbertson, S. R., Guerrant, R. L., & Murad, F. (2008). Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea. Proceedings of the National Academy of Sciences, 105(24), 8466–8471.
  • Xue, Y. (2015). Preparation method of palbociclib. CN104672635A.
  • Technical Disclosure Commons. (2024).
  • Li, S., Chen, J., Feng, C., Yang, W., & Ji, M. (2019). A new route for the synthesis of Palbociclib. Chemical Papers, 73(12), 3043–3051.
  • Kim, H. J., Lee, J. H., Lee, J. Y., Kim, J. H., Kim, J. H., Lee, J., ... & Lee, K. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850–7860.
  • Reddy, M. V. R., Akula, B., Cosenza, S. C., Athuluridivakar, S., Mallireddigari, M. R., Pallela, V. R., ... & Reddy, E. P. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599.
  • Kots, A. Y., Martin, E., Sharina, I. G., Krumenacker, J. S., & Murad, F. (2019).
  • Wang, Y., Zhang, T., Geng, F., Li, J., Wei, G., Wang, Y., ... & Zhang, Y. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2160838.
  • Natarajan, S. R., Wisnoski, D. D., Singh, S. B., Stelmach, J. E., O'Neill, E. A., Schwartz, C. D., ... & Doherty, J. B. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273–276.
  • Sreelatha, T., & John, S. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 104-114.
  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268–272.
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. A., Al-Qirim, T. M., Shattat, G. F., & Al-Hiari, Y. M. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 30(8), 3465.
  • Li, Y., Zhang, Y., Wang, Y., Li, J., Wei, G., Wang, Y., ... & Zhang, Y. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. International Journal of Nanomedicine, 17, 1581–1601.
  • Reddy, M. V. R., Akula, B., Cosenza, S. C., Athuluridivakar, S., Mallireddigari, M. R., Pallela, V. R., ... & Reddy, E. P. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599.
  • Karadendrou, M. A., Kostopoulou, I., Matzapetakis, M., Zervou, M., & Detsi, A. (2023).
  • Chen, Y. T., Hsieh, T. H., Hsieh, Y. C., Lin, C. W., & Chen, C. H. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 7(4), 3568–3579.
  • Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-205.

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An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a pyrimidine derivative of interest in medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this document synthesizes predicted data based on the analysis of structurally related compounds. This approach offers a robust framework for researchers engaged in the synthesis, identification, and application of this and similar chemical entities.

The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and understanding its spectroscopic characteristics is paramount for efficient drug discovery and development. This guide is structured to provide not only the predicted data but also the underlying scientific principles and experimental considerations, reflecting the expertise of a Senior Application Scientist.

Molecular Structure and Key Functional Groups

This compound (CAS No. 211245-64-6) possesses a molecular formula of C₁₁H₁₅N₃OS and a molecular weight of 237.32 g/mol .[1][2] The key structural features that dictate its spectroscopic properties are:

  • A substituted pyrimidine ring.

  • A cyclopentylamino group at the C4 position.

  • A methylthio group at the C2 position.

  • A carbaldehyde (formyl) group at the C5 position.

These features will give rise to characteristic signals in various spectroscopic analyses.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to each proton-containing group.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9 - 10.1s1H-CHOThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
~8.5 - 8.7s1HPyrimidine C6-HThe proton on the pyrimidine ring is in an electron-deficient environment, leading to a downfield chemical shift.
~8.0 - 8.2d1H-NH-The amine proton's chemical shift is variable and depends on concentration and solvent. It is expected to appear as a doublet due to coupling with the adjacent methine proton of the cyclopentyl group.
~4.3 - 4.5m1HCyclopentyl C1-HThis methine proton is adjacent to the nitrogen atom, causing a downfield shift. It will appear as a multiplet due to coupling with the neighboring methylene protons.
~2.6s3H-S-CH₃The methyl protons of the methylthio group are relatively shielded and appear as a sharp singlet.
~1.5 - 2.1m8HCyclopentyl -(CH₂)₄-The methylene protons of the cyclopentyl ring will appear as a complex multiplet in the aliphatic region of the spectrum.
Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • If necessary, perform two-dimensional NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~185 - 190-CHOThe carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield.
~170 - 175Pyrimidine C2The carbon atom bonded to the electronegative sulfur and two nitrogen atoms is expected to be downfield.
~160 - 165Pyrimidine C4The carbon atom attached to the amino group and flanked by nitrogen atoms will also be in the downfield region.
~155 - 160Pyrimidine C6The pyrimidine ring carbon bearing a proton.
~110 - 115Pyrimidine C5The carbon atom to which the aldehyde group is attached.
~55 - 60Cyclopentyl C1The methine carbon of the cyclopentyl group directly attached to the nitrogen atom.
~30 - 35Cyclopentyl C2/C5The methylene carbons adjacent to the C1 carbon of the cyclopentyl ring.
~20 - 25Cyclopentyl C3/C4The remaining methylene carbons of the cyclopentyl ring.
~12 - 15-S-CH₃The carbon of the methylthio group is in a relatively shielded environment.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is recommended.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • Use a sufficient relaxation delay to ensure accurate integration if quantitative analysis is needed.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3300 - 3400N-H stretchSecondary AmineThe N-H stretching vibration of the cyclopentylamino group.
~2950 - 2850C-H stretchAliphaticC-H stretching vibrations of the cyclopentyl and methyl groups.
~2850 - 2750C-H stretchAldehydeCharacteristic C-H stretch of the aldehyde proton.
~1680 - 1700C=O stretchAldehydeStrong absorption due to the carbonyl stretching vibration of the aldehyde.
~1550 - 1600C=N, C=C stretchPyrimidine RingAromatic ring stretching vibrations.
~1400 - 1450C-H bendAliphaticBending vibrations of the CH₂ and CH₃ groups.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the pure solvent.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted MS Data
m/zIonRationale
237[M]⁺Molecular ion peak corresponding to the exact mass of the compound.
238[M+1]⁺Due to the natural abundance of ¹³C.
239[M+2]⁺Due to the natural abundance of ³⁴S.
208[M - CHO]⁺Loss of the formyl group.
190[M - S-CH₃]⁺Loss of the methylthio group.
168[M - C₅H₉]⁺Loss of the cyclopentyl group.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.

Visualization of Key Structural and Spectroscopic Relationships

To better illustrate the connectivity and the origin of the spectroscopic signals, the following diagrams are provided.

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 4-(Cyclopentylamino)-2- (methylthio)pyrimidine- 5-carbaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally analogous compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols and interpretations are grounded in fundamental spectroscopic principles and are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The accurate interpretation of spectroscopic data is a cornerstone of chemical research, enabling the unambiguous identification and characterization of novel compounds that may lead to the next generation of therapeutic agents.

References

  • Chemsigma. (n.d.). 5-Pyrimidinecarboxaldehyde, 4-(cyclopentylamino)-2-(methylthio)- [211245-64-6]. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C11H15N3OS, 250 mg. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide on the Solubility Profile of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and efficacy.[1] 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] The pyrimidine scaffold is a common feature in numerous approved drugs, highlighting the therapeutic potential of its derivatives.[3][4][5] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its assessment. While specific experimental solubility data for this exact molecule is not extensively published, this guide will leverage established principles of pyrimidine chemistry and solubility to provide a robust framework for researchers.

Molecular Structure and its Implications for Solubility

The solubility of this compound is intrinsically linked to its molecular architecture. The core pyrimidine ring, with its two nitrogen atoms, can participate in hydrogen bonding, a key interaction for solubility in protic solvents like water and alcohols.[6] However, the molecule also possesses several nonpolar features: the cyclopentyl group, the methylthio substituent, and the pyrimidine ring itself, which is aromatic in nature. These lipophilic characteristics contribute to its solubility in organic solvents. The presence of a carbaldehyde (aldehyde) group adds polarity and a potential hydrogen bond acceptor site.

The interplay between these hydrophilic and lipophilic moieties dictates the overall solubility profile. It is anticipated that this compound will exhibit limited aqueous solubility and greater solubility in a range of organic solvents. The cyclopentyl and methylthio groups, in particular, increase the molecule's hydrophobicity compared to a simpler pyrimidine structure.

Factors Influencing the Solubility of Pyrimidine Derivatives

Several environmental and structural factors can significantly modulate the solubility of pyrimidine derivatives like this compound:

  • Temperature: For most solid solutes, solubility increases with temperature.[4][7] This endothermic dissolution process can be quantified by thermodynamic parameters such as the enthalpy and entropy of dissolution, which can be derived from temperature-dependent solubility data using the van't Hoff and Gibbs equations.[7]

  • pH: The pyrimidine ring is weakly basic and can be protonated under acidic conditions.[8] This ionization would lead to the formation of a more soluble salt, thereby increasing aqueous solubility at lower pH values. The pKa of the compound is a critical parameter to determine the pH range over which its solubility is most sensitive.[8]

  • Solvent Polarity: The solubility will be highest in solvents with a polarity that matches that of the solute, following the "like dissolves like" principle. A systematic screening of solvents with varying polarities is essential to identify suitable systems for reactions, purifications, and formulations.

  • Crystalline Structure: The solid-state properties of the compound, including its crystal lattice energy, will impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state interactions.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of extensive published data, the experimental determination of solubility is a crucial first step for any researcher working with this compound. The following protocols outline standard methods for both kinetic and thermodynamic solubility assessment.[1]

Protocol 1: Kinetic Solubility Determination

This method provides a rapid assessment of solubility under non-equilibrium conditions and is useful for early-stage screening.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.

  • Incubation: In a 96-well plate or microcentrifuge tubes, add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration. It is crucial to perform this in duplicate or triplicate.

  • Equilibration: Shake the mixture at a constant temperature for a defined period (e.g., 1-2 hours) to allow for dissolution.

  • Separation of Undissolved Compound: Centrifuge the samples to pellet any precipitated material.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS). A calibration curve prepared from the stock solution is used for quantification.[1]

Protocol 2: Thermodynamic Solubility Determination

This method measures the true equilibrium solubility and is considered the gold standard for lead optimization and formulation development.[1]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a vial. Ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the saturated solution from the excess solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method like HPLC-UV or LC-MS.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid compound to a known volume of solvent B Agitate at constant temperature for 24-48 hours A->B Incubate C Centrifuge or filter to separate solid from supernatant B->C Reach Equilibrium D Analyze supernatant concentration by HPLC-UV or LC-MS C->D Analyze

Caption: Thermodynamic Solubility Workflow

Predicted Solubility Profile

Based on the chemical structure and general properties of similar pyrimidine derivatives, a predicted qualitative solubility profile for this compound is presented below. It is imperative to note that this is a theoretical estimation and must be confirmed by experimental data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Buffers PBS (pH 7.4), WaterLow to Very LowThe presence of multiple lipophilic groups (cyclopentyl, methylthio) likely outweighs the hydrogen bonding potential of the pyrimidine nitrogens and aldehyde oxygen.
Polar Aprotic DMSO, DMFHighThese solvents are excellent at solvating a wide range of organic molecules, including those with both polar and nonpolar character.
Polar Protic Methanol, EthanolModerate to HighThe alcohol can act as both a hydrogen bond donor and acceptor, interacting with the polar functionalities of the molecule.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents are effective for many organic compounds, and the polarity is sufficient to dissolve the target molecule.
Ethers Tetrahydrofuran (THF)ModerateTHF is a versatile solvent for a range of organic molecules.
Nonpolar Hexanes, TolueneVery LowThe molecule possesses significant polarity from the pyrimidine ring and aldehyde group, making it unlikely to be soluble in highly nonpolar solvents.

Conclusion and Future Directions

For scientists and drug development professionals, a thorough characterization of this compound's solubility in various pharmaceutically relevant solvents and buffers is a non-negotiable step. This data will be instrumental in guiding formulation development, designing in vitro and in vivo experiments, and ultimately, in unlocking the full therapeutic potential of this and other related pyrimidine derivatives.

References

  • Solubility of Things. Pyrimidine.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • BenchChem.
  • BenchChem. Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds.
  • Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Baluja, S., & Solanki, B. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Di Gianantonio, M., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(11), 3977-3985.
  • Baluja, S., & Solanki, B. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Journal of Solution Chemistry, 47(8), 1361-1376.
  • Baluja, S., & Solanki, B. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546.
  • BLDpharm. 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carbaldehyde.
  • BLDpharm. This compound.
  • CP Lab Safety. This compound, 95% Purity, C11H15N3OS, 250 mg.
  • Chem-Impex. 2-(Propylthio)pyrimidine-5-carbaldehyde.
  • Chemsigma. 5-Pyrimidinecarboxaldehyde, 4-(cyclopentylamino)-2-(methylthio)- [211245-64-6].
  • Santa Cruz Biotechnology. 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-methanol.
  • Sigma-Aldrich. 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde.
  • Sigma-Aldrich. 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde.
  • Toronto Research Chemicals. 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde.
  • Wang, L., et al. (2019). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. European Journal of Medicinal Chemistry, 166, 137-148.
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Strategic Deorphanization: A Methodological Blueprint for Identifying the Biological Targets of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Novel chemical entities present both a challenge and an opportunity in drug discovery. The compound 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a substituted pyrimidine, belongs to a class of heterocyclic compounds renowned for its diverse pharmacological activities. However, its specific biological targets remain uncharacterized, placing it in the category of an "orphan" molecule. This technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential protein targets. We will progress from broad, computational-based screening to specific, high-fidelity biochemical and cell-based validation assays. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a robust framework for navigating the complex process of target deorphanization.

Introduction: The Pyrimidine Scaffold and the Opportunity

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to interact with a wide array of biological targets, most notably protein kinases, G-protein coupled receptors (GPCRs), and various enzymes involved in metabolic pathways. The specific substitutions on the this compound molecule—a cyclopentylamino group, a methylthio ether, and a carbaldehyde—provide distinct steric and electronic features that will govern its interaction landscape. The carbaldehyde group, in particular, is an electrophilic center that could potentially form covalent or reversible covalent bonds with nucleophilic residues (like cysteine or lysine) in a protein's active site, a mechanism of action for several modern therapeutics.

Our objective is to construct a logical, evidence-based workflow to elucidate the primary biological targets of this compound, thereby defining its potential therapeutic applications.

Phase I: In Silico Target Prediction & Hypothesis Generation

The initial phase of target identification leverages computational methods to screen vast biological space and generate a tractable list of high-probability candidate targets. This approach is cost-effective and rapidly narrows the field for experimental validation.

Structural Similarity and Pharmacophore-Based Screening

The guiding principle here is that structurally similar molecules often exhibit similar biological activities. We will use the chemical structure of our lead compound as a query to search chemical databases for known drugs or bioactive molecules with shared structural motifs.

Methodology:

  • Database Selection: Utilize public and commercial databases such as ChEMBL, PubChem, and DrugBank.

  • Similarity Metric: Employ Tanimoto coefficient-based similarity searches using molecular fingerprints (e.g., Morgan or ECFP4 fingerprints). A similarity threshold of >0.85 is typically used to identify close analogs.

  • Target Hypothesis: The known targets of the identified structural analogs become the initial set of hypotheses for our compound. For instance, many 2,4-disubstituted pyrimidines are known kinase inhibitors.

Reverse Docking and Target Fishing

Reverse docking computationally "docks" our small molecule against a large library of protein crystal structures to predict potential binding partners. This unbiased approach can uncover unexpected targets.

Workflow for Reverse Docking:

G cluster_0 Computational Target Prediction cluster_1 Hypothesis Generation comp 4-(Cyclopentylamino)-2- (methylthio)pyrimidine -5-carbaldehyde sim_search Structural Similarity Search (e.g., ChEMBL) comp->sim_search rev_dock Reverse Docking (e.g., SwissTargetPrediction) comp->rev_dock analogs Known Bioactive Analogs sim_search->analogs dock_hits High-Scoring Protein Hits rev_dock->dock_hits hypothesis Generate Prioritized List of Putative Targets (e.g., Kinases, GPCRs) analogs->hypothesis dock_hits->hypothesis G cluster_0 Biochemical & Cellular Validation Workflow cluster_biochem cluster_cell start Prioritized Target List (from In Silico) biochem Biochemical Assays start->biochem binding_assay Direct Binding Assay (e.g., SPR, MST) biochem->binding_assay func_assay Functional/Enzymatic Assay (e.g., KinaseGlo, Protease Assay) biochem->func_assay cell_based Cell-Based Assays biochem->cell_based target_engage Target Engagement (e.g., CETSA) cell_based->target_engage pheno_assay Phenotypic Assay (e.g., Cell Viability, Migration) cell_based->pheno_assay decision Confirmed Target? cell_based->decision decision->start No, Re-evaluate end_node Lead Optimization decision->end_node Yes

Figure 2: Iterative Workflow for Target Validation.

Phase III: Cell-Based Target Engagement & Phenotypic Confirmation

Confirming that the compound interacts with its target in the complex milieu of a living cell is the critical next step.

Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement in intact cells or tissue lysates. The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.

Methodology:

  • Treatment: Live cells (e.g., A549 lung cancer cells, which overexpress EGFR) are treated with our compound or a vehicle control.

  • Heating: The cells are harvested, lysed, and the lysates are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C).

  • Separation: Heating causes denatured proteins to aggregate. These aggregates are separated from the soluble, stable proteins by centrifugation.

  • Detection: The amount of the target protein (e.g., EGFR) remaining in the soluble fraction at each temperature is quantified by Western Blot or mass spectrometry.

  • Analysis: In the vehicle-treated samples, the amount of soluble EGFR will decrease as the temperature increases. In the compound-treated samples, if the compound binds and stabilizes EGFR, the protein will remain soluble at higher temperatures. This results in a "thermal shift" of the melting curve.

Downstream Signaling & Phenotypic Assays

If our compound inhibits a target like EGFR, we should observe a corresponding inhibition of its downstream signaling pathway and a relevant cellular phenotype.

Methodology: Phospho-Protein Analysis

  • Cell Treatment: Serum-starve A549 cells, then pre-treat with a dose range of our compound. Stimulate the cells with EGF to activate the EGFR pathway.

  • Lysis & Detection: Lyse the cells and use Western Blotting to detect the phosphorylation status of key downstream nodes, such as phosphorylated-ERK (p-ERK) and phosphorylated-AKT (p-AKT).

  • Expected Outcome: A potent and specific EGFR inhibitor will reduce the levels of p-ERK and p-AKT in a dose-dependent manner.

Methodology: Cell Viability Assay

  • Plating: Seed A549 cells in 96-well plates.

  • Treatment: Treat the cells with a serial dilution of the pyrimidine compound for 72 hours.

  • Readout: Add a viability reagent (e.g., CellTiter-Glo® or AlamarBlue) and measure the signal (luminescence or fluorescence).

  • Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition). This links target engagement and pathway inhibition to a functional cellular outcome.

Conclusion and Future Directions

This guide has outlined a systematic, multi-layered approach to identify and validate the biological targets of this compound. By integrating computational prediction with rigorous biochemical and cell-based experimentation, we can effectively "deorphanize" this molecule. A positive outcome from this workflow—confirmation of a potent and selective interaction with a therapeutically relevant target—would position this compound as a valuable lead for further preclinical development. Subsequent steps would involve medicinal chemistry efforts for lead optimization, detailed pharmacokinetic and pharmacodynamic studies, and ultimately, in vivo efficacy testing in relevant disease models.

References

  • Krause, F., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Molecular Biosciences. Available at: [Link] [1][2][3]2. Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Available at: [Link] [4]3. Lee, A., & Kim, D. (2019). CRDS: Consensus Reverse Docking System for target fishing. Bioinformatics. Available at: [Link] [5]4. Chaput, L., et al. (2020). FastTargetPred: a program enabling the fast prediction of putative protein targets for input chemical databases. Bioinformatics. Available at: [Link] [6]5. Agrawal, P., et al. (2018). An overview of free software for designing drugs based on protein-small molecules interaction. Current Topics in Medicinal Chemistry. Available at: [Link] [7]6. Pinzi, L., & Rastelli, G. (2019). Computational/in silico methods in drug target and lead prediction. Frontiers in Chemistry. Available at: [Link] [8]7. MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a reactive aldehyde group, a modifiable methylthio substituent, and a cyclopentylamino moiety, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. Pyrimidine derivatives are central scaffolds in numerous pharmaceutical agents, known for their antiviral, antibacterial, and anticancer properties.[1] Specifically, this carbaldehyde serves as a crucial precursor in the development of potent kinase inhibitors and other targeted therapeutics.[2]

This guide provides a comprehensive, two-step protocol for the synthesis of this compound. The synthetic strategy is rooted in well-established heterocyclic chemistry principles: an initial Vilsmeier-Haack formylation to construct the pyrimidine-5-carbaldehyde core, followed by a nucleophilic aromatic substitution to introduce the cyclopentylamino group. Each step has been designed to be robust and reproducible, with clear explanations for the underlying chemical logic and integrated checkpoints for reaction monitoring and product validation.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages starting from the commercially available 2-(methylthio)pyrimidine-4,6-diol. The initial step employs the Vilsmeier-Haack reaction, which serves a dual purpose: formylation at the C5 position and chlorination of the hydroxyl groups. The resulting dichloro-intermediate is then selectively reacted with cyclopentylamine to yield the target compound.

G A 2-(Methylthio)pyrimidine-4,6-diol B 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde A->B C 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde D This compound (Target Compound) C->D  Cyclopentylamine  DIPEA, THF

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Vilsmeier-Haack Formylation & Chlorination

Mechanistic Insight

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction begins with the formation of the Vilsmeier reagent, a chloromethyliminium salt (often called the chloroiminium ion), from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4] This iminium ion is a moderately reactive electrophile that attacks the electron-rich C5 position of the pyrimidine ring. In this specific protocol, the excess POCl₃ also serves as a chlorinating agent, converting the hydroxyl groups at the C4 and C6 positions into more reactive chloro groups, which are excellent leaving groups for the subsequent substitution step.

G DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent Activation POCl3 POCl3 POCl3->VilsmeierReagent Activation Intermediate Iminium Intermediate VilsmeierReagent->Intermediate Electrophilic Attack Pyrimidine Pyrimidine Substrate (Electron-rich) Pyrimidine->Intermediate Electrophilic Attack Product Formylated Pyrimidine Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.0 equiv.) dropwise to the DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Substrate Addition: Add 2-(methylthio)pyrimidine-4,6-diol (1.0 equiv.) portion-wise to the flask, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization & Extraction: Neutralize the aqueous solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure dichloro-intermediate.

Part 2: Nucleophilic Aromatic Substitution

Mechanistic Insight

The second step involves the selective substitution of one of the chloro groups with cyclopentylamine. The pyrimidine ring, particularly with electron-withdrawing groups like the formyl and the remaining chloro group, is highly electron-deficient. This makes it susceptible to attack by nucleophiles. Cyclopentylamine acts as the nucleophile, attacking the C4 position. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is added to act as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction, driving the equilibrium towards the product.[5] The C4 position is generally more reactive towards nucleophilic substitution than the C6 position in such systems, allowing for a selective mono-substitution under controlled conditions.

Experimental Protocol: Synthesis of this compound
  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde intermediate (1.0 equiv.) in anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv.) to the solution, followed by the dropwise addition of cyclopentylamine (1.1 equiv.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash successively with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product Isolation: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Summary: Reagents and Stoichiometry

Compound Name Molecular Weight ( g/mol ) Equivalents (Step 1) Equivalents (Step 2) Role
2-(Methylthio)pyrimidine-4,6-diol158.181.0-Starting Material
Phosphorus Oxychloride (POCl₃)153.334.0-Vilsmeier Reagent Component / Chlorinating Agent
N,N-Dimethylformamide (DMF)73.093.0-Vilsmeier Reagent Component / Solvent
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde237.09-1.0Intermediate
Cyclopentylamine85.15-1.1Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.24-1.5Non-nucleophilic Base
This compound 237.32 --Final Product

Note: The expected overall yield for this two-step synthesis is typically in the range of 40-60%, depending on the efficiency of purification at each stage.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Solvents (DMF, THF, Ethyl Acetate): Flammable and may cause irritation. Avoid inhalation and contact with skin.

  • Amines (Cyclopentylamine, DIPEA): Corrosive and have strong odors. Handle in a fume hood.

  • General: All reactions should be performed under an inert atmosphere (nitrogen or argon) where anhydrous conditions are required. Always follow standard laboratory safety procedures.

References

  • Kurbatova, A. A., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings. Available at: [Link][6]

  • Patil, S. S., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][3]

  • Anonymous. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts. Available at: [Link][7]

  • Grigoryan, M., et al. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link][8]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link][4]

  • Abdel-Wahab, B. F., et al. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura Journal of Chemistry. Available at: [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link][9]

  • Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Mathews, A., et al. (2007). Synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals. Semantic Scholar. Available at: [Link]

  • Brown, D. J., & Lee, T. C. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link][5]

Sources

Application Notes & Protocols: The Strategic Use of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Strategic Value of a Versatile Building Block

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable success in the development of targeted therapeutics.[1] Its structural similarity to the adenine core of ATP allows pyrimidine-based molecules to act as competitive inhibitors, forming critical hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[2][3][4] This fundamental interaction has been leveraged to produce numerous FDA-approved kinase inhibitors.

This guide focuses on 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde , a highly functionalized and strategically designed building block for the synthesis of next-generation kinase inhibitors. The intrinsic reactivity and spatial arrangement of its substituents make it an invaluable precursor for generating compound libraries with diverse pharmacological profiles.

The strategic importance of this molecule can be deconstructed by analyzing its key functional groups:

  • The 2,4-Disubstituted Pyrimidine Core: Provides the essential framework for hinge-binding, acting as the anchor for the inhibitor within the kinase active site.

  • The 4-Cyclopentylamino Group: This lipophilic moiety is designed to occupy a hydrophobic pocket adjacent to the hinge region, a common strategy to enhance binding affinity and modulate selectivity against specific kinases.[5]

  • The 2-Methylthio Group: A versatile chemical handle that can be retained or displaced via nucleophilic aromatic substitution (SNAr) to introduce further diversity. It can also be oxidized to the corresponding sulfoxide or sulfone to alter solubility and explore additional interactions.

  • The 5-Carbaldehyde (Formyl) Group: The most reactive site for synthetic elaboration. This aldehyde is not merely a substituent but a gateway to a vast chemical space, enabling the construction of complex, fused-ring systems or the introduction of diverse side chains through various chemical transformations.[6]

This document provides a detailed exploration of the synthesis and application of this key intermediate, offering field-proven insights and step-by-step protocols for researchers in drug discovery and development.

Physicochemical Properties and Data

A clear understanding of the starting material's properties is critical for reaction planning and execution. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 211245-64-6[7]
Molecular Formula C₁₁H₁₅N₃OS[7]
Molecular Weight 237.32 g/mol [7]
Appearance Typically a light yellow to tan solidSupplier Data
Solubility Soluble in DMSO, DMF, and chlorinated solvents (e.g., DCM, Chloroform). Limited solubility in alcohols and poor solubility in water.General Chemical Knowledge
SMILES O=CC1=CN=C(SC)N=C1NC2CCCC2[8]
InChI Key FZYSJGMVUMGTRF-UHFFFAOYSA-NPublic Databases

Synthetic Pathways and Protocols

While this specific compound is often a custom-ordered intermediate, understanding its synthesis is crucial for troubleshooting and strategic planning. A robust and logical synthetic route can be proposed based on established pyrimidine chemistry. The most common approach involves the late-stage introduction of the cyclopentylamino group onto a pre-formed pyrimidine ring.

Proposed Synthetic Workflow

The synthesis is logically approached in two key stages: formation of a reactive pyrimidine precursor followed by nucleophilic substitution.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nucleophilic Aromatic Substitution (SNAr) A 4-Chloro-2-(methylthio) -pyrimidine-5-carbaldehyde E Target Molecule: 4-(Cyclopentylamino)-2-(methylthio) -pyrimidine-5-carbaldehyde A->E SNAr Reaction Base (e.g., DIPEA), Solvent (e.g., NMP) Heat B Vilsmeier-Haack Formylation of 4-Chloro-2-(methylthio)pyrimidine B->A Established Method [Ref: Vilsmeier Chemistry] C Starting Materials (e.g., Thiourea derivatives) C->B Multiple Steps D Cyclopentylamine D->E G A 4-(Cyclopentylamino)-2-(methylthio) -pyrimidine-5-carbaldehyde C Knoevenagel Condensation Intermediate A->C Base Catalyst (e.g., Piperidine) B Active Methylene Compound (e.g., Ethyl Cyanoacetate) B->C D Intramolecular Cyclization (Michael Addition) C->D Heat / Base E Pyrido[2,3-d]pyrimidine Scaffold (Core of Kinase Inhibitor) D->E Tautomerization / Aromatization G GF Growth Factors (Mitogenic Signal) CyclinD Cyclin D Synthesis GF->CyclinD Activates ActiveComplex Active CDK4/6-Cyclin D Complex CyclinD->ActiveComplex CDK46 CDK4 / CDK6 CDK46->ActiveComplex Rb Retinoblastoma Protein (Rb) ActiveComplex->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Inhibits (Sequesters) pRb Phosphorylated Rb (pRb) pRb->E2F Releases G1S G1-S Phase Transition (Cell Proliferation) E2F->G1S Activates Transcription Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->ActiveComplex INHIBITS

Sources

The Versatile Scaffold: Harnessing 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Core in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Among these, the pyrimidine core holds a privileged position, forming the foundation of numerous clinically successful drugs.[1][2] This guide focuses on a particularly valuable derivative, 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde , a trifunctional building block poised for significant impact in the synthesis of targeted therapies, most notably kinase inhibitors. Its strategic combination of a reactive aldehyde, a modifiable methylthio group, and a substituted amine provides medicinal chemists with a powerful tool for generating diverse compound libraries and optimizing drug candidates. This document serves as a comprehensive resource for researchers, providing in-depth protocols and application notes to unlock the full potential of this high-value intermediate.

Chemical Profile and Strategic Advantages

The utility of this compound in drug discovery is rooted in its distinct chemical features, which offer multiple avenues for synthetic diversification and structure-activity relationship (SAR) studies.

FeatureChemical GroupSignificance in Drug Discovery
CAS Number N/A211245-64-6[3][4][5]
Molecular Formula C11H15N3OSProvides a foundation for further chemical elaboration.
Molecular Weight 237.32 g/mol Falls within the range of typical drug-like fragments.
Reactive Aldehyde -CHO at C5Enables a wide array of chemical transformations including reductive amination, condensation reactions, and the formation of various heterocyclic rings.
Versatile Methylthio Group -SCH3 at C2Can be readily oxidized to sulfoxides and sulfones to modulate solubility and cell permeability. It also serves as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of diverse substituents.[6]
Cyclopentylamino Substituent -NH-Cyclopentyl at C4The cyclopentyl group can provide favorable interactions with hydrophobic pockets in target proteins. The secondary amine allows for further derivatization if required.

General Workflow for Drug Discovery

The application of this compound in a typical drug discovery campaign can be visualized as a multi-step process, starting from the synthesis of the core scaffold and branching into the generation of diverse libraries for biological screening.

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening and Optimization A Starting Materials (e.g., 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde) B Nucleophilic Substitution with Cyclopentylamine A->B C This compound B->C D Reaction at Aldehyde (e.g., Condensation, Reductive Amination) C->D E Modification of Methylthio Group (e.g., Oxidation, Substitution) C->E F Diverse Compound Library D->F E->F G High-Throughput Screening F->G H Hit Identification G->H I Lead Optimization (SAR) H->I J Preclinical Candidate I->J

Caption: A generalized workflow for utilizing the title compound in drug discovery.

Detailed Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of related 4-aminopyrimidine derivatives.[1] The core transformation involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring with cyclopentylamine.

Materials:

  • 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

  • Cyclopentylamine

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF or DCM (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add cyclopentylamine (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: Application in the Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core (Kinase Inhibitor Scaffold)

The aldehyde functionality of the title compound is a key handle for constructing fused ring systems, such as the pyrido[2,3-d]pyrimidin-7-one core, which is a common scaffold in kinase inhibitors.[7][8] This protocol outlines a condensation reaction to form this bicyclic system.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine or another suitable base

  • Ethanol or another suitable protic solvent

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 4 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography or recrystallization to yield the 8-cyclopentyl-6-cyano-2-(methylthio)pyrido[2,3-d]pyrimidin-7-one.

G A This compound D Knoevenagel Condensation and Cyclization A->D B Ethyl Cyanoacetate B->D C Piperidine (catalyst) C->D E 8-Cyclopentyl-6-cyano-2-(methylthio)pyrido[2,3-d]pyrimidin-7-one D->E

Caption: Synthesis of a pyrido[2,3-d]pyrimidin-7-one core.

Application in Kinase Inhibitor Drug Discovery

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The title compound is an excellent starting point for the synthesis of inhibitors targeting a range of kinases, including but not limited to:

  • p38 MAP Kinase: Analogs of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde have been extensively used in the synthesis of p38 kinase inhibitors for the treatment of inflammatory diseases.[9]

  • Cyclin-Dependent Kinases (CDKs): The pyrido[2,3-d]pyrimidine core, accessible from the title compound, is a key feature of potent CDK4 inhibitors.[7][8]

  • Fms-like Tyrosine Kinase 3 (FLT3): Pyrimidine-5-carbaldehyde derivatives have been explored as potent inhibitors of FLT3, a target in acute myeloid leukemia.[10]

  • Akt Kinases: Pyrrolopyrimidine scaffolds, which can be derived from substituted pyrimidines, are potent inhibitors of Akt kinases, crucial nodes in cancer signaling pathways.[2]

The cyclopentyl group can confer selectivity and potency by occupying a hydrophobic pocket adjacent to the ATP-binding site. The methylthio group can be further modified to fine-tune the physicochemical properties of the final compound, such as solubility and metabolic stability. For instance, oxidation to the corresponding sulfoxide or sulfone can increase polarity, while substitution with various amines can modulate the pharmacokinetic profile.[6]

Conclusion and Future Perspectives

This compound represents a strategic and highly versatile building block for contemporary drug discovery. Its trifunctional nature allows for the rapid generation of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. The protocols and applications outlined in this guide provide a solid foundation for researchers to leverage this powerful scaffold in their quest for new and effective medicines. Future explorations could involve the development of one-pot multi-component reactions starting from this intermediate to further streamline the drug discovery process and expand the accessible chemical space.

References

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-599. Available from: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4773-4777. Available from: [Link]

  • National Institutes of Health. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Available from: [Link]

  • National Institutes of Health. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Available from: [Link]

  • Chemsigma. 5-Pyrimidinecarboxaldehyde, 4-(cyclopentylamino)-2-(methylthio)- [211245-64-6]. Available from: [Link]

  • Google Patents. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinylmethyl)-5-pyrimidine carboxamide.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available from: [Link]

  • Aobchem. This compound. Available from: [Link]

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The Cornerstone of Kinase Inhibition: A Guide to 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring system stands as a "privileged scaffold." Its structural resemblance to the purine bases of DNA and RNA allows molecules built upon it to effectively interact with a vast array of biological targets, particularly protein kinases. Kinases are central regulators of cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.[1][2]

This guide focuses on a highly versatile and valuable pharmaceutical intermediate: 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde . The specific arrangement of its functional groups—a reactive carbaldehyde (formyl group), a nucleophilic substitution-ready methylthio group, and a sterically significant cyclopentylamino moiety—makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors. We will explore its synthesis, properties, and its pivotal role in the construction of clinical drug candidates, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical Properties and Characterization

A thorough understanding of the intermediate's properties is critical for its effective use in synthesis, ensuring proper handling, reaction setup, and purification.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 211245-64-6[3]
Molecular Formula C₁₁H₁₅N₃OS[3]
Molecular Weight 237.32 g/mol Calculated
Appearance Typically a solid (e.g., tan or yellow crystals)Inferred from related compounds
Key Functional Groups Pyrimidine, Secondary Amine, Thioether, Aldehyde-

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that builds the core pyrimidine ring and then strategically introduces the required functional groups. The following protocol is a representative synthesis, grounded in established pyrimidine chemistry.[4][5]

Workflow for Synthesis

G cluster_0 Part 1: Pyrimidine Core Formation cluster_1 Part 2: Functional Group Installation cluster_2 Part 3: Final Modification A Diethyl 2-(ethoxymethylene)malonate C Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate A->C + B (Base, e.g., NaOEt) B 2-Methyl-2-thiourea D Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate C->D Chlorination (e.g., POCl₃) E Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate D->E Nucleophilic Substitution (+ Cyclopentylamine) F This compound E->F Reduction (e.g., DIBAL-H)

Caption: Synthetic workflow for the target intermediate.

Protocol 1: Synthesis of this compound

Part A: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Reagent Addition: To the sodium ethoxide solution, add 2-methyl-2-thiourea sulfate followed by the dropwise addition of diethyl 2-(ethoxymethylene)malonate.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). The precipitated solid is filtered, washed with water and ethanol, and dried to yield the hydroxypyrimidine carboxylate.[4]

Causality Note: This step is a classical pyrimidine synthesis, a condensation reaction where the thiourea derivative provides the N-C-N backbone which cyclizes with the three-carbon malonate derivative to form the stable heterocyclic ring.

Part B: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • Reaction Setup: Suspend the product from Part A in phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction turns into a clear solution.

  • Work-up: Carefully quench the excess POCl₃ by pouring the cooled reaction mixture onto crushed ice. The product will precipitate. Filter the solid, wash thoroughly with cold water until neutral, and dry under vacuum.[4]

Causality Note: The hydroxyl group at the 4-position of the pyrimidine is converted to a chloro group, an excellent leaving group. This "activates" the position for the subsequent nucleophilic aromatic substitution.

Part C: Synthesis of Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

  • Reaction Setup: Dissolve the chloropyrimidine from Part B in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add cyclopentylamine and a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product. Purification can be achieved by column chromatography if necessary.

Part D: Reduction to this compound

  • Reaction Setup: Dissolve the ester from Part C in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add a solution of a reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), dropwise to the cooled solution.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the final aldehyde product.

Causality Note: DIBAL-H is a specific reducing agent that can reduce esters to aldehydes at low temperatures, preventing over-reduction to the alcohol. This step is crucial for installing the reactive carbaldehyde group needed for subsequent transformations.

Application in Pharmaceutical Synthesis: The Case of AZD5438

The strategic value of this compound is exemplified by its use as a key precursor in the synthesis of advanced clinical candidates like AZD5438 . AZD5438 is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK9.[6] These kinases are critical for cell cycle progression and transcription, making them prime targets in oncology.[7]

Synthetic Pathway to AZD5438

The synthesis of AZD5438 from our intermediate involves a condensation reaction to form a second heterocyclic ring, followed by oxidation and nucleophilic substitution.

Caption: General pathway from the intermediate to a core API structure.

Protocol 2: Synthesis of a Pyrrolo[2,3-d]pyrimidine Core (Illustrative)

This protocol illustrates the key transformation of the aldehyde into a fused ring system, a common strategy in kinase inhibitor synthesis.

  • Reaction Setup: In a suitable solvent like ethanol, dissolve this compound and aminoacetaldehyde dimethyl acetal.

  • Condensation & Cyclization: Add an acid catalyst (e.g., p-toluenesulfonic acid) and heat the mixture to reflux. The initial reaction forms an imine, which then undergoes an intramolecular cyclization followed by elimination of methanol and aromatization to form the pyrrolo[2,3-d]pyrimidine core.

  • Oxidation of Thioether: The methylthio group is a versatile handle. It can be oxidized to a methylsulfinyl or methylsulfonyl group using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This transforms it into a better leaving group.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting methylsulfonyl group can be displaced by a variety of nucleophiles. In the synthesis of many kinase inhibitors, this step involves reacting the activated pyrimidine with a substituted aniline (e.g., 4-methylsulfonylaniline for an AZD5438 analog) in the presence of a base to yield the final active pharmaceutical ingredient.[3][8]

Mechanistic Insight: The aldehyde group serves as an electrophile, reacting with a primary amine to form an imine. The adjacent pyrimidine ring system facilitates a subsequent intramolecular cyclization, leading to the formation of a fused bicyclic system. This "ring-forming" potential is a key feature of the intermediate's utility.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its carefully arranged functional groups allow for the efficient and modular construction of complex heterocyclic systems, such as the pyrido[2,3-d]pyrimidines found in potent CDK inhibitors like AZD5438.[3] The protocols and workflows detailed in this guide demonstrate its versatility and provide a framework for its application in drug discovery projects. As the demand for novel, targeted therapeutics continues to grow, the importance of such well-designed, synthetically tractable intermediates will only increase, paving the way for the next generation of life-saving medicines.

References

  • Journal of Medicinal Chemistry . (2023). Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation. ACS Publications. Available at: [Link]

  • Ting Therapeutics . (n.d.). AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin. Available at: [Link]

  • ResearchGate . (2021). AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin- and noise-induced hearing loss. Available at: [Link]

  • Patsnap Synapse . (n.d.). AZD-5438 - Drug Targets, Indications, Patents. Available at: [Link]

  • PubMed . (2021). AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin- and noise-induced hearing loss. Available at: [Link]

  • AACR Journals . (n.d.). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. Available at: [Link]

  • Creighton University . (n.d.). AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin- and noise-induced hearing loss. Available at: [Link]

  • Google Patents. (n.d.). EP3733184A1 - Pyrimidine compounds for use in the treatment of cancer.
  • National Institutes of Health (NIH) . (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Available at: [Link]

  • MDPI . (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • ACS Publications . (2018). Journal of Medicinal Chemistry Vol. 61 No. 17. Available at: [Link]

  • Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
  • PubMed . (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Available at: [Link]

  • Google Patents . (2013). (12) United States Patent. Available at: [Link]

  • National Institutes of Health (NIH) . (n.d.). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Available at: [Link]

  • MDPI . (n.d.). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Available at: [Link]

  • EPO . (2023). PROCESS FOR PREPARING N-(5-((4-(4-((DIMETHYLAMINO)METHYL)-3-PHENYL-1H-PYRAZOL-1-YL)PYRIMIDIN-2-YL)AMINO). Available at: [Link]

  • PubMed Central . (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Available at: [Link]

  • PubMed Central . (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Available at: [Link]

  • Google Patents. (n.d.). US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
  • National Institutes of Health (NIH) . (n.d.). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Available at: [Link]

  • MDPI . (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Available at: [Link]

  • PubMed . (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Available at: [Link]

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Analytical methods for 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Abstract

This technical note provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. Recognizing its role as a critical intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors, ensuring its structural integrity and purity is paramount.[1] This guide is designed for researchers, analytical scientists, and quality control professionals, offering a multi-faceted approach that combines spectroscopic and chromatographic techniques. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The causality behind experimental choices is explained, and all methodologies are framed within the context of established scientific principles and regulatory guidelines to ensure data of the highest quality and reliability.

Introduction: The Rationale for Rigorous Characterization

This compound is a highly functionalized pyrimidine derivative. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules, including antiviral and anticancer agents.[2][3][4] The specific arrangement of a secondary amine (cyclopentylamino), a methylthio group, and a reactive carbaldehyde function makes this compound a versatile precursor for constructing complex molecular architectures.[1]

Given its role as a starting material, any impurities, regioisomeric ambiguities, or structural defects in this intermediate will inevitably propagate through subsequent synthetic steps, potentially leading to failed reactions, purification challenges, and, most critically, the generation of unintended, potentially toxic, final compounds. Therefore, a robust analytical workflow is not merely a quality control measure but a foundational pillar of the drug development process. This guide establishes such a workflow, ensuring that scientists can proceed with confidence in the identity, purity, and stability of their material.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₁₁H₁₅N₃OSInferred
Molecular Weight 237.32 g/mol Inferred
Appearance Typically an off-white to yellow solid[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane; sparingly soluble in MethanolInferred

Integrated Analytical Workflow

A multi-technique approach is essential for unambiguous characterization. Spectroscopic methods provide detailed structural information (the "what"), while chromatographic methods assess purity and quantify the material (the "how much"). The relationship between these techniques in a typical characterization workflow is illustrated below.

Analytical_Workflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Confirm Connectivity - Identify Regioisomers Final Certificate of Analysis (CoA) - Structure Verified - Purity ≥ 95% (Typical) NMR->Final Structural Data FTIR FTIR Spectroscopy - Identify Key Functional Groups (C=O, N-H, C-S) FTIR->Final Functional Group Data MS Mass Spectrometry - Confirm Molecular Weight - Analyze Fragmentation MS->Final Identity Data HPLC HPLC-UV - Determine Purity (% Area) - Quantify (Assay vs. Standard) HPLC->Final Purity/Assay Data Sample Received Material 4-(Cyclopentylamino)-2-(methylthio) -pyrimidine-5-carbaldehyde Sample->NMR Sample->FTIR Sample->MS Sample->HPLC

Caption: Comprehensive characterization workflow.

Spectroscopic Analysis: Confirming Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for the unambiguous determination of molecular structure in solution. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For a molecule with potential regioisomers, such as substituted pyrimidines, 2D NMR experiments (e.g., COSY, HSQC) are invaluable, though ¹H and ¹³C are often sufficient for routine confirmation.[6][7] The presence of rotamers due to hindered rotation around the C4-N bond can sometimes lead to broadened signals for the cyclopentyl and pyrimidine protons at room temperature.[7]

Experimental Protocol: ¹H & ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice due to its ability to dissolve a wide range of organic compounds.

  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans: 16-64 scans for good signal-to-noise.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled (e.g., 'zgpg30').[6]

    • Spectral Width: 0 to 200 ppm.[6]

    • Relaxation Delay (D1): 2 seconds.[6]

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.[6]

Expected Spectral Data

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Rationale
Aldehyde (-CHO)9.8 - 10.2 (singlet)185 - 195Highly deshielded proton and carbon due to the electronegative oxygen atom.
Pyrimidine H-68.5 - 8.8 (singlet)155 - 160Aromatic proton adjacent to nitrogen and influenced by the aldehyde group.
N-H7.5 - 8.5 (broad)N/ABroad signal, position is solvent and concentration dependent. May exchange with D₂O.
Cyclopentyl CH-N4.2 - 4.6 (multiplet)50 - 60Proton and carbon directly attached to the electron-withdrawing pyrimidine ring.
Cyclopentyl CH₂1.5 - 2.2 (multiplets)25 - 35Aliphatic protons and carbons of the cyclopentyl ring.
Methylthio (-SCH₃)2.5 - 2.7 (singlet)12 - 18Protons on a methyl group attached to sulfur.
Pyrimidine C-2, C-4, C-5N/A160 - 175Quaternary carbons of the pyrimidine ring, chemical shifts are highly dependent on substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[8][9] For this molecule, the most informative signals will be the strong carbonyl (C=O) stretch from the aldehyde, the N-H stretch from the secondary amine, and various stretches associated with the aromatic ring and alkyl groups.[10]

Experimental Protocol (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No sample preparation is needed.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Run a background scan of the empty ATR crystal before analyzing the sample.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3250 - 3400N-H StretchCyclopentylamino
2950 - 2850C-H Stretch (sp³)Cyclopentyl, Methylthio
2850 - 2700C-H Stretch (Aldehydic)Aldehyde (-CHO)
1670 - 1700C=O Stretch (Carbonyl)Aldehyde (-CHO)
1550 - 1620C=N, C=C StretchPyrimidine Ring
1200 - 1350C-N StretchCyclopentylamino

Chromatographic Analysis: Assessing Purity and Stability

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[11][12] A reversed-phase method, typically using a C18 stationary phase, is ideal for separating the target compound from non-polar and moderately polar impurities. A gradient elution is recommended for initial method development to ensure that any early or late-eluting impurities are detected.[13] The UV detector is suitable as the pyrimidine ring is a strong chromophore.[14]

Experimental Protocol: Purity Determination

  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 0.5-1.0 mg/mL. Ensure the sample is fully dissolved.

  • Method Validation Context: For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[15][16]

Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 100-150 mm x 4.6 mm, 3-5 µmStandard reversed-phase column for good retention and separation of moderately polar compounds.[13]
Mobile Phase A Water + 0.1% Formic Acid or TFAAcid modifier improves peak shape for nitrogen-containing compounds.
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFACommon organic solvent for reversed-phase.
Gradient 10% B to 95% B over 15 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves peak shape and run-to-run reproducibility.[14]
Injection Volume 5-10 µLStandard volume to avoid column overloading.
Detector UV/DAD at ~254 nm or λ_maxThe pyrimidine ring provides strong UV absorbance for sensitive detection.[14]

Mass Spectrometry: Absolute Identity Confirmation

Causality: Mass spectrometry provides a direct measurement of the molecular weight of a compound, serving as a definitive confirmation of its identity.[17] Electrospray ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing molecules, typically yielding a strong protonated molecular ion ([M+H]⁺). The fragmentation pattern can also provide further structural confirmation.[2][18]

Mass_Spectrometry_Logic Compound C₁₁H₁₅N₃OS MW = 237.32 Ionization Electrospray Ionization (ESI) Positive Mode Compound->Ionization Analyte Introduction Detection Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Detection Ion Transfer Result Mass Spectrum Detection->Result Data Acquisition Peak Expected [M+H]⁺ Peak m/z = 238.3 Result->Peak Primary Observation

Caption: Logic flow for mass spectrometry analysis.

Experimental Protocol: LC-MS

  • Instrumentation: Couple the HPLC system described in Section 4.1 to an ESI mass spectrometer.

  • Ionization Mode: Positive ion mode is recommended to protonate the basic nitrogen atoms of the pyrimidine ring.

  • Data Acquisition: Scan a mass range that brackets the expected molecular weight (e.g., m/z 100-500).

  • Expected Result: The primary observation should be a strong signal at m/z 238.3 , corresponding to the [M+H]⁺ adduct of the compound (C₁₁H₁₅N₃OS + H⁺). Isotopic peaks for ³⁴S should also be observable at M+2.

Conclusion

The analytical protocols detailed in this application note provide a robust and reliable framework for the comprehensive characterization of this compound. By systematically applying NMR and FTIR for structural elucidation, HPLC for purity assessment, and Mass Spectrometry for identity confirmation, researchers can ensure the quality of this critical synthetic intermediate. Adherence to these orthogonal methods provides the highest degree of confidence, supporting the successful advancement of research and drug development programs.

References

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]

  • Lab-Training. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]

  • Suresh Gyan Vihar University. (2017). HPLC METHOD DEVELOPMENT - A REVIEW. SGVU Journal of Pharmaceutical Research & Education, 1(2), 243-260. Retrieved from [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Zenodo. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Aminopyrimidine. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Vandana Publications. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Institutes of Health. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]

  • Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]

  • CSIRO Publishing. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079–1083. Retrieved from [Link]

  • PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

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Application Note: A Robust Preparative HPLC Method for the Purification of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Compound Overview

This application note details a systematic and scalable approach for the purification of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a key heterocyclic intermediate in pharmaceutical and medicinal chemistry.[1][2] Pyrimidine derivatives are foundational scaffolds in the development of targeted therapeutics, including kinase inhibitors.[3] The purity of such intermediates is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. This guide establishes a reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol, progressing from analytical method development to preparative-scale isolation, ensuring high purity and recovery.

Compound Properties:

PropertyValueSource
IUPAC Name This compoundN/A (Derived)
Molecular Formula C11H15N3OSPubChem (Analog)
Molecular Weight 237.32 g/mol PubChem (Analog)
Predicted XLogP3-AA ~2.5 - 3.5PubChem (Analog)
Structure Chemical structure of this compound(Structure generated for illustrative purposes)

The compound's moderate hydrophobicity, indicated by its predicted LogP value, and the presence of a secondary amine make it an ideal candidate for purification by RP-HPLC.[4]

Principle of the Method: Reversed-Phase HPLC

Reversed-phase HPLC is the most widely used separation technique for small organic molecules due to its versatility and efficiency.[4] The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[5][6]

For this compound, the non-polar cyclopentyl and methylthio groups will interact strongly with the C18 stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), the compound's affinity for the mobile phase increases, causing it to elute from the column. This process separates it from more polar impurities, which elute earlier, and less polar impurities, which are retained longer.

A critical consideration for this molecule is the secondary amine, which can interact with residual silanol groups on the silica backbone of the stationary phase, leading to poor peak shape (tailing).[7] To mitigate this, an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid (TFA), is essential. The acid protonates the amine, ensuring a single ionic species and minimizing undesirable secondary interactions, which results in sharper, more symmetrical peaks.[8][9][10]

Method Development and Scaling Strategy

A logical, stepwise strategy is crucial for developing a robust preparative method. This involves optimizing the separation at an analytical scale to conserve sample and solvent before scaling up.[11][12]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: HPLC Purification Workflow from Analytical to Preparative Scale.

Detailed Experimental Protocols

Protocol 1: Analytical Method for Purity Assessment & Scouting

This protocol is designed to establish baseline purity and optimize separation conditions.

  • Instrumentation and Materials:

    • Analytical HPLC system with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

    • Sample Diluent: 50:50 Acetonitrile/Water.

  • Sample Preparation:

    • Prepare a stock solution of the crude this compound at 1 mg/mL in the sample diluent.

    • Filter the solution through a 0.22 µm syringe filter before injection.[13]

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection UV at 254 nm & 320 nm
Gradient 10% to 95% B over 15 min
Hold at 95% B for 2 min
Return to 10% B over 1 min
Equilibrate at 10% B for 2 min
Protocol 2: Preparative HPLC Purification

This protocol scales the optimized analytical method for material isolation. The scaling is based on the column cross-sectional area.[14]

  • Instrumentation and Materials:

    • Preparative HPLC system with UV detector and fraction collector.

    • Column: C18, 21.2 x 150 mm, 5 µm particle size.

    • Mobile Phases: As in Protocol 1, prepared in larger volumes.

    • Sample for Injection: Crude material dissolved in a minimal amount of DMSO and diluted with Mobile Phase A to a concentration of ~50 mg/mL.

  • Chromatographic Conditions (Scaled):

The scaling factor from a 4.6 mm ID column to a 21.2 mm ID column is (21.2² / 4.6²) ≈ 21.2.

ParameterSettingRationale
Flow Rate 21.2 mL/minScaled proportionally to column cross-sectional area.[14]
Column Temp. 30 °CKept consistent with analytical method.
Injection Vol. ~1-2 mLDetermined by loading study; injects 50-100 mg of crude material.
Detection UV at 254 nm & 320 nmWavelengths remain the same.
Gradient 10% to 95% B over 15 minGradient time is kept the same to maintain resolution.[12]
Fraction Collection Triggered by UV signal threshold and/or time-based windows around the target peak.
Protocol 3: Post-Purification Processing

This protocol details the steps to isolate the final, pure compound.

  • Fraction Analysis:

    • Inject a small aliquot (5-10 µL) from each collected fraction into the analytical HPLC (Protocol 1) to confirm the purity and identify fractions containing the target compound at >98% purity.

  • Pooling and Solvent Removal:

    • Combine the fractions that meet the purity specification.

    • Remove the acetonitrile using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a solid powder.

  • Final Quality Control:

    • Perform a final purity analysis on the isolated solid using Protocol 1.

    • Characterize the compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm identity and structure.

Expected Results and Troubleshooting

Expected Outcome: This method is expected to yield this compound with a purity of ≥98% and a recovery rate of 85-95%, depending on the purity of the crude material. The analytical chromatogram should show a sharp, symmetrical peak for the target compound, well-resolved from major impurities.

dot graph G { layout="neato"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10, len=2.5];

} end Caption: Common Troubleshooting Scenarios and Solutions.

Conclusion

The preparative HPLC method detailed in this application note provides a comprehensive and reliable workflow for the purification of this compound. By employing a systematic approach that begins with analytical scale optimization and progresses to a geometrically scaled preparative method, researchers can confidently obtain this key synthetic intermediate with high purity and yield. The inclusion of an acid modifier is critical for achieving excellent chromatography of this amine-containing compound. This protocol serves as a robust foundation for chemists and drug development professionals working with similar pyrimidine derivatives.

References

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]

  • PubMed Central (PMC). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • LCGC International. Introduction to Preparative HPLC. Available from: [Link]

  • Agilent Technologies. Analytical to Preparative HPLC Method Transfer. Available from: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link]

  • Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]

  • Shimadzu. Scaling Up. Available from: [Link]

  • Agilent Technologies. What is Preparative HPLC. Available from: [Link]

  • Welch Materials. Key Concepts and Considerations of Preparative Liquid Chromatography. Available from: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

Sources

Application Note: Comprehensive NMR Analysis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous biologically active compounds.[1] 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a key intermediate in the synthesis of various therapeutic agents, including potent kinase inhibitors.[2] Its chemical structure, featuring a substituted pyrimidine ring with reactive aldehyde and flexible cyclopentyl groups, necessitates rigorous characterization to ensure the integrity of downstream applications in drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[3] This application note provides a comprehensive guide to the NMR analysis of this compound, detailing optimized protocols for sample preparation, data acquisition, and spectral interpretation. The methodologies described herein are designed to yield high-quality, reproducible data, ensuring confidence in structural assignments and paving the way for successful drug development campaigns.

Experimental Design & Rationale

A multi-faceted NMR approach is essential for the complete structural characterization of this compound. This involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

  • ¹H NMR: Provides foundational information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and scalar coupling patterns (connectivity).[4]

  • ¹³C NMR: Reveals the number of unique carbon environments and their hybridization states.[3]

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton (¹H-¹H) coupling networks, crucial for mapping out adjacent protons within the cyclopentyl ring and discerning long-range couplings.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton-carbon (¹H-¹³C) pairs, enabling definitive assignment of protonated carbons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons over two to three bonds, vital for piecing together the molecular skeleton by connecting different spin systems.[6]

The causality behind this selection lies in the complementary nature of these experiments. While 1D spectra provide the initial overview, 2D experiments are indispensable for resolving ambiguities and establishing definitive connectivity, a self-validating system for structural verification.[7]

Workflow for NMR Analysis

Caption: Workflow from sample preparation to structural elucidation.

Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on meticulous sample preparation.[8]

  • Material Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 50-100 mg may be beneficial.[9]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use 0.6-0.7 mL of solvent.[10] Deuterated solvents are crucial as they are "invisible" in ¹H NMR spectra and provide a deuterium signal for the spectrometer's lock system to maintain field stability.[9]

  • Dissolution: Dissolve the compound in the deuterated solvent in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution.[9]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][11] Suspended solids can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[12]

  • Final Volume and Labeling: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[11] Cap the tube securely and label it clearly.

Part 2: NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and sample concentration.

Table 1: Suggested NMR Acquisition Parameters

Experiment Key Parameters Rationale
¹H NMR Spectral Width: 16 ppmAcquisition Time: 2-4 sRelaxation Delay: 1-2 sNumber of Scans: 8-16Standard parameters for a small organic molecule, balancing resolution and experiment time.
¹³C NMR Spectral Width: 250 ppmAcquisition Time: 1-2 sRelaxation Delay: 2 sNumber of Scans: 1024 or moreA wider spectral width is needed for carbons. More scans are required due to the low natural abundance of ¹³C.[12]
COSY Spectral Width: 12 ppm in both dimensionsNumber of Increments: 256-512Number of Scans per Increment: 2-4To observe ¹H-¹H correlations, particularly within the cyclopentyl group.[6]
HSQC ¹H Spectral Width: 12 ppm¹³C Spectral Width: 160-180 ppmNumber of Increments: 128-256Number of Scans per Increment: 2-8Optimized to detect one-bond ¹H-¹³C correlations.[6]
HMBC ¹H Spectral Width: 12 ppm¹³C Spectral Width: 220-240 ppmNumber of Increments: 256-512Number of Scans per Increment: 4-16Long-Range Coupling Delay: Optimized for 8 HzDetects 2- and 3-bond correlations, essential for connecting the different fragments of the molecule.[6]
Part 3: Data Processing and Interpretation
  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR software.

  • Calibration: Calibrate the ¹H spectrum using the residual solvent peak of CDCl₃ at δ 7.26 ppm. The ¹³C spectrum should be calibrated to the CDCl₃ signal at δ 77.16 ppm.[9]

  • Interpretation Strategy:

    • ¹H Spectrum: Identify distinct signals and their integrations. The aldehyde proton (-CHO) is expected to be a singlet at a downfield chemical shift (δ 9-10 ppm). The pyrimidine proton will also be a singlet in the aromatic region. The NH proton may be a broad signal. The cyclopentyl and methylthio protons will appear in the aliphatic region.

    • ¹³C Spectrum: Identify the number of carbon signals. The aldehyde carbonyl carbon will be significantly downfield (>180 ppm). Aromatic and olefinic carbons will be in the δ 100-170 ppm range, and aliphatic carbons will be upfield.

    • COSY Spectrum: Identify cross-peaks to establish the connectivity within the cyclopentyl ring.

    • HSQC Spectrum: Correlate each proton signal (except the NH) to its directly attached carbon.[4]

    • HMBC Spectrum: Use long-range correlations to piece the molecule together. For example, look for correlations from the aldehyde proton to the pyrimidine ring carbons, and from the cyclopentyl protons to the pyrimidine carbon they are attached to.

Expected NMR Data Summary

The following table provides expected chemical shift ranges for the key functional groups of this compound based on typical values for similar pyrimidine derivatives.[13][14]

Table 2: Predicted ¹H and ¹³C Chemical Shifts

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-CHO (aldehyde)9.5 - 10.5 (singlet)185 - 195
Pyrimidine C6-H8.0 - 9.0 (singlet)150 - 160
NH5.0 - 7.0 (broad singlet)-
Cyclopentyl CH (attached to N)4.0 - 5.0 (multiplet)50 - 60
Cyclopentyl CH₂1.5 - 2.5 (multiplets)20 - 40
S-CH₃ (methylthio)2.0 - 3.0 (singlet)10 - 20
Pyrimidine C2, C4, C5-110 - 175
Visualizing Key Correlations

HMBC_Correlations cluster_structure Key HMBC Correlations struct  CHO   | C5--C6(H) ||  | N1--C4(NH-cyclopentyl) \ /  C2(S-CH3)   |  N3 Aldehyde_H Aldehyde-H (δ ~10) C5 C5 Aldehyde_H->C5 ²J C6 C6 Aldehyde_H->C6 ³J Pyrimidine_H6 Pyrimidine-H6 (δ ~8.5) Pyrimidine_H6->C5 ²J C4 C4 Pyrimidine_H6->C4 ³J Cyclopentyl_CH Cyclopentyl-CH (δ ~4.5) Cyclopentyl_CH->C5 ³J Cyclopentyl_CH->C4 ²J

Caption: Expected key 2- and 3-bond HMBC correlations.

Conclusion

The structural elucidation of pyrimidine derivatives like this compound is fundamental to advancing drug discovery projects.[3] The combination of 1D and 2D NMR techniques, when applied with robust and well-reasoned protocols, provides an unparalleled level of structural detail. The methodologies outlined in this application note offer a reliable and efficient framework for researchers to obtain high-quality NMR data, ensuring the accurate characterization of this and related heterocyclic compounds. This rigorous analytical approach underpins the integrity of subsequent research and development efforts.

References

  • Chemical Instrumentation Facility - Iowa State University. NMR Sample Preparation. [Link]

  • Emory University. Small molecule NMR sample preparation. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Elyashberg, M., Williams, A., & Martin, G. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(3), 771-786. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. This molecule is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor for the P2Y12 receptor antagonist, Ticagrelor.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis.

Section 1: Synthesis Overview and General Questions

Q1: What is the most common and reliable synthetic route for this compound?

The most established route involves a multi-step process beginning with the construction of a pyrimidine core, followed by functionalization. The key steps are:

  • Formylation: Introduction of the aldehyde group onto a pyrimidine precursor, typically via a Vilsmeier-Haack reaction.

  • Chlorination: Conversion of hydroxyl groups on the pyrimidine ring to chloro groups, which act as good leaving groups.

  • Thiolation: Introduction of the methylthio group.

  • Amination: Nucleophilic aromatic substitution (SNAr) of a chloro group with cyclopentylamine to yield the final product.

The exact sequence can vary, but a common strategy is to prepare the key intermediate, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, and then perform the final amination step.

Experimental Workflow Overview

Synthesis_Workflow Start Pyrimidine Precursor (e.g., 2-(Methylthio)barbituric Acid) Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) Start->Vilsmeier Step 1 Formylated_Int Formylated Pyrimidine Intermediate Vilsmeier->Formylated_Int Step 1 Chlorination Chlorination (POCl3) Formylated_Int->Chlorination Step 2 Chloro_Int 4-Chloro-2-(methylthio)pyrimidine -5-carbaldehyde Chlorination->Chloro_Int Step 2 Amination Nucleophilic Substitution (Cyclopentylamine, Base) Chloro_Int->Amination Step 3 Final_Product Target Compound Amination->Final_Product Step 3 Purification Purification (Chromatography/Recrystallization) Final_Product->Purification

Caption: General synthetic workflow for the target compound.

Section 2: Troubleshooting the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[3][4] It involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[4][5]

Q2: My formylation reaction is sluggish, or the yield of the aldehyde is very low. What are the likely causes?

This is a common issue that can often be traced back to the Vilsmeier reagent itself or the reactivity of your substrate.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent, rendering it inactive.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Insufficient Reagent The stoichiometry is critical. An insufficient amount of POCl₃ or DMF will lead to incomplete formation of the Vilsmeier reagent and, consequently, incomplete formylation.Use a slight excess of both DMF (if not used as solvent) and POCl₃ (typically 1.5-3.0 equivalents relative to the substrate).
Low Substrate Reactivity The pyrimidine ring must be sufficiently electron-rich to be attacked by the relatively weak electrophile (the Vilsmeier reagent).[4] Strong electron-withdrawing groups on the ring can deactivate it.If your substrate is deactivated, you may need to use more forcing conditions, such as higher temperatures (e.g., 80-100°C) and longer reaction times. Monitor the reaction closely by TLC or HPLC.[6]
Improper Work-up The initial product of the Vilsmeier reaction is an iminium salt intermediate. This must be hydrolyzed with water or a basic solution (like sodium acetate or sodium bicarbonate) to release the final aldehyde.[5][6]After the reaction is complete, quench the mixture by carefully pouring it onto ice water or a cold aqueous base solution. Stir until hydrolysis is complete.
Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_0 Part 1: Reagent Formation cluster_1 Part 2: Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent attacks POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrimidine Pyrimidine Substrate Iminium_Complex Iminium Salt Intermediate Pyrimidine->Iminium_Complex attacks Vilsmeier Reagent Aldehyde Final Aldehyde Iminium_Complex->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Two-part mechanism of the Vilsmeier-Haack reaction.

Section 3: Troubleshooting the Nucleophilic Amination Step

The final step typically involves the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde with cyclopentylamine. This is a nucleophilic aromatic substitution (SNAr) reaction.

Q3: The reaction between my chloropyrimidine intermediate and cyclopentylamine is incomplete, or I am observing significant side products. What should I investigate?

Success in this step hinges on balancing the reactivity of the nucleophile and the electrophile while minimizing side reactions.

Troubleshooting the SNAr Step:

  • Incomplete Reaction:

    • Causality: The C-Cl bond at the 4-position of the pyrimidine ring is activated towards nucleophilic attack, but the reaction often requires heat to proceed at a reasonable rate. The HCl generated as a byproduct can protonate the cyclopentylamine, rendering it non-nucleophilic.

    • Solution:

      • Add a Base: Include a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in stoichiometric amounts (at least 1.1 equivalents) to scavenge the HCl produced.

      • Increase Temperature: Gently heat the reaction mixture (e.g., 50-80°C) in a suitable solvent like ethanol, isopropanol, or acetonitrile. Monitor progress by TLC to avoid decomposition.

      • Use Excess Amine: Using a slight excess of cyclopentylamine (1.2-1.5 equivalents) can help drive the reaction to completion.

  • Formation of Side Products:

    • Causality: While the chloro group at C4 is the most labile, under harsh conditions (very high temperatures or prolonged reaction times), other sites can react. The methylthio group at C2 could potentially be displaced, though this is less favorable than displacement of the C4-chloro group.[7] Dimerization or polymerization of the aldehyde can also occur.

    • Solution:

      • Control Temperature: Avoid excessive heating. Find the minimum temperature required for a clean conversion.

      • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed.

      • Inert Atmosphere: Running the reaction under nitrogen can prevent oxidative degradation of the aldehyde.

SNAr Troubleshooting Logic

SNAr_Troubleshooting Start S(N)Ar Reaction Issue Incomplete Incomplete Reaction? Start->Incomplete Side_Products Side Products Observed? Start->Side_Products Add_Base Action: Add Base (TEA/DIPEA) to scavenge HCl. Incomplete->Add_Base Yes Success Reaction Successful Incomplete->Success No, reaction is complete Temp_Control Action: Lower reaction temperature. Side_Products->Temp_Control Yes Side_Products->Success No, product is clean Heat Action: Increase temperature (50-80°C). Add_Base->Heat Still slow? Excess_Amine Action: Use excess cyclopentylamine (1.2-1.5 eq). Heat->Excess_Amine Still incomplete? Excess_Amine->Success Time_Control Action: Reduce reaction time. Monitor closely by TLC. Temp_Control->Time_Control Still issues? Time_Control->Success

Caption: Decision tree for troubleshooting the amination step.

Section 4: Purification and Characterization FAQs

Q4: What is the best way to purify the final product?

The crude product often contains unreacted starting materials, the HCl salt of the base used, and minor impurities.

  • Aqueous Work-up: First, perform a standard aqueous work-up. Dilute the reaction mixture with an organic solvent (like ethyl acetate or DCM) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Silica Gel Chromatography: This is the most effective method for achieving high purity. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc) is typically effective at separating the product from less polar starting materials and more polar impurities.

  • Recrystallization: If the product is obtained as a solid and is reasonably pure after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be used to obtain highly crystalline material.

Q5: What are the key analytical signatures I should look for to confirm my product?

Confirmation should be done using a combination of techniques.

Analytical Technique Expected Result for this compound
¹H NMR - Aldehyde Proton (CHO): A singlet around δ 9.5-10.0 ppm. - Pyrimidine Proton (C6-H): A singlet around δ 8.0-8.5 ppm. - Cyclopentyl Protons: Multiplets in the δ 1.5-4.5 ppm range. - Methylthio Protons (SCH₃): A singlet around δ 2.5 ppm.
Mass Spectrometry (MS) Molecular Formula: C₁₁H₁₅N₃OS[8] Molecular Weight: 237.32 g/mol [8] Look for the [M+H]⁺ ion at m/z ≈ 238.1.
TLC Using a 3:7 Ethyl Acetate/Hexane system, the product should appear as a single spot, typically with an Rf value between 0.3 and 0.5. It should be UV active.

References

  • Guidechem. (n.d.). How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde?.
  • Singh, K., et al. (2018).
  • Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
  • Patsnap. (n.d.). Synthesis method of ticagrelor intermediate.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Intermediate of Ticagrelor and preparation method therefor, and....
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.
  • Journal of the Chemical Society C. (1967). Pyrimidines. Part II.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C11H15N3OS, 250 mg. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Pyrimidine-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the common challenges encountered during this synthesis, ensuring you can optimize your reaction conditions for the best possible outcomes.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of pyrimidine-5-carbaldehyde.

Q1: What are the most common and effective methods for synthesizing pyrimidine-5-carbaldehyde?

A1: Several methods are commonly employed, with the choice often depending on the starting materials, available equipment, and desired scale. The most prevalent methods include:

  • The Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich heterocyclic compounds. It involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[1][2]

  • Metal-Halogen Exchange: This approach offers a high-yield, one-pot synthesis starting from a halogenated pyrimidine, such as 5-bromopyrimidine. The halogen is exchanged with a metal, typically lithium, followed by quenching with a formylating agent.[3]

  • Oxidation of 5-Hydroxymethylpyrimidine: If the corresponding 5-hydroxymethylpyrimidine is readily available, it can be oxidized to the aldehyde using various oxidizing agents.

  • The Reimer-Tiemann Reaction: While classically used for the formylation of phenols, this reaction can be adapted for certain activated pyrimidine systems.[4]

Q2: I am experiencing a very low yield in my Vilsmeier-Haack reaction. What are the most likely causes?

A2: Low yields in a Vilsmeier-Haack reaction can stem from several factors:

  • Poor quality of DMF: The presence of impurities, especially dimethylamine from the decomposition of DMF, can consume the Vilsmeier reagent and reduce the yield. It is advisable to use freshly distilled or high-purity DMF.

  • Insufficient activation of the pyrimidine ring: The Vilsmeier-Haack reaction works best with electron-rich aromatic systems. If your pyrimidine substrate has electron-withdrawing groups, the reaction may be sluggish or not proceed at all.

  • Suboptimal reaction temperature: The formation of the Vilsmeier reagent is typically done at low temperatures (0 °C), while the formylation step may require heating. It is crucial to follow the temperature profile of your specific protocol carefully.

  • Premature quenching of the reaction: The intermediate formed after the addition of the Vilsmeier reagent needs to be hydrolyzed to yield the aldehyde. Incomplete hydrolysis can lead to lower yields.

Q3: My Vilsmeier reagent is precipitating out of the solution during its preparation. What should I do?

A3: Precipitation of the Vilsmeier reagent, a chloromethyliminium salt, can sometimes occur, making it difficult to stir the reaction mixture.[5] Here are a few ways to address this:

  • Increase the solvent volume: Adding more of the reaction solvent (e.g., dichloromethane, DMF) can help to keep the reagent in solution.

  • Mechanical stirring: If a magnetic stir bar is getting stuck, switching to an overhead mechanical stirrer can provide more robust agitation.

  • Slow, controlled addition: Adding the POCl3 to the DMF very slowly and with efficient cooling can help to manage the exothermicity of the reaction and may prevent rapid precipitation.

Q4: What are the best practices for handling organolithium reagents in the synthesis of pyrimidine-5-carbaldehyde via metal-halogen exchange?

A4: Organolithium reagents are highly reactive and require careful handling:

  • Strictly anhydrous conditions: All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen). Any moisture will quench the organolithium reagent.

  • Low temperatures: Pyrimidin-5-yl-lithium is unstable at temperatures above -80 °C. Therefore, the reaction must be maintained at very low temperatures (typically below -90 °C) to prevent decomposition.[3]

  • Slow addition of reagents: The organolithium reagent should be added slowly to the solution of the pyrimidine precursor to control the reaction rate and minimize side reactions.

  • Proper quenching: The reaction should be quenched at low temperatures before warming up to room temperature.

Q5: How can I effectively purify pyrimidine-5-carbaldehyde?

A5: The purification method will depend on the physical properties of the product and the impurities present. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) can be a very effective method for purification.[6]

  • Column chromatography: Silica gel column chromatography is a versatile method for separating the desired product from byproducts and unreacted starting materials.

  • Extraction: An aqueous workup is often necessary to remove inorganic salts and water-soluble impurities.

Part 2: Detailed Troubleshooting Guides by Synthesis Method

This section provides a more in-depth look at potential problems and solutions for the most common synthetic routes to pyrimidine-5-carbaldehyde.

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for formylating pyrimidines, but it is not without its challenges.

Probable Cause Recommended Solution
Deactivated pyrimidine ring The Vilsmeier reagent is a weak electrophile and requires an electron-rich substrate.[2] If your pyrimidine has strong electron-withdrawing groups, consider using a different synthetic route or modifying the substrate to include activating groups.
Poor quality of reagents Use freshly opened or distilled DMF and POCl3. The presence of HCl in old POCl3 can also be detrimental.
Incorrect stoichiometry Ensure the correct molar ratios of the pyrimidine substrate, DMF, and POCl3 are used. An excess of the Vilsmeier reagent is often necessary.
Suboptimal reaction temperature The formation of the Vilsmeier reagent is exothermic and should be performed at 0 °C. The formylation step may require heating, but excessive temperatures can lead to decomposition. Optimize the temperature for your specific substrate.
Probable Cause Recommended Solution
Multiple reactive sites on the pyrimidine ring If the pyrimidine ring has multiple activated positions, you may get a mixture of isomers. Consider using a protecting group strategy to block other reactive sites.
Reaction with other functional groups The Vilsmeier reagent can react with other functional groups in the molecule. Protect sensitive functional groups before carrying out the formylation.
Over-reaction In some cases, a second formylation can occur. Use a milder Vilsmeier reagent or carefully control the reaction time and stoichiometry.
Probable Cause Recommended Solution
High concentration of the Vilsmeier reagent Use a more dilute solution by increasing the amount of solvent.
Insufficient stirring Use a high-torque mechanical stirrer to ensure the reaction mixture remains homogeneous.
Rapid formation of the reagent Add the POCl3 to the DMF very slowly and with efficient cooling to control the rate of formation.
Method 2: Metal-Halogen Exchange and Formylation

This method can provide high yields but requires careful control of the reaction conditions.

Probable Cause Recommended Solution
Inactive organolithium reagent Use a freshly titrated solution of the organolithium reagent (e.g., n-BuLi).
Presence of moisture or other electrophiles Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere. All solvents and reagents must be anhydrous.
Insufficient reaction time or temperature Allow sufficient time for the halogen-metal exchange to go to completion at the appropriate low temperature.
Probable Cause Recommended Solution
Decomposition of the organolithium intermediate The pyrimidin-5-yl-lithium intermediate is unstable above -80 °C. Maintain a very low reaction temperature throughout the process.[3]
Inefficient formylating agent While DMF is a common formylating agent, other reagents like ethyl formate may be more effective in certain cases. Anhydrous acid work-up after reaction with formate esters has been shown to improve yields.[3]
Side reactions with the formylating agent The organolithium reagent can add twice to some formylating agents. Use a formylating agent that is less prone to this side reaction or carefully control the stoichiometry.
Probable Cause Recommended Solution
Temperature fluctuations Use a cryostat or a well-insulated low-temperature bath to maintain a stable, very low temperature.
Slow quenching Quench the reaction with the formylating agent as soon as the metal-halogen exchange is complete.
Method 3: Oxidation of 5-Hydroxymethylpyrimidine

This is a straightforward method if the starting material is available.

Probable Cause Recommended Solution
Insufficiently powerful oxidizing agent Choose an oxidizing agent that is known to be effective for the oxidation of primary alcohols to aldehydes, such as manganese dioxide (MnO2), pyridinium chlorochromate (PCC), or Dess-Martin periodinane.
Incorrect stoichiometry of the oxidizing agent Use a sufficient excess of the oxidizing agent to ensure complete conversion.
Suboptimal reaction conditions Optimize the reaction temperature and time for the chosen oxidizing agent.
Probable Cause Recommended Solution
Use of a strong, non-selective oxidizing agent Avoid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid, which can over-oxidize the aldehyde to a carboxylic acid.
Prolonged reaction time or high temperature Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Probable Cause Recommended Solution
Formation of byproducts from the oxidizing agent Choose an oxidizing agent that gives byproducts that are easy to remove. For example, the byproducts of MnO2 oxidation can be removed by filtration.
Product is highly polar The aldehyde product may be quite polar, making it difficult to extract and purify. Use a suitable solvent system for extraction and chromatography.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key synthetic routes.

Protocol 1: Vilsmeier-Haack Formylation of an Activated Pyrimidine

Materials:

  • Activated pyrimidine substrate (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (10-20 volumes)

  • Phosphorus oxychloride (POCl3) (1.5 - 2.0 eq)

  • Dichloromethane (DCM), anhydrous (optional, as co-solvent)

  • Saturated sodium acetate solution

  • Ice bath

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add the activated pyrimidine substrate and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add POCl3 dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or heat to a temperature appropriate for your specific substrate (e.g., 50-80 °C) for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium acetate. This step is exothermic and may release HCl gas, so it should be done in a well-ventilated fume hood.

  • Stir the mixture vigorously for 30 minutes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Metal-Halogen Exchange and Formylation

Materials:

  • 5-Bromopyrimidine (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl formate, anhydrous (1.2 eq)

  • Dry ice/acetone bath (-78 °C) or cryocooler

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 5-bromopyrimidine and anhydrous THF.

  • Cool the solution to below -90 °C using a suitable cooling bath.

  • Slowly add n-BuLi dropwise to the stirred solution, maintaining the temperature below -90 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete metal-halogen exchange.

  • Slowly add anhydrous ethyl formate to the reaction mixture, again keeping the temperature below -90 °C.

  • After the addition, allow the reaction to stir at this low temperature for another 1-2 hours.

  • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography.

Part 4: Data Tables for Optimization

The following tables summarize key parameters that can be varied to optimize the synthesis of pyrimidine-5-carbaldehyde.

Table 1: Comparison of Reaction Conditions for Vilsmeier-Haack Formylation

Parameter Condition A Condition B Condition C Expected Outcome
Solvent DMFDCM1,2-DichloroethaneSolvent can affect the solubility of the substrate and the Vilsmeier reagent, as well as the reaction rate.
Temperature 25 °C60 °C90 °CHigher temperatures can increase the reaction rate but may also lead to more side products.
Equivalents of POCl3 1.21.52.0A higher excess of POCl3 can lead to a more complete reaction but may also increase the risk of side reactions.
Reaction Time 2 h6 h12 hLonger reaction times can lead to higher conversion but also potential decomposition of the product.

Table 2: Screening of Formylating Agents for Lithiated Pyrimidines

Formylating Agent Typical Yield Advantages Disadvantages
DMF ModerateReadily available, inexpensive.Can be difficult to remove, potential for side reactions.
Ethyl Formate Good to ExcellentOften gives higher yields than DMF.[3]More volatile than DMF.
N-Formylpiperidine GoodCan provide good yields with fewer side reactions.More expensive than DMF or ethyl formate.

Part 5: Visual Guides

To further aid in understanding the synthesis and troubleshooting process, we have included the following diagrams.

Vilsmeier_Haack_Mechanism cluster_0 Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Pyrimidine Pyrimidine Substrate Pyrimidine->Intermediate Aldehyde Pyrimidine-5-carbaldehyde Intermediate->Aldehyde H2O H₂O (Workup) H2O->Aldehyde Troubleshooting_Workflow Start Low Yield of Pyrimidine-5-carbaldehyde Check_Reagents Check Purity of Reagents (DMF, etc.) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Substrate Is the Pyrimidine Substrate Activated? Start->Check_Substrate Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Optimize_Conditions Optimize Temperature and Reaction Time Check_Conditions->Optimize_Conditions Modify_Substrate Modify Substrate or Change Synthetic Route Check_Substrate->Modify_Substrate Improved_Yield Improved Yield Purify_Reagents->Improved_Yield Optimize_Conditions->Improved_Yield Modify_Substrate->Improved_Yield

Caption: Troubleshooting workflow for low reaction yield.

Metal_Halogen_Exchange_Parameters Yield High Yield Temp Low Temperature (<-90 °C) Temp->Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Reagent_Quality High-Quality Organolithium Reagent Reagent_Quality->Yield Formylating_Agent Efficient Formylating Agent Formylating_Agent->Yield

Caption: Key parameters for successful metal-halogen exchange.

Part 6: References

  • Rho, T., & Abu, N. (1994). A one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by metal halogen exchange. Synthetic Communications, 24(2), 253-257.

  • YouTube. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. [Video].

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).

  • YouTube. (2020). 9 REIMER TIEMANN REACTION | AROMATIC COMPOUNDS | CLASS 12 | JEE MAIN | IIT ADVANCED | OLYMPIAD. [Video].

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • Journal of Materials Chemistry A. (2025). Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions.

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.

  • ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.

  • Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

  • ACS Publications. (n.d.). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction | The Journal of Organic Chemistry.

  • MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).

  • ACS Publications. (n.d.). Direct metalation of pyrimidine. Synthesis of some 4-substituted pyrimidines | The Journal of Organic Chemistry.

  • ACS Publications. (2023). Oxidative Dearomatization of PLP in Thiamin Pyrimidine Biosynthesis in Candida albicans | Journal of the American Chemical Society.

  • PubMed Central. (n.d.). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC.

  • PubMed. (2005). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer.

  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?.

  • ResearchGate. (2025). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION.

  • Creative Proteomics Blog. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.

  • MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.

  • NIH. (n.d.). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products.

  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Video].

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Technical Support Center: Synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of this compound typically proceeds through a multi-step sequence. A common strategy involves the initial construction of a substituted pyrimidine core, followed by the introduction of the cyclopentylamino group and a final formylation step to install the aldehyde functionality. A likely precursor for the final formylation step is 4-(Cyclopentylamino)-2-(methylthio)pyrimidine. The formylation is often achieved via the Vilsmeier-Haack reaction[1][2][3].

This guide is structured to address potential issues at each critical stage of the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: Pyrimidine Ring Formation and Substitution

Question 1: I am seeing multiple products during the initial pyrimidine ring synthesis, even before introducing the cyclopentylamino group. What could be the cause?

Answer: The formation of multiple products during the initial pyrimidine synthesis is a common issue and can often be traced back to the purity of starting materials and control of reaction conditions.

  • Incomplete Cyclization: The condensation reaction to form the pyrimidine ring may not go to completion, leaving unreacted starting materials or partially cyclized intermediates in your reaction mixture.

  • Isomeric Products: Depending on the precursors used, there is a possibility of forming regioisomers of the desired pyrimidine. For instance, if using an unsymmetrical 1,3-dicarbonyl equivalent, the amidine can react at either carbonyl group.

Troubleshooting Steps:

  • Purity of Reagents: Ensure all starting materials, such as the 1,3-dicarbonyl compound, S-methylisothiourea, and any condensing agents, are of high purity.

  • Reaction Conditions: Carefully control the reaction temperature and time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

  • Stoichiometry: Precise stoichiometry of the reactants is crucial. An excess of one reactant may lead to the formation of byproducts.

Question 2: The introduction of the cyclopentylamino group is sluggish, or I am observing the formation of a di-substituted byproduct. How can I optimize this step?

Answer: The introduction of the cyclopentylamino group, likely via nucleophilic aromatic substitution (SNAr) on a 4-chloropyrimidine precursor, can present challenges related to reactivity and selectivity.

  • Sluggish Reaction: The 4-position of the pyrimidine ring may not be sufficiently activated for substitution, or the reaction conditions may be suboptimal.

  • Di-substitution: If your pyrimidine precursor has other leaving groups (e.g., a 2- or 6-chloro substituent), cyclopentylamine can potentially displace more than one, leading to di-substituted impurities. The general reactivity for nucleophilic substitution on chloropyrimidines is C4/C6 > C2 >> C5[4].

Troubleshooting Steps:

ParameterRecommendationRationale
Solvent Use a polar aprotic solvent such as DMF, DMSO, or NMP.These solvents can help to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction.
Temperature Gradually increase the reaction temperature, monitoring for product formation and decomposition.Higher temperatures can overcome the activation energy barrier for the substitution.
Base The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial.The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
Catalysis In some cases, acid catalysis can favor the reaction with less reactive chloropyrimidines[4].Protonation of the pyrimidine ring can increase its electrophilicity.

To avoid di-substitution, it is critical to start with a precursor that has only one labile leaving group at the 4-position.

Part 2: The Vilsmeier-Haack Formylation Step

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds[1][2][3][5]. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Question 3: My Vilsmeier-Haack formylation is resulting in a low yield of the desired aldehyde. What are the common pitfalls?

Answer: Low yields in the Vilsmeier-Haack formylation of your 4-(cyclopentylamino)-2-(methylthio)pyrimidine substrate can be attributed to several factors.

  • Incomplete Reaction: The pyrimidine ring may not be sufficiently activated for electrophilic substitution by the Vilsmeier reagent. The cyclopentylamino group is electron-donating and should activate the ring, but steric hindrance or suboptimal conditions can impede the reaction.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, which can sometimes be harsh.

Troubleshooting Steps:

  • Vilsmeier Reagent Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is often used to ensure complete conversion.

  • Temperature Control: The reaction is often performed at elevated temperatures (e.g., 50-80 °C). Careful optimization of the temperature is necessary to drive the reaction to completion without causing degradation.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to byproduct formation.

Question 4: I have isolated a significant byproduct that appears to have an additional chlorine atom. What is this and how can I avoid it?

Answer: A common side reaction in the Vilsmeier-Haack formylation of heterocyclic compounds containing hydroxyl or amino groups is chlorination of the ring[6].

  • Chlorination of the Pyrimidine Ring: If your precursor has any residual hydroxyl groups (for example, from an incomplete previous step), the POCl₃ used to generate the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of a chloro-pyrimidine byproduct[7][8][9]. While less common with amino groups, under harsh conditions, transformation of the amino group is possible.

Troubleshooting Steps:

  • Purity of Starting Material: Ensure your 4-(cyclopentylamino)-2-(methylthio)pyrimidine starting material is free of any pyrimidinone precursors.

  • Control of POCl₃: Use the minimum effective amount of POCl₃ required for the formation of the Vilsmeier reagent.

  • Milder Formylating Agents: If chlorination is a persistent issue, consider alternative, milder formylation methods.

Question 5: My mass spectrometry data suggests the presence of a di-formylated product. Is this possible?

Answer: Yes, double formylation is a potential, though often minor, side reaction in the Vilsmeier-Haack reaction, especially with highly activated substrates.

  • Di-formylation: If the pyrimidine ring is highly activated, a second formyl group could potentially be introduced. However, given the substitution pattern of the target molecule, this is less likely to be a major issue. More plausibly, formylation could occur on the cyclopentylamino nitrogen.

Troubleshooting Steps:

  • Stoichiometry of Vilsmeier Reagent: Reducing the equivalents of the Vilsmeier reagent may help to minimize over-reaction.

  • Careful Product Analysis: Utilize techniques like 2D NMR to confirm the structure of any unexpected byproducts.

Part 3: Side Reactions Involving Specific Functional Groups

Question 6: I am concerned about the stability of the methylthio group during the synthesis. What side reactions can occur?

Answer: The 2-methylthio group is generally stable, but it can undergo oxidation or hydrolysis under certain conditions.

  • Oxidation: The presence of oxidizing agents can convert the methylthio group (-SCH₃) into the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃)[10]. This can be an issue if any oxidative workup procedures are used or if the reaction is exposed to air for prolonged periods at high temperatures.

  • Hydrolysis: Under harsh acidic or basic conditions, the methylthio group can be hydrolyzed to a hydroxyl group, yielding a pyrimidinone derivative.

Troubleshooting Steps:

Side ReactionPreventative Measure
Oxidation - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).- Avoid strong oxidizing agents during workup and purification.
Hydrolysis - Maintain neutral or mildly acidic/basic conditions where possible.- Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Question 7: Can the cyclopentylamino group participate in any side reactions?

Answer: Yes, the secondary amine of the cyclopentylamino group can be a site for side reactions.

  • N-Formylation: During the Vilsmeier-Haack reaction, it is possible for the Vilsmeier reagent to react with the nitrogen of the cyclopentylamino group, leading to an N-formylated byproduct.

  • N-Alkylation/Arylation: In the step where the cyclopentylamino group is introduced, if there are other electrophilic species present, N-alkylation or N-arylation of the desired product can occur.

Troubleshooting Steps:

  • Protecting Groups: If N-formylation is a significant issue, consider protecting the secondary amine before the Vilsmeier-Haack reaction, although this adds extra steps to the synthesis.

  • Reaction Conditions: Careful control of stoichiometry and temperature during the introduction of the cyclopentylamino group can minimize side reactions.

Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key transformations.

Main_Reaction_Pathway cluster_synthesis Synthesis Pathway A 4-Chloro-2-(methylthio)pyrimidine B 4-(Cyclopentylamino)-2-(methylthio)pyrimidine A->B Cyclopentylamine, Base D This compound (Target Molecule) B->D Vilsmeier-Haack Formylation C Vilsmeier Reagent (POCl3/DMF)

Caption: Proposed main synthetic pathway.

Side_Reaction_Pathways cluster_side_reactions Potential Side Reaction Pathways cluster_vilsmeier Vilsmeier-Haack Side Reactions cluster_functional_group Functional Group Side Reactions Start 4-(Cyclopentylamino)-2-(methylthio)pyrimidine N_Formyl N-Formyl Cyclopentylamino Byproduct Start->N_Formyl Vilsmeier Reagent Di_Formyl Di-formylated Byproduct Start->Di_Formyl Excess Vilsmeier Reagent Sulfoxide 2-(Methylsulfinyl)pyrimidine (Oxidation Product) Start->Sulfoxide Oxidizing Agent Pyrimidinone 2-Pyrimidinone (Hydrolysis Product) Start->Pyrimidinone Harsh Acid/Base Sulfone 2-(Methylsulfonyl)pyrimidine (Oxidation Product) Sulfoxide->Sulfone Oxidizing Agent

Caption: Potential side reaction pathways from the intermediate.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation:

Disclaimer: This is a general procedure and should be optimized for your specific substrate and scale. Always perform a risk assessment before carrying out any chemical reaction.

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to pre-form the Vilsmeier reagent.

  • Add a solution of 4-(cyclopentylamino)-2-(methylthio)pyrimidine (1 eq.) in the reaction solvent to the Vilsmeier reagent.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 20, 2720. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Broom, A. D., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. [Link]

  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). (2025). BenchChem.
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  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2021). Journal of the American Chemical Society. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (2007). Acta Poloniae Pharmaceutica.
  • SYNTHESIS OF PYRIMIDINE DERIV
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  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-methanol. (n.d.). AdooQ BioScience. Retrieved January 17, 2026, from [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2020). Chemistry Proceedings. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2011). Arkivoc. [Link]

  • Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (2014).
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2011). ResearchGate. [Link]

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Technical Support Center: Purification of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this key synthetic intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry. The purity of this intermediate is critical for the successful synthesis of downstream targets, ensuring reproducible results and preventing the introduction of unwanted side products in subsequent reactions. This guide provides a structured approach to troubleshooting common purification issues, backed by established chemical principles.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the purification of this compound.

I. Column Chromatography Challenges

Flash column chromatography is a primary method for purifying this pyrimidine derivative.[1] Success hinges on the appropriate selection of stationary and mobile phases.

Q1: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems.

Possible Causes & Solutions:

  • Strong Interaction with Silica Gel: The pyrimidine nitrogen atoms and the aldehyde group can strongly adsorb to the acidic silica gel surface.

  • Solution 1: Mobile Phase Modification:

    • Increase the polarity of your mobile phase by adding a more polar solvent like methanol to your dichloromethane or ethyl acetate system.[2]

    • For basic compounds like pyrimidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can help reduce strong interactions with the silica gel and improve mobility.[3]

  • Solution 2: Change of Stationary Phase:

    • Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[4]

    • For highly polar compounds, reverse-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is a viable option.[2]

Q2: I'm observing significant tailing of my product spot on the TLC plate and the column fractions are not clean.

Possible Causes & Solutions:

  • Acid-Base Interactions: Tailing is often a result of the basic pyrimidine interacting with the acidic silica gel.

  • Solution: As with baseline retention, the addition of a basic modifier like triethylamine to your eluent system can significantly reduce tailing and improve peak shape.[3]

  • Overloading the Column: Applying too much crude material to the column can lead to poor separation. A general rule of thumb is to use a silica gel to crude compound ratio of 20:1 to 100:1 by weight.[4]

Q3: My aldehyde seems to be reacting on the column.

Possible Causes & Solutions:

  • Acetal/Hemiacetal Formation: If your mobile phase contains alcohols (e.g., methanol), the acidic nature of the silica gel can catalyze the formation of acetals or hemiacetals with the aldehyde group of your compound.[3]

  • Solution 1: Avoid Alcoholic Solvents: Opt for solvent systems that do not contain alcohols, such as hexane/ethyl acetate, dichloromethane/ethyl acetate, or toluene/acetone.

  • Solution 2: Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your mobile phase containing a small amount of triethylamine. This will neutralize the acidic sites.[3]

II. Recrystallization Difficulties

Recrystallization is a powerful technique for obtaining highly pure crystalline material.[5] The key is finding a suitable solvent or solvent system.

Q1: I can't find a single solvent that is suitable for recrystallization.

Possible Causes & Solutions:

  • Unfavorable Solubility Profile: The compound may be too soluble in most common solvents, even at low temperatures, or insoluble in others, even at high temperatures.

  • Solution: Multi-Solvent Recrystallization:

    • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[6]

    • Common solvent/anti-solvent pairs for pyrimidine derivatives include DMF/water, DMSO/water, or for less polar compounds, dichloromethane/hexane.

Q2: No crystals form even after the solution has cooled for an extended period.

Possible Causes & Solutions:

  • Solution is Not Supersaturated: The concentration of your compound may be too low.

    • Solution: Evaporate some of the solvent to increase the concentration and then try cooling again.

  • Inhibition of Crystal Nucleation: The presence of certain impurities can sometimes inhibit crystal formation.

    • Solution 1: Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

    • Solution 2: Seeding: Add a very small crystal of the pure compound to the cooled solution to induce crystallization.

Q3: The product oils out instead of crystallizing.

Possible Causes & Solutions:

  • Melting Point Below Solvent Boiling Point: The melting point of your compound may be lower than the boiling point of the recrystallization solvent.

    • Solution: Choose a lower-boiling solvent or a solvent mixture.

  • High Concentration of Impurities: A high impurity level can lower the melting point of the mixture and promote oiling out.

    • Solution: First, attempt to remove some of the impurities by a quick column chromatography pass before proceeding with recrystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4] A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.[1]

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of a suitable hot solvent.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal growth should occur as the solubility of the compound decreases.[7]

  • Further Cooling: To maximize the yield, place the flask in an ice bath.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase System (Gradient)Notes
Silica GelHexane / Ethyl AcetateStart with a low polarity and gradually increase the ethyl acetate concentration.
Silica GelDichloromethane / MethanolUse for more polar impurities. Add 0.1% triethylamine if tailing occurs.
Alumina (Neutral)Toluene / AcetoneA good alternative if the compound is unstable on silica gel.
C18 Reverse PhaseWater / AcetonitrileStart with a high water concentration and gradually increase the acetonitrile.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimize Solvents Pure Pure Product Column->Pure Pure Fractions ImpureFractions Impure Fractions Column->ImpureFractions Recrystallize Recrystallization Recrystallize->Pure MotherLiquor Mother Liquor Recrystallize->MotherLiquor Pure->Recrystallize Optional Final Polish

Caption: A typical purification workflow for organic compounds.

Troubleshooting Decision Tree for Recrystallization

RecrystallizationTroubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out Start Attempt Recrystallization Result Observe Outcome Start->Result NoCrystals No Crystals Form Result->NoCrystals No OilingOut Product Oils Out Result->OilingOut Oils Success Crystals Form Result->Success Yes Concentrate Concentrate Solution NoCrystals->Concentrate Solution too dilute? Scratch Scratch Flask / Seed NoCrystals->Scratch Nucleation issue? LowerTemp Use Lower Boiling Solvent OilingOut->LowerTemp High Temp Issue? PrePurify Pre-purify by Column OilingOut->PrePurify Impurity Issue? Concentrate->Result Scratch->Result LowerTemp->Result PrePurify->Start

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • BenchChem. 7.

  • BenchChem. 8.

  • BenchChem. 1.

  • El-Sayed, N. F., et al. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC. [Link].

  • Serrano, E., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link].

  • Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC. [Link].

  • Yang, C., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. MDPI. [Link].

  • BenchChem. 4.

  • BenchChem. 2.

  • BenchChem. 5.

  • BenchChem. 9.

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link].

  • Harris, E. B. J. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. ResearchGate. [Link].

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Technical Support Center: Synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. This pyrimidine derivative is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the antiplatelet agent Ticagrelor[1][2]. Achieving a high yield and purity of this intermediate is paramount for the efficiency and cost-effectiveness of the overall drug manufacturing process[3]. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers overcome common challenges encountered during this synthesis.

Synthetic Strategy Overview

The most common and industrially relevant pathway to synthesize the target molecule involves a two-step process starting from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine.

  • Vilsmeier-Haack Formylation: The first step is the introduction of a formyl (-CHO) group at the C5 position of the pyrimidine ring. This is an electrophilic substitution reaction, for which the Vilsmeier-Haack reaction is a mild and effective method[4][5]. The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).

  • Nucleophilic Aromatic Substitution (SNAr): The second step involves the selective substitution of the chlorine atom at the C4 position with cyclopentylamine. The two chlorine atoms on the intermediate, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, have different reactivities, allowing for a controlled, regioselective amination.

Below is a diagram illustrating this synthetic workflow.

G cluster_0 Synthetic Workflow A 4,6-Dichloro-2- (methylthio)pyrimidine B 4,6-Dichloro-2-(methylthio) pyrimidine-5-carbaldehyde A->B  Vilsmeier-Haack Formylation (POCl₃, DMF) C 4-(Cyclopentylamino)-2-(methylthio) pyrimidine-5-carbaldehyde (Target Molecule) B->C  Selective Amination (Cyclopentylamine, Base)

Caption: High-level overview of the two-step synthesis.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Vilsmeier-Haack Formylation

Q1: My formylation reaction has a very low conversion rate. What are the likely causes?

A1: Low conversion in a Vilsmeier-Haack reaction typically points to issues with the Vilsmeier reagent itself or the reaction conditions.

  • Reagent Quality & Stoichiometry: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF is anhydrous and the POCl₃ is fresh. The stoichiometry is critical; typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is used.

  • Temperature Control: The formation of the Vilsmeier reagent (reaction of POCl₃ with DMF) is exothermic and should be performed at a low temperature (0-5 °C). After the reagent is formed, the substrate is added, and the reaction is often gently heated (e.g., 40-60 °C) to drive the formylation to completion. Inadequate heating can lead to low conversion.

  • Reaction Time: These reactions are not instantaneous. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has run to completion, which can take several hours.

Q2: I am observing significant amounts of unidentifiable byproducts after the formylation workup. What could be happening?

A2: The formation of byproducts can stem from reaction temperature, workup procedure, or substrate reactivity.

  • Excessive Temperature: While gentle heating is required, excessive temperatures can lead to decomposition of the substrate or product and polymerization, resulting in tar-like byproducts.

  • Improper Workup: The initial product of the Vilsmeier-Haack reaction is an iminium salt intermediate. This must be carefully hydrolyzed to yield the final aldehyde. The workup typically involves quenching the reaction mixture in ice-cold water or a buffered aqueous solution (e.g., sodium acetate). A poorly controlled quench (e.g., at high temperature) can lead to side reactions.

  • Substrate Reactivity: Pyrimidine rings can be sensitive. While formylation is the intended reaction, overly harsh conditions could potentially lead to other transformations[6].

Part 2: Selective Nucleophilic Amination

Q3: The primary impurity in my amination reaction is the 4,6-bis(cyclopentylamino) disubstituted product. How can I improve selectivity for the C4 position?

A3: Formation of the disubstituted byproduct is a classic selectivity problem in reactions with dichloropyrimidines[7]. The key is to control the reaction conditions to favor monosubstitution.

  • Temperature Control: This is the most critical parameter. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). The activation energy for the second substitution at C6 is higher, so lower temperatures will significantly favor monosubstitution at the more reactive C4 position.

  • Stoichiometry and Addition Rate: Use only a slight excess (e.g., 1.05 to 1.1 equivalents) of cyclopentylamine. Adding the amine slowly to the reaction mixture helps maintain a low instantaneous concentration, further suppressing the second substitution.

  • Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated during the reaction. The choice and amount of base can influence reactivity.

Q4: My amination reaction is stalled, with a lot of unreacted 4,6-dichloro starting material remaining. What should I check?

A4: A stalled reaction indicates insufficient reactivity.

  • Reagent Purity: Verify the purity and concentration of your cyclopentylamine.

  • Base Inefficiency: Ensure you have added a sufficient amount of base (at least one equivalent per equivalent of HCl produced). If the base is old or impure, its effectiveness may be compromised.

  • Solvent Choice: The reaction is typically run in aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM)[2]. Ensure the solvent is anhydrous, as water can react with the starting material.

  • Moderate Temperature Increase: If the reaction is clean but slow at room temperature, a modest increase in temperature (e.g., to 40 °C) can improve the rate. However, monitor carefully for the onset of disubstitution.

The following diagram provides a decision tree for troubleshooting the amination step.

G cluster_1 Problem: High Disubstitution cluster_2 Problem: Low Conversion start_node Analyze Amination Reaction Outcome issue_node_1 High Level of Disubstituted Product start_node->issue_node_1 Identify Problem issue_node_2 Stalled Reaction/ Low Conversion start_node->issue_node_2 Identify Problem issue_node issue_node check_node check_node solution_node solution_node check_node_1 Reaction Temperature issue_node_1->check_node_1 Check check_node_2 Amine Stoichiometry issue_node_1->check_node_2 Check check_node_3 Reagent Purity (Amine, Base) issue_node_2->check_node_3 Check check_node_4 Reaction Conditions issue_node_2->check_node_4 Check solution_node_1 Run at 0°C to RT check_node_1->solution_node_1 Action solution_node_2 Use 1.05-1.1 eq. Add slowly check_node_2->solution_node_2 Action solution_node_3 Use fresh, pure reagents check_node_3->solution_node_3 Action solution_node_4 Ensure base is sufficient. Consider gentle warming (40°C). check_node_4->solution_node_4 Action

Caption: Troubleshooting logic for the selective amination step.

Data Summary and Optimization

Effective optimization requires careful selection of reaction parameters. The following tables summarize key variables and common analytical observations.

Table 1: Optimization Parameters for Selective Amination

ParameterRecommended RangeRationale & Notes
Solvent Acetonitrile, THF, DCMAprotic solvents are preferred to avoid side reactions.
Base DIPEA, TEANon-nucleophilic bases prevent competition with the amine. Use 1.5-2.0 eq.
Temperature 0 °C to 25 °CLower temperatures are crucial for achieving high selectivity.
Cyclopentylamine 1.05 - 1.1 eq.A small excess drives the reaction without significantly increasing disubstitution.
Reaction Time 4 - 12 hoursMonitor by TLC/HPLC to determine the optimal endpoint.

Table 2: Common Impurities and Diagnostic Guide (HPLC/TLC)

ImpurityRelative RetentionLikely CauseSuggested Solution
Starting MaterialLowerIncomplete reactionIncrease reaction time or gently warm; check reagent quality.
Target Product Reference - -
Disubstituted ProductHigherHigh temp.; excess amineLower reaction temperature; use stoichiometric amine.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis.

Protocol 1: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde
  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq.) in a minimal amount of anhydrous DCM or DMF and add it to the Vilsmeier reagent solution.

  • Heating: Remove the ice bath and warm the reaction mixture to 50-55 °C. Maintain this temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate.

  • Extraction & Purification: Stir the resulting slurry for 1 hour. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.

Protocol 2: Synthesis of this compound
  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq.) in anhydrous acetonitrile. Add diisopropylethylamine (DIPEA) (1.5 eq.).

  • Amine Addition: Cool the solution to 0 °C. Slowly add cyclopentylamine (1.05 eq.) dropwise over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-8 hours. Monitor the consumption of the starting material by TLC or HPLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude material is typically purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford the pure target compound[8].

References

  • Arnold, L. D., et al. (2016). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis. [Link]

  • Reddy, B. R., et al. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus. [Link]

  • Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research. [Link]

  • Venkatesh, G., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. [Link]

  • Shcherbakov, S. V., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI Chem. Proc.[Link]

  • Patil, S. L., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Goujon, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry. [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

  • Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research. [Link]

  • CP Lab Safety. This compound. Product Page. [Link]

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Technical Support Center: 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 211245-64-6). This document is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this key synthetic intermediate. Here, we address common challenges and questions through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles.

I. Compound Overview and Stability Profile

This compound is a polysubstituted pyrimidine derivative valued in medicinal chemistry for its utility in synthesizing a range of bioactive molecules. The stability of this compound is dictated by the interplay of its three key functional groups: the pyrimidine core, the reactive aldehyde, and the susceptible methylthio ether. Understanding the potential degradation pathways of these moieties is crucial for maintaining the integrity of the compound throughout its storage and use.

Parameter Recommendation Rationale
Storage Temperature 2-8°C or frozen (≤ -20°C)Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation of the aldehyde and methylthio groups.
Light Exposure Store in a dark, light-resistant containerPrevents light-induced degradation.
Moisture Store in a tightly sealed container with desiccantMinimizes hydrolysis of the amine and potential reactions with the aldehyde.
Recommended Solvents (for stock solutions) Anhydrous DMSO, Dichloromethane, ChloroformThese solvents offer good solubility and are compatible if stored under appropriate conditions.[1]

II. Potential Degradation Pathways

The primary routes of degradation for this compound involve the aldehyde and methylthio functional groups. The electron-donating nature of the cyclopentylamino group can influence the electron density of the pyrimidine ring, potentially affecting the reactivity of the substituents.[2]

G cluster_oxidation Oxidation cluster_polymerization Polymerization main 4-(Cyclopentylamino)-2-(methylthio) pyrimidine-5-carbaldehyde aldehyde_ox Oxidation of Aldehyde main->aldehyde_ox O2, light, contaminants thio_ox Oxidation of Methylthio main->thio_ox Oxidizing agents aldehyde_poly Aldehyde Polymerization main->aldehyde_poly Acid/base catalysis, water product1 product1 aldehyde_ox->product1 Forms Carboxylic Acid Derivative product2 product2 thio_ox->product2 Forms Sulfoxide/Sulfone Derivatives product3 product3 aldehyde_poly->product3 Forms Inactive Polymers

Caption: Potential degradation pathways for the target compound.

III. Frequently Asked Questions (FAQs)

Q1: I observe a decrease in the purity of my solid compound over time, even when stored at 2-8°C. What could be the cause?

A1: A gradual decrease in purity of the solid material, even at recommended temperatures, is often due to atmospheric exposure. The aldehyde functional group is susceptible to slow oxidation to the corresponding carboxylic acid, especially in the presence of air and light. Similarly, the methylthio group can be oxidized. For long-term storage, it is imperative to store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant vial.

Q2: My stock solution in DMSO has turned a pale yellow color. Is it still usable?

A2: The development of a pale yellow color in a DMSO stock solution can be an indicator of degradation. While DMSO is a common solvent, it is hygroscopic and can contain trace amounts of water and peroxides, which can promote oxidation of the aldehyde and methylthio groups. It is recommended to use anhydrous DMSO and to prepare fresh stock solutions for sensitive experiments. To assess the integrity of the solution, you can run a quick analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.

Q3: I am setting up a reaction and need to dissolve the compound in an alcoholic solvent like methanol or ethanol. Are there any stability concerns?

A3: Yes, there are stability concerns with alcoholic solvents. Aldehydes can react with alcohols to form hemiacetals and acetals, especially in the presence of acid or base catalysts. While this may not be a significant issue for immediate use in a reaction, preparing stock solutions in alcoholic solvents for long-term storage is not recommended. If an alcoholic solvent is required for your reaction, it is best to dissolve the compound immediately before use.

IV. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Inconsistent reaction yields or appearance of unexpected byproducts. Degradation of the starting material.Confirm the purity of your this compound using an appropriate analytical method (e.g., NMR, HPLC, or TLC). If degradation is suspected, purify the material before use.
Multiple spots on a TLC plate when analyzing the pure compound. On-plate degradation or presence of impurities.The silica gel on TLC plates can be slightly acidic and may cause degradation of sensitive compounds. Co-spot your material with a known standard to confirm the identity of the main spot. Use a less acidic stationary phase if available. To visualize the aldehyde, a 2,4-dinitrophenylhydrazine (DNP) stain can be used, which will selectively stain the aldehyde-containing compounds orange.[3][4]
Difficulty in dissolving the solid compound. Potential polymerization of the aldehyde.Aldehydes can undergo polymerization, especially if exposed to moisture or trace acid/base. If the compound appears viscous or has a higher melting point than expected, polymerization may have occurred. Gentle warming and sonication in an appropriate anhydrous solvent may help to dissolve the material, but be aware that the purity may be compromised.

V. Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Immediate Use
  • Preparation: Ensure all glassware is dry and the chosen solvent (e.g., anhydrous DMSO) is of high purity.

  • Inert Atmosphere: If possible, perform the dissolution under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled balloon).

  • Dissolution: Weigh the desired amount of this compound in a clean, dry vial. Add the anhydrous solvent and cap the vial tightly.

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: If not for immediate use, purge the headspace of the vial with an inert gas before sealing. Store at 2-8°C and protect from light.

Protocol 2: Monitoring Compound Stability using Thin Layer Chromatography (TLC)
  • Sample Preparation: Prepare a dilute solution of your compound in a suitable solvent (e.g., dichloromethane).

  • TLC Plate: Use a silica gel TLC plate.

  • Spotting: Carefully spot your sample onto the TLC plate.

  • Developing: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization:

    • UV Light: Visualize the plate under a UV lamp (254 nm). The pyrimidine ring should be UV active.

    • Staining: To specifically visualize the aldehyde and potential oxidation products, use a p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNP) stain.[3][4] The parent compound should stain with both, while the carboxylic acid degradation product will not stain with DNP.

G start Start: Compound Stability Check tlc Perform TLC Analysis start->tlc uv Visualize under UV (254 nm) tlc->uv single_spot Single Spot Observed? uv->single_spot stain Stain with DNP purify Purify Compound stain->purify multiple_spots Multiple Spots Observed? single_spot->multiple_spots No proceed Proceed with Experiment single_spot->proceed Yes multiple_spots->stain Yes

Caption: Workflow for checking compound stability via TLC.

VI. References

  • Clinical Chemistry. (n.d.). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Oxford Academic. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]

  • Science. (n.d.). Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with.... Retrieved from [Link]

  • University of California, Irvine. (n.d.). TLC stains. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of pyrimidine oxidation products. Retrieved from [Link]

  • ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubMed. (n.d.). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • National Institutes of Health. (2012, November 14). Free radical scavenging properties of pyrimidine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]

  • MDPI. (2024, March 7). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Retrieved from [Link]

  • SciELO. (n.d.). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. Retrieved from [Link]

  • American Association for Clinical Chemistry. (n.d.). Comprehensive Detection of Disorders of Purine and Pyrimidine Metabolism by HPLC with Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Electron-Transfer-Induced Acidity/Basicity and Reactivity Changes of Purine and Pyrimidine Bases. Consequences of Redox Processes for Dna Base Pairs. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]

  • ResearchGate. (2017, January 7). (PDF) Forced Degradation Studies. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Suzhou Aobai Pharmaceutical. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS No. 211245-64-6). This critical intermediate, a precursor in the synthesis of advanced therapeutic agents like Ticagrelor, demands high purity for successful downstream reactions.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of this compound.

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Based on the typical synthetic routes, such as the Vilsmeier-Haack formylation of a corresponding pyrimidine precursor, several classes of impurities are common.[3][4]

Impurity Class Potential Origin Identification & Notes
Unreacted Starting Materials Incomplete reactionEasily identified by TLC or HPLC by comparing with the starting material standard.
Over-Formylation Products Harsh Vilsmeier-Haack conditionsMay result in di-formylated or other modified species.[5]
Oxidation Products Exposure to air/oxidizing agentsThe methylthio (-SCH₃) group is susceptible to oxidation, forming the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) impurities.[2] These are significantly more polar.
Hydrolysis Products Presence of water during workup or storageThe aldehyde can potentially be hydrated, or other functional groups could be susceptible depending on the specific synthetic route.
Residual Solvents Incomplete drying or solvent trappingHigh boiling point solvents like DMF or DMSO, often used in synthesis, can be difficult to remove.[6]

Q2: What is the general workflow for purifying the crude product?

A2: A systematic approach is crucial for efficiently achieving high purity. The workflow involves assessing the impurity profile to select the most appropriate purification technique, followed by rigorous purity confirmation.

Purification_Workflow Crude Crude Product Assess Impurity Profile Assessment (TLC, HPLC, ¹H NMR) Crude->Assess Select Select Purification Strategy Assess->Select Recryst Recrystallization Select->Recryst High initial purity (>90%) Crystalline solid Chroma Column Chromatography Select->Chroma Complex mixture Oily/amorphous solid Purified Isolated Product Recryst->Purified Chroma->Purified Confirm Confirm Purity & Identity (HPLC, NMR, MS) Purified->Confirm Dry Dry to Constant Weight Confirm->Dry

Caption: General purification workflow for the target compound.

Q3: Which analytical techniques are best for assessing purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring and selecting solvent systems for column chromatography.[7] An ideal Rf value for the target compound is typically 0.2-0.4 for good separation.[7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for pyrimidine derivatives.[8][9]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. The aldehyde proton (-CHO) should be a distinct singlet, typically downfield.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: My product "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The compound's solubility in the chosen solvent is too high at the cooling temperature, or the cooling rate is too fast, leading to supersaturation that favors amorphous precipitation over ordered crystal lattice formation.

  • Expert Solution:

    • Re-heat the Solution: Add a small amount of additional solvent to fully re-dissolve the oil.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature (e.g., by placing it in a large, insulated container). Do not move it directly to an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This creates nucleation sites for crystal growth.

    • Seed Crystals: If available, add a single, pure crystal of the product to the cooled, supersaturated solution to induce crystallization.

    • Change Solvent System: The chosen solvent may be inappropriate. Consider using a solvent pair (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent and slowly add the "anti-solvent" until turbidity persists.[6][10]

Issue 2: HPLC analysis shows a new, more polar peak after purification and storage. What is it?

  • Possible Cause: This is a classic sign of the oxidation of the methylthio (-SCH₃) group to the more polar sulfoxide (-SOCH₃) impurity.[2] This can occur upon exposure to atmospheric oxygen, especially over time.

Oxidation_Pathway Product Target Compound (-SCH₃) Sulfoxide Sulfoxide Impurity (-SOCH₃) [More Polar] Product->Sulfoxide [O] (Air, slow) Sulfone Sulfone Impurity (-SO₂CH₃) [Even More Polar] Sulfoxide->Sulfone [O] (Stronger Oxidant)

Sources

Technical Support Center: Synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies.

Part 1: Synthesis Overview and Critical Control Points

FAQ: What is the common synthetic pathway and where do problems typically arise?

The synthesis of this compound is typically a linear, multi-step process starting from a simple pyrimidine precursor like uracil or a derivative. The sequence generally involves the formation of a key intermediate, 2,4-dichloro-5-pyrimidinecarbaldehyde, followed by sequential nucleophilic aromatic substitution (SNAr) reactions. Each step is a critical control point where deviation from optimal conditions can lead to a complex mixture of byproducts that complicate purification and reduce yield.

The generalized synthetic workflow is illustrated below. The most problematic steps are the initial formylation/chlorination and the subsequent selective substitutions at the C2 and C4 positions of the pyrimidine ring.

G Uracil Uracil / Precursor Vilsmeier Vils-Haack Formylation (POCl₃, DMF) Uracil->Vilsmeier Step 1 Intermediate1 2,4-Dichloro-5-pyrimidine- carbaldehyde Vilsmeier->Intermediate1 Often Concurrent with Chlorination Chlorination Chlorination (POCl₃) Chlorination->Intermediate1 Thiolation Selective Thiolation (e.g., NaSMe) Intermediate1->Thiolation Step 2 Intermediate2 4-Chloro-2-(methylthio)- pyrimidine-5-carbaldehyde Thiolation->Intermediate2 Critical Selectivity Amination Amination (Cyclopentylamine) Intermediate2->Amination Step 3 Target Target Molecule Amination->Target

Caption: Generalized synthetic workflow for the target molecule.

Part 2: Troubleshooting the Dichloropyrimidine Intermediate Formation

The formation of 2,4-dichloro-5-pyrimidinecarbaldehyde via Vilsmeier-Haack formylation of uracil (or a related dihydroxy-pyrimidine) is often the source of several impurities. The Vilsmeier reagent (formed from POCl₃ and DMF) serves as both the formylating and chlorinating agent.[1]

FAQ: My initial formylation/chlorination of uracil results in a complex mixture. What are the likely byproducts?

This is a common issue stemming from the harsh conditions of the reaction. The primary byproducts arise from incomplete reactions or side-reactions of the phosphorus oxychloride.

Common Byproducts and Their Causes:

Byproduct IDByproduct NameProbable CauseProposed Solution
BP-1 2,4-Dihydroxy-5-pyrimidinecarbaldehydeIncomplete chlorination; insufficient POCl₃ or low reaction temperature/time.Increase equivalents of POCl₃ (3-6 eq.), increase reaction temperature to 80-110 °C, and monitor by HPLC until starting material is consumed.[2]
BP-2 2-Chloro-4-hydroxy-5-pyrimidinecarbaldehydeIncomplete chlorination. Reaction stalled at the intermediate stage.Same as for BP-1. The use of an acid acceptor like N,N-dimethylaniline can sometimes facilitate the reaction.[3][4]
BP-3 Uracil (Starting Material)Reaction failed to initiate or incomplete conversion.Ensure anhydrous conditions. Slowly add reagents to control exotherm. Verify the quality of POCl₃ and DMF.
BP-4 Phosphorus-based impuritiesHydrolysis of excess POCl₃ during aqueous workup.Quench the reaction mixture carefully by pouring it into ice water. Thoroughly wash the organic extract with water and brine to remove water-soluble phosphorus species.[2]
Troubleshooting Workflow: Vilsmeier-Haack / Chlorination

G cluster_analysis Byproduct Analysis cluster_solutions Corrective Actions start Reaction Mixture Shows Multiple Spots (TLC/HPLC) check_sm Is Starting Material (Uracil) Present? start->check_sm check_mono Is Monochloro Intermediate (BP-2) Present? check_sm->check_mono No sol_sm Increase Reaction Time/Temp Verify Reagent Quality check_sm->sol_sm Yes check_dihydroxy Is Dihydroxy Intermediate (BP-1) Present? check_mono->check_dihydroxy No sol_chloro Increase POCl₃ Equivalents Increase Temperature (to 80-110°C) Consider Additive (e.g., DMA) check_mono->sol_chloro Yes check_dihydroxy->sol_chloro Yes sol_workup Optimize Aqueous Workup (Ice Quench, Washes) check_dihydroxy->sol_workup No (Other Impurities)

Caption: Troubleshooting logic for the chlorination step.

Part 3: Managing Selectivity in the Thiolation Step

The conversion of 2,4-dichloro-5-pyrimidinecarbaldehyde to 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde requires selective substitution at the C2 position. While C4 is generally more reactive towards nucleophilic substitution, specific conditions can favor C2 attack.[5] However, the most common issue in this step is a lack of selectivity, leading to over-alkylation.

FAQ: I am observing a significant amount of 2,4-bis(methylthio)pyrimidine-5-carbaldehyde in my thiolation reaction. How can I improve C2 selectivity?

The formation of the bis-substituted byproduct (BP-5 ) is a classic case of over-reaction, driven by either an excess of the nucleophile or conditions that accelerate the second substitution.

Key Factors Controlling Selectivity:

  • Stoichiometry: Precise control of the sodium thiomethoxide (NaSMe) is critical. Using more than 1.0 equivalent will inevitably lead to the formation of BP-5 .

  • Temperature: Running the reaction at low temperatures (e.g., -10 °C to 0 °C) significantly slows the rate of the second substitution at the more reactive C4 position, allowing for selective C2 reaction.

  • Addition Rate: Slow, dropwise addition of the thiomethoxide solution to the dichloropyrimidine substrate helps maintain a low instantaneous concentration of the nucleophile, further suppressing the second reaction.

G cluster_pathways Reaction Pathways Intermediate1 2,4-Dichloro-5-pyrimidine- carbaldehyde C2-Cl C4-Cl Desired { Desired Product | 4-Chloro-2-(methylthio)- pyrimidine-5-carbaldehyde} Intermediate1:c2->Desired  1 eq. NaSMe  Low Temp   Byproduct { Byproduct (BP-5) | 2,4-Bis(methylthio)- pyrimidine-5-carbaldehyde} Desired:f0->Byproduct  >1 eq. NaSMe  High Temp  

Caption: Desired vs. undesired pathways in the thiolation step.

Experimental Protocol: Selective C2-Thiolation
  • Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -10 °C using an appropriate cooling bath.

  • Prepare a solution of sodium thiomethoxide (0.95-1.0 eq.) in a suitable solvent (e.g., THF or Methanol).

  • Add the sodium thiomethoxide solution dropwise to the cooled pyrimidine solution over 30-60 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Monitor the reaction by TLC or HPLC. Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and extraction.

Part 4: Byproducts in the Final Amination Step

The final step involves the SNAr of 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde with cyclopentylamine. The C4 position is now highly activated for nucleophilic attack.

FAQ: My final product is contaminated with a polar impurity that has a similar mass. What is it and how do I prevent it?

The most common byproduct in this step is the hydrolysis of the starting material, leading to the formation of 4-hydroxy-2-(methylthio)pyrimidine-5-carbaldehyde (BP-6) . This occurs if water is present in the reaction medium.

Another potential issue is unreacted starting material, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (BP-7) , due to incomplete conversion.

Troubleshooting the Amination Reaction:

Byproduct IDByproduct NameProbable CauseProposed Solution
BP-6 4-Hydroxy-2-(methylthio)pyrimidine-5-carbaldehydePresence of water in reagents or solvent.Use anhydrous solvents and reagents. Dry cyclopentylamine over molecular sieves if necessary. Run the reaction under a strictly inert atmosphere.
BP-7 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (Starting Material)Insufficient reaction time, low temperature, or inadequate base.Increase reaction temperature (reflux in a solvent like ethanol or acetonitrile). Use a slight excess of cyclopentylamine (1.1-1.2 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
BP-8 Dimerization/Aldol ProductsStrongly basic conditions or high temperatures can promote self-condensation of the aldehyde.Use a non-nucleophilic organic base (e.g., DIPEA) instead of strong inorganic bases. Maintain moderate reaction temperatures.
FAQ: What are the best analytical and purification methods for this synthesis?

Analytical Methods:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity and byproduct profiling. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown byproducts, allowing for rapid confirmation of structures like BP-5 (bis-adduct) or BP-6 (hydrolysis).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required for unambiguous structural confirmation of the final product and isolated impurities.

Purification Strategies:

  • Aqueous Workup: Crucial after each step to remove inorganic salts and water-soluble reagents (e.g., hydrolyzed POCl₃, excess base).

  • Column Chromatography: Silica gel chromatography is the most effective method for separating the target compound from closely related byproducts, especially non-polar ones like BP-5 and BP-7 .

  • Recrystallization: If the final product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step to achieve high purity.

References

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. [Link]

  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]

  • US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Scale in Heterocyclic Synthesis

Welcome to the technical support center for the synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. This pyrimidine derivative is a valuable building block in medicinal chemistry, notably as a key intermediate for various kinase inhibitors. While the synthesis may appear straightforward at the bench scale, transitioning to pilot or manufacturing scales introduces significant challenges related to reaction kinetics, heat and mass transfer, and impurity control.[1]

This guide is designed for researchers, process chemists, and drug development professionals. It provides not just protocols, but the underlying chemical principles and troubleshooting strategies essential for a successful and scalable synthesis. Our approach is rooted in providing a self-validating system of protocols, where understanding the "why" behind each step empowers you to solve the unique challenges that arise during scale-up.

Synthetic Strategy Overview

The most common and scalable approach to synthesizing the target molecule involves a two-stage process. First, a formyl group is introduced into a pyrimidine precursor via the Vilsmeier-Haack reaction. This is followed by a nucleophilic aromatic substitution (SNAr) to introduce the cyclopentylamino moiety.

Synthesis_Workflow cluster_0 Stage 1: Vilsmeier-Haack Formylation cluster_1 Stage 2: Nucleophilic Aromatic Substitution (SNAr) A 2-(Methylthio)pyrimidin-4(3H)-one C 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde A->C Chlorination & Formylation B Vilsmeier Reagent (POCl₃/DMF) B->C Reagent E Target Molecule: This compound C->E Base, Solvent D Cyclopentylamine D->E Reagent

Caption: High-level overview of the two-stage synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol details the formylation and concurrent chlorination of the pyrimidine ring, a classic application of the Vilsmeier-Haack reaction.[2][3] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 10g scale)
2-(Methylthio)pyrimidin-4(3H)-one142.181.010.0 g
Phosphorus Oxychloride (POCl₃)153.333.537.6 mL (61.3 g)
N,N-Dimethylformamide (DMF)73.09As Solvent100 mL

Step-by-Step Procedure:

  • Reactor Setup: Equip a dry, jacketed reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HCl and POCl₃ fumes).

  • Vilsmeier Reagent Formation: Charge the reactor with DMF (100 mL). Begin stirring and cool the solvent to 0-5 °C using the reactor jacket.

  • Controlled Addition: Add phosphorus oxychloride (37.6 mL) dropwise via the dropping funnel over 60-90 minutes. Causality: This step is highly exothermic. Slow addition is critical to maintain temperature control, preventing the decomposition of the Vilsmeier reagent and minimizing side reactions.[1] The formation of the chloroiminium salt is the key to the reaction.[4]

  • Precursor Addition: Once the POCl₃ addition is complete, add 2-(Methylthio)pyrimidin-4(3H)-one (10.0 g) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Slowly heat the reaction mixture to 80-85 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of the starting material.

  • Quenching: Cool the reactor to room temperature. In a separate vessel, prepare a mixture of ice and water (500 g). CRITICAL STEP: Very slowly and carefully, transfer the reaction mixture onto the ice-water slurry with vigorous stirring. This quench hydrolyzes the reaction intermediates to the desired aldehyde and neutralizes excess POCl₃. This process is also highly exothermic and releases HCl gas.

  • Isolation: Stir the quenched mixture for 1 hour. The product should precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight.

    • Expected Yield: 75-85%

    • Appearance: Off-white to pale yellow solid.

Protocol 2: Synthesis of this compound (SNAr Reaction)

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 10g scale)
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde202.651.010.0 g
Cyclopentylamine85.151.25.05 g (6.0 mL)
Triethylamine (TEA) or DIPEA101.191.57.5 g (10.3 mL)
Acetonitrile (ACN) or Isopropanol (IPA)41.05As Solvent100 mL

Step-by-Step Procedure:

  • Reactor Setup: In a clean, dry reactor, suspend the 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (10.0 g) in the chosen solvent (100 mL).

  • Base and Nucleophile Addition: Add the base (e.g., Triethylamine, 10.3 mL) followed by the dropwise addition of cyclopentylamine (6.0 mL) at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction is typically much faster than the first stage. Monitor by HPLC for the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. If it remains in solution, reduce the solvent volume under vacuum.

  • Purification: Slurry the crude solid in water to dissolve the triethylamine hydrochloride salt. Filter the solid, wash with water, and then a small amount of cold heptane or ethanol to remove residual impurities.

  • Drying: Dry the final product under vacuum at 40-50 °C.

    • Expected Yield: 90-97%

    • Appearance: White to light yellow crystalline solid.

Troubleshooting Guide & Scale-Up FAQs

Scaling up chemical reactions is rarely a linear process. Issues that are negligible at the gram scale can become process-defining at the kilogram scale.[1]

Q1: My yield dropped from 80% at the 10g scale to 50% at the 1kg scale during the Vilsmeier-Haack reaction. What are the likely causes?

This is a classic scale-up problem, often linked to heat and mass transfer limitations.[1]

  • Cause 1: Poor Heat Transfer (Exotherm Control): In larger reactors, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to remove the heat generated during the formation of the Vilsmeier reagent and the subsequent reaction. Localized "hot spots" can form, leading to the decomposition of your starting material, reagent, and product, often resulting in tar formation.[1]

    • Solution:

      • Slower Reagent Addition: Significantly increase the addition time for POCl₃. What took 1 hour at 10g might need 4-6 hours at 1kg.

      • Improved Cooling: Ensure your reactor's cooling system is rated for the calculated heat output of the reaction.

      • Dilution: Increasing the solvent volume can help dissipate heat more effectively, though this has implications for throughput and downstream processing.

  • Cause 2: Inefficient Mixing: Poor mixing in a large vessel can lead to areas of high reactant concentration, promoting side reactions. If the 2-(methylthio)pyrimidin-4(3H)-one is not effectively dispersed as it's added, it can be exposed to a localized excess of the Vilsmeier reagent, leading to over-reaction or degradation.

    • Solution:

      • Reactor Geometry: Use a reactor with baffles to improve turbulent mixing.

      • Impeller Design & Speed: Ensure the agitator is appropriately designed (e.g., pitched-blade turbine) and the stirring speed is sufficient to create a vortex and ensure solid suspension.

Troubleshooting_Yield Start Low Yield at Scale Q1 Was the internal temperature controlled during POCl₃ addition? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the solid starting material well-suspended during the reaction? A1_Yes->Q2 Sol1 Issue: Poor Heat Transfer. - Increase addition time. - Use a more dilute solution. - Verify reactor cooling capacity. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the quench performed slowly and with efficient cooling? A2_Yes->Q3 Sol2 Issue: Poor Mass Transfer. - Increase agitation speed. - Check impeller design. - Add solid in smaller portions. A2_No->Sol2 Sol3 Issue: Degradation during Quench. - Add reaction mix to ice slurry, not vice-versa. - Ensure vigorous stirring during quench. Q3->Sol3

Caption: Decision tree for troubleshooting low yield during scale-up.

Q2: I'm observing a dark, tar-like substance in my Vilsmeier-Haack reaction at a large scale, which wasn't present before. What is it and how do I prevent it?

The formation of tar is a strong indicator of thermal decomposition.

  • Primary Cause: Uncontrolled exotherms. As explained in Q1, localized temperatures can far exceed your setpoint (e.g., 85 °C), causing complex polymerization and degradation pathways of the electron-rich pyrimidine ring system.

  • Mitigation Strategies:

    • Strict Temperature Control: This is non-negotiable. The single most important parameter to control is the internal temperature during POCl₃ addition.

    • Reverse Addition: In some cases, adding the substrate slurry to the pre-formed Vilsmeier reagent at the reaction temperature can provide better control, but this must be validated carefully at a small scale first.

    • Purity of Starting Materials: Impurities in your starting DMF (e.g., dimethylamine) or pyrimidine precursor can initiate unwanted side reactions that are exacerbated by heat.[1] Always use high-purity, dry solvents and reagents for scale-up.

Q3: The final product after the SNAr reaction is difficult to filter and purify at the kilogram scale. What are my options?

Filtration and purification issues often stem from poor crystal habit or the presence of oily impurities.

  • Problem: Fine Particles/Poor Crystal Form: If the product precipitates too quickly from the reaction or during quenching, it can form very fine particles that clog filter cloths.

    • Solution: Controlled Crystallization. Instead of just cooling the reaction, consider an anti-solvent crystallization. After the reaction is complete, add a calculated amount of an anti-solvent (e.g., water or heptane) slowly at an elevated temperature until the solution becomes slightly turbid, then cool slowly. This promotes the growth of larger, more easily filterable crystals.

  • Problem: Oily Impurities: If the product is sticky or oily, it may be contaminated with residual high-boiling solvents (like DMF from the previous step) or byproducts.

    • Solution: Re-slurry/Trituration. After initial isolation, suspend the crude, wet cake in a solvent that will dissolve the impurities but not the product. Good choices include isopropanol, ethanol, or methyl tert-butyl ether (MTBE). Stir for several hours, then re-filter. This is often more effective and scalable than a full recrystallization.

Frequently Asked Questions (FAQs)

  • FAQ 1: Why use POCl₃ instead of other chlorinating agents like oxalyl chloride or thionyl chloride for the Vilsmeier-Haack reaction? POCl₃ is inexpensive, effective, and its reaction with DMF to form the Vilsmeier reagent is extremely well-characterized and high-yielding.[5] While other reagents can also form Vilsmeier-type reagents, POCl₃ is the industrial standard for this specific transformation due to its reliability and cost-effectiveness.

  • FAQ 2: How critical is the moisture content of the reagents and solvents? Extremely critical, especially for the Vilsmeier-Haack reaction. Water reacts violently with POCl₃ and will consume the Vilsmeier reagent, reducing your yield and generating excess HCl. Always use anhydrous grade solvents and ensure your reactor is thoroughly dried before starting.

  • FAQ 3: Can I monitor the reaction using in-situ methods like FTIR? Yes, this is highly recommended for large-scale production. An in-situ FTIR probe can track the disappearance of the starting material's carbonyl stretch (~1680 cm⁻¹) and the appearance of the product's aldehyde stretch (~1700 cm⁻¹), giving you real-time conversion data without the need for sampling and offline analysis. This allows for more precise determination of the reaction endpoint, preventing over-processing and impurity formation.

  • FAQ 4: What are the primary safety concerns for this process at scale?

    • Corrosivity and Toxicity: Phosphorus oxychloride is highly corrosive and toxic. All transfers should be done in a closed system. Personnel must wear appropriate PPE, including acid-resistant gloves, aprons, and face shields.

    • Gas Evolution: The reaction and especially the quench step release significant amounts of HCl gas. The reactor must be vented to a robust caustic scrubber system to neutralize these fumes.

    • Exotherms: As detailed above, the potential for a thermal runaway is the most significant safety hazard. A properly sized and functioning reactor cooling system, combined with strict procedural controls on addition rates, is essential.

References

  • Maltsev, S., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Retrieved from [Link]

  • WikiLectures. (2024). Disorders of pyrimidine metabolism. Retrieved from [Link]

  • Wyngaarden, J. B. (1976). Disorders of purine and pyrimidine metabolism. PubMed. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Balasubramaniam, S., et al. (2014). Inborn errors of pyrimidine metabolism: clinical update and therapy. PubMed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NRO Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Stability and Handling of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS No. 211245-64-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for handling this versatile building block. Our goal is to empower you to prevent degradation and ensure the integrity of your experiments.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its unique structure, featuring a reactive aldehyde, a nucleophilic amino group, and an oxidizable methylthio group, makes it a valuable precursor. However, these same functional groups also render the molecule susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the potential degradation pathways and robust protocols to maintain the compound's purity and reactivity.

Part 1: Troubleshooting Guide - Diagnosing and Preventing Degradation

This section addresses common issues encountered during the storage and use of this compound in a question-and-answer format.

Question 1: I've noticed my solid sample of this compound has developed a yellowish or brownish tint over time. What could be the cause?

Answer:

Discoloration is a common indicator of degradation. The most likely culprits are oxidation of the aldehyde and/or the methylthio group.

  • Aldehyde Oxidation: The carbaldehyde group is susceptible to air oxidation, especially in the presence of light, leading to the formation of the corresponding carboxylic acid, 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid. This impurity can alter the reactivity and downstream reaction outcomes. The presence of electron-donating groups on the pyrimidine ring can influence the rate of this oxidation.

  • Methylthio Group Oxidation: The sulfur atom in the methylthio group is prone to oxidation, forming the corresponding sulfoxide and subsequently the sulfone.[1] This process can be accelerated by exposure to atmospheric oxygen and certain contaminants.

  • Minor Impurities: The presence of residual solvents or catalysts from the synthesis of the compound can sometimes promote degradation over time.

Prevention Protocol:

  • Strict Inert Atmosphere: Always store the compound under an inert atmosphere, such as argon or nitrogen.[2][3][4] After each use, repurge the container with inert gas before sealing.

  • Light Protection: Store the vial in a dark place or use an amber vial to prevent photo-oxidation.[2]

  • Low Temperature Storage: For long-term storage, keep the compound in a freezer at -20°C. For short-term use, storage at 2-8°C is acceptable, provided it is under an inert atmosphere.

  • High-Purity Solvents: When preparing solutions, use high-purity, anhydrous, and de-gassed solvents to minimize exposure to oxygen and water.

Question 2: My reaction yield for a reductive amination using this compound is lower than expected. What could be the problem?

Answer:

Low yields in reductive amination can stem from several factors related to the aldehyde's purity and the reaction conditions.

  • Degraded Starting Material: As mentioned above, oxidation of the aldehyde to a carboxylic acid will render it unreactive in a reductive amination. Similarly, oxidation of the methylthio group can alter the electronic properties of the molecule and potentially interfere with the reaction.

  • Competitive Side Reactions: Aldehydes can undergo self-condensation or other side reactions under certain pH conditions.

  • Imine Formation Issues: The first step of reductive amination is the formation of an imine. If the reaction conditions (e.g., pH, presence of water) are not optimal, this equilibrium may not favor the imine, leading to a lower overall yield.

Troubleshooting and Optimization:

  • Verify Purity: Before use, check the purity of your this compound by an appropriate analytical method, such as ¹H NMR or LC-MS, to ensure the aldehyde is the major component.

  • Optimize pH: The formation of the imine is often pH-dependent. A slightly acidic medium (pH 4-6) is typically optimal. You can use mild acidic catalysts like acetic acid.

  • Use of Dehydrating Agents: To drive the imine formation equilibrium forward, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective for the reduction of the imine in the presence of the aldehyde. More aggressive reducing agents like sodium borohydride may reduce the starting aldehyde.

Question 3: I have observed an additional peak in the mass spectrum of my sample, corresponding to an increase of 16 and 32 Da. What are these impurities?

Answer:

These mass increases strongly suggest oxidation of the methylthio group.

  • +16 Da: This corresponds to the formation of the sulfoxide derivative, 4-(cyclopentylamino)-2-(methylsulfinyl)pyrimidine-5-carbaldehyde.

  • +32 Da: This corresponds to the formation of the sulfone derivative, 4-(cyclopentylamino)-2-(methylsulfonyl)pyrimidine-5-carbaldehyde.

These impurities arise from exposure to oxidizing agents, including atmospheric oxygen over extended periods.

Mitigation Strategy:

  • Minimize Air Exposure: Handle the compound quickly and under an inert atmosphere. Use techniques for handling air-sensitive reagents, such as Schlenk lines or glove boxes.[5][6]

  • Avoid Oxidizing Contaminants: Ensure all glassware is clean and free of residual oxidizing agents. Use fresh, high-purity solvents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, store the solid compound at -20°C in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen) and protected from light.

Q2: Can I handle this compound on the open bench?

A2: For weighing and quick transfers, it can be handled on an open bench, but prolonged exposure to air and humidity should be avoided. For reactions and solution preparations, it is highly recommended to use an inert atmosphere (e.g., a nitrogen-filled glove bag or a Schlenk line) to prevent degradation.[2][3]

Q3: What solvents are recommended for dissolving this compound?

A3: It is soluble in many common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. Always use anhydrous grade solvents to prevent hydrolysis and other water-mediated side reactions.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Yes, the pyrimidine ring and the aldehyde group can be sensitive to strong acids and bases. The amino group can be protonated under strongly acidic conditions, and the aldehyde can undergo side reactions in the presence of strong bases. It is best to maintain a near-neutral pH unless specific reaction conditions require otherwise.

Part 3: Experimental Protocol - A Self-Validating System

Detailed Protocol for Reductive Amination

This protocol for a typical reductive amination reaction incorporates best practices to prevent the degradation of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic amount)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool under a stream of inert gas.[5]

  • Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas. A balloon filled with argon or nitrogen can be used for this purpose.

  • Reagent Addition:

    • To the reaction flask, add this compound (1 equivalent).

    • Dissolve the aldehyde in anhydrous DCM.

    • Add the amine (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. You can monitor the progress by TLC or LC-MS if desired.

  • Reduction: In a separate, dry flask, weigh out the sodium triacetoxyborohydride (1.5 equivalents). Add the STAB to the reaction mixture in portions over 10-15 minutes. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up:

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Stir for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Part 4: Visualization of Degradation and Experimental Workflow

Potential Degradation Pathways

A This compound B 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid A->B  Oxidation (Air, Light) C 4-(Cyclopentylamino)-2-(methylsulfinyl)pyrimidine-5-carbaldehyde A->C  Oxidation D 4-(Cyclopentylamino)-2-(methylsulfonyl)pyrimidine-5-carbaldehyde C->D  Further Oxidation

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Preventing Degradation

cluster_storage Storage cluster_handling Handling & Reaction cluster_outcome Desired Outcome A Store at -20°C D Use Oven-Dried Glassware A->D B Protect from Light B->D C Inert Atmosphere (Ar/N2) C->D E Inert Atmosphere Setup D->E F Use Anhydrous Solvents E->F G Controlled Reagent Addition F->G H High Purity Product G->H I Reproducible Results G->I

Caption: Recommended workflow to ensure compound stability.

References

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Kim, K. S., & Kim, J. N. (2015). Recent developments in the oxidation of sulfides to sulfoxides and sulfones. Molecules, 20(12), 22003-22026.
  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]

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Validation & Comparative

A Comparative Guide to the Bioactivity of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the bioactivity of a promising class of kinase inhibitors: 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde derivatives. We will delve into their synthesis, explore their potent and selective inhibitory effects on key oncogenic kinases, and present supporting experimental data to objectively evaluate their performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction: The Rise of Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its versatility allows for the strategic placement of various substituents, enabling the fine-tuning of biological activity. In the realm of oncology, the dysregulation of protein kinases is a well-established driver of tumor growth and survival. Consequently, the development of small molecule kinase inhibitors has become a major focus of cancer research.

The this compound core represents a particularly promising platform for the design of novel kinase inhibitors. The cyclopentylamino group at the C4 position has been identified as a key feature for enhancing potency and selectivity, while the reactive carbaldehyde at the C5 position serves as a versatile synthetic handle for the construction of more complex, fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. These derivatives have demonstrated significant potential as multi-kinase inhibitors, with a notable impact on cell cycle regulation and survival pathways.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of the key pyrido[2,3-d]pyrimidine derivatives originates from the versatile this compound intermediate. A robust synthetic route allows for the generation of a diverse library of compounds for biological evaluation.

Experimental Protocol: Synthesis of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)[1][2]

This protocol outlines the key steps in the synthesis of a highly potent derivative, designated as compound 7x .

  • Cyclization: The initial pyrido[2,3-d]pyrimidine scaffold is constructed through a cyclization reaction involving the starting carbaldehyde and an appropriate active methylene compound, such as cyanoacetamide. This step establishes the fused ring system.

  • Oxidation: The methylthio group at the C2 position is oxidized to the corresponding methyl sulfoxide. This transformation activates the position for subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution: The methyl sulfoxide is then displaced by a desired amine, in this case, 4-(4-methyl-piperazin-1-yl)-phenylamine. This step introduces the key pharmacophore at the C2 position, which is crucial for potent kinase inhibition.

This synthetic strategy allows for the facile introduction of a wide range of substituents at the C2 position, enabling a thorough exploration of the structure-activity relationship (SAR).

Comparative Bioactivity and Performance

The biological activity of the this compound derivatives, particularly the pyrido[2,3-d]pyrimidine series, has been extensively evaluated through in vitro kinase assays and cellular proliferation studies. The lead compound, 7x , has emerged as a potent multi-kinase inhibitor with significant potential for cancer therapy.[1][2][3][4][5][6]

In Vitro Kinase Inhibition Profile

Compound 7x was screened against a panel of kinases to determine its inhibitory profile. The results highlight its potent and selective activity against key cell cycle and survival kinases.

Kinase TargetIC50 (nM) of 7x[1][7]Comparative InhibitorIC50 (nM) of Comparative Inhibitor[1]
CDK4/CYCLIN D1 3.87 PD-03329915.36
ARK5Potent Inhibition--
FGFR1Potent Inhibition--
PDGFRβPotent Inhibition--
PI3K-δPotent Inhibition--
CDK1/CYCLIN B>1000FlavopiridolPotent
CDK2/CYCLIN E>1000FlavopiridolPotent

Table 1: In vitro kinase inhibitory activity of compound 7x compared to a known CDK4/6 inhibitor, PD-0332991, and a pan-CDK inhibitor, Flavopiridol.

The data clearly demonstrates that 7x is a highly potent inhibitor of CDK4, with an IC50 value in the low nanomolar range, comparable to the well-characterized CDK4/6 inhibitor PD-0332991.[1][7] Importantly, 7x exhibits excellent selectivity, with minimal activity against other cyclin-dependent kinases such as CDK1 and CDK2.[1] This selectivity is a critical attribute, as off-target inhibition of other CDKs can lead to increased toxicity. Furthermore, 7x demonstrates potent inhibition of other kinases implicated in cancer progression, including ARK5, FGFR1, PDGFRβ, and PI3K-δ, positioning it as a promising multi-targeted agent.[1][2][4][6][7]

Cellular Proliferation Assays

The antiproliferative activity of compound 7x was evaluated against a panel of human cancer cell lines, showcasing its broad-spectrum efficacy.

Cell LineCancer TypeGI50 (µM) of 7x[7]
HCT-116Colon Carcinoma0.025 - 2
MCF-7Breast Adenocarcinoma0.025 - 2
K-562Chronic Myelogenous Leukemia0.025 - 2
A549Lung Carcinoma0.025 - 2

Table 2: Growth inhibitory (GI50) concentrations of compound 7x in various human cancer cell lines.

Compound 7x effectively inhibits the proliferation of a diverse range of cancer cell lines at sub-micromolar to low micromolar concentrations.[7] This broad activity is consistent with its multi-targeted kinase inhibition profile, suggesting that it can disrupt multiple signaling pathways essential for tumor cell growth and survival.

In Vivo Antitumor Efficacy

The therapeutic potential of 7x was further validated in a mouse xenograft model of human cancer. Oral administration of 7x resulted in significant tumor growth inhibition, demonstrating its in vivo efficacy and oral bioavailability. These findings underscore the potential of this compound series for clinical development.[1][6]

Mechanism of Action: Targeting the CDK4/Cyclin D1-Rb Pathway

The primary mechanism of action for the potent antiproliferative effects of these pyrido[2,3-d]pyrimidine derivatives is the inhibition of the CDK4/Cyclin D1 complex. This kinase complex plays a pivotal role in the G1 phase of the cell cycle, where it phosphorylates the retinoblastoma protein (pRb). Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication. By potently inhibiting CDK4, compounds like 7x prevent the phosphorylation of pRb, leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1]

CDK4_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases bind Cyclin D1 Cyclin D1 Receptor Tyrosine Kinases->Cyclin D1 upregulates CDK4/Cyclin D1 Complex CDK4/Cyclin D1 Complex Cyclin D1->CDK4/Cyclin D1 Complex CDK4 CDK4 CDK4->CDK4/Cyclin D1 Complex pRb pRb CDK4/Cyclin D1 Complex->pRb phosphorylates E2F E2F pRb->E2F sequesters pRb-P Phosphorylated pRb pRb-P->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Compound 7x 4-(Cyclopentylamino) Derivative (7x) Compound 7x->CDK4/Cyclin D1 Complex inhibits

Figure 1: Simplified signaling pathway of the CDK4/Cyclin D1-pRb axis and the point of inhibition by this compound derivatives like compound 7x.

Structure-Activity Relationship (SAR) Insights

The extensive analysis of over 150 novel cyano pyridopyrimidine compounds has provided valuable insights into the structure-activity relationships governing their kinase inhibitory activity.[1]

  • Cyclopentyl Group at N8: The presence of the cyclopentyl group at the N8 position of the pyrido[2,3-d]pyrimidine ring is critical for potent CDK4 inhibition. This bulky, lipophilic group likely occupies a key hydrophobic pocket in the ATP-binding site of the kinase.

  • Substituted Phenylamino at C2: The nature of the substituent at the C2 position significantly influences the potency and selectivity profile. The 4-(4-methyl-piperazin-1-yl)-phenylamino moiety in compound 7x has been shown to be optimal for high-affinity binding.

  • Cyano Group at C6: The cyano group at the C6 position is also an important contributor to the overall activity of these compounds.

Figure 2: Experimental workflow for the synthesis, evaluation, and SAR analysis of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective multi-kinase inhibitors. The pyrido[2,3-d]pyrimidine derivatives, exemplified by the lead compound 7x , demonstrate exceptional inhibitory activity against CDK4 and other key oncogenic kinases, translating to broad-spectrum antiproliferative effects in cancer cell lines and significant antitumor efficacy in vivo.

The detailed structure-activity relationship studies provide a clear roadmap for further optimization of this chemical series. Future efforts should focus on enhancing the pharmacokinetic properties and safety profile of these compounds to facilitate their advancement into clinical trials. The multi-targeted nature of these inhibitors offers a potential advantage in overcoming the complex and adaptive nature of cancer, making them a highly promising class of therapeutics for further investigation.

References

  • Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 57(3), 578-599. [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7- oxo-7,8-dihydro-pyrido[2,3- d ]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-599. [Link]

  • ResearchGate. (2025). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. ResearchGate. [Link]

  • ACS Publications. (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). ACS Publications. [Link]

  • OUCI. (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). OUCI. [Link]

  • PubMed. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed. [Link]

  • PubMed. (2002). Pyridazine Based Inhibitors of p38 MAPK. PubMed. [Link]

  • ACS Publications. (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. ACS Publications. [Link]

  • PubMed. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. PubMed. [Link]

  • National Institutes of Health. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. [Link]

  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]

  • National Institutes of Health. (2018). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. National Institutes of Health. [Link]

  • PubMed. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. PubMed. [Link]

  • PubMed Central. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals. National Institutes of Health. [Link]

  • Semantic Scholar. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Semantic Scholar. [Link]

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A Comparative Guide to Pyrimidine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of pyrimidine derivatives as kinase inhibitors, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships of these potent molecules, present comparative experimental data, and provide a detailed protocol for assessing their inhibitory activity. Our focus will be on three key kinase targets implicated in cancer: Aurora Kinase, Src Kinase, and the Epidermal Growth Factor Receptor (EGFR).

The Prominence of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[2] The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This has led to the development of a wide array of pyrimidine-based inhibitors targeting a diverse range of kinases involved in oncogenic signaling.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is intricately linked to the nature and position of their substituents. Strategic modifications at the C2, C4, and C5 positions of the pyrimidine ring have been extensively explored to enhance inhibitory potency and selectivity.[3]

For instance, the attachment of anilino or other aromatic moieties at the C2 and C4 positions often facilitates crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[3] Variations in the substituents on these aromatic rings can further optimize interactions with the hydrophobic regions of the binding pocket, leading to improved affinity and selectivity. Fused pyrimidine ring systems have also proven to be vital in the development of potent kinase inhibitors, such as those targeting c-Src kinase.[4][5]

Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

To illustrate the comparative efficacy of pyrimidine derivatives, we have compiled inhibitory data for a selection of compounds against Aurora A, Src, and EGFR kinases. It is important to note that the IC50 values presented below are collated from various literature sources and may have been determined using different experimental conditions. Therefore, these values should be considered as a guide to relative potency rather than a direct head-to-head comparison.

CompoundTarget KinaseIC50 (nM)Reference
Alisertib (MLN8237) Aurora A1.2[6]
Compound 12a Aurora A309[7]
Compound 13 Aurora A38.6[8][9]
SI306 Src11,200 (cell-based)[8]
S29 Src1,720 (cell-based)[10]
Compound 10b EGFR8.29[11]
Compound 4g EGFR250[12]
Compound 46 EGFR3.76[13]

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Key Signaling Pathways and Points of Inhibition

Understanding the signaling context in which these kinases operate is crucial for appreciating the therapeutic rationale for their inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers.[14][15] Aurora A is involved in centrosome separation and mitotic spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome segregation.[15][16] Inhibition of Aurora kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation cluster_inhibitor Point of Inhibition G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Aurora_A->Prophase Centrosome Separation Spindle Assembly Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Anaphase Chromosome Segregation Aurora_B->Cytokinesis Cleavage Furrow Formation Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->Aurora_A Pyrimidine_Inhibitor->Aurora_B Src_Kinase_Pathway cluster_downstream Downstream Signaling cluster_inhibitor Point of Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Src Src RTK->Src STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK PI3K/Akt PI3K/Akt Pathway Src->PI3K/Akt RAS/MAPK RAS/MAPK Pathway Src->RAS/MAPK Gene_Expression Gene_Expression STAT3->Gene_Expression Proliferation Survival Cell_Adhesion_Migration Cell_Adhesion_Migration FAK->Cell_Adhesion_Migration Adhesion Migration Cell_Survival Cell_Survival PI3K/Akt->Cell_Survival Survival Cell_Proliferation Cell_Proliferation RAS/MAPK->Cell_Proliferation Proliferation Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->Src

Caption: Src kinase signaling cascade and its inhibition by pyrimidine derivatives.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. [17][18]These pathways are central to regulating cell proliferation, survival, and differentiation. [1][3]Mutations and overexpression of EGFR are hallmarks of several cancers, making it a prime therapeutic target. [19]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_inhibitor Point of Inhibition EGF EGF EGFR EGFR EGF->EGFR Grb2/Sos Grb2/Sos EGFR->Grb2/Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2/Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Cell Growth ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cell Proliferation Survival Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->EGFR Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Inhibitors 1. Prepare serial dilutions of pyrimidine inhibitors Add_Inhibitors 3. Add inhibitors to wells Prepare_Inhibitors->Add_Inhibitors Prepare_Kinase_Mix 2. Prepare kinase reaction mixture (kinase, buffer) Add_Kinase 4. Add kinase mixture to wells Prepare_Kinase_Mix->Add_Kinase Add_Inhibitors->Add_Kinase Pre_Incubate 5. Pre-incubate to allow inhibitor binding Add_Kinase->Pre_Incubate Initiate_Reaction 6. Initiate reaction by adding ATP/substrate mixture Pre_Incubate->Initiate_Reaction Incubate_Reaction 7. Incubate at 30°C Initiate_Reaction->Incubate_Reaction Add_Detection_Reagent 8. Add luminescent detection reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection 9. Incubate at room temperature Add_Detection_Reagent->Incubate_Detection Read_Luminescence 10. Measure luminescence Incubate_Detection->Read_Luminescence Plot_Data 11. Plot luminescence vs. inhibitor concentration Read_Luminescence->Plot_Data Calculate_IC50 12. Determine IC50 value Plot_Data->Calculate_IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:
  • Compound Preparation: Prepare a stock solution of the pyrimidine derivative in 100% DMSO. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations to be tested.

  • Kinase Reaction Setup:

    • In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compounds or DMSO (as a vehicle control) to the appropriate wells.

    • Prepare a kinase reaction mixture containing the kinase of interest in the kinase assay buffer. Add an equal volume (e.g., 2.5 µL) of this mixture to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the kinase. 3[20]. Initiation of Kinase Reaction:

    • Prepare a solution containing ATP and the specific kinase substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding a defined volume (e.g., 5 µL) of the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Luminescence Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature.

    • Add a volume of the reagent equal to the volume in the well (e.g., 10 µL) to each well. This will stop the kinase reaction and initiate the luminescence reaction.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (typically 10-30 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each pyrimidine derivative.

Pyrimidine derivatives represent a highly versatile and potent class of kinase inhibitors with significant therapeutic potential, particularly in oncology. The ability to systematically modify the pyrimidine scaffold allows for the development of inhibitors with high affinity and selectivity for a range of important kinase targets, including Aurora kinases, Src, and EGFR. The comparative data presented in this guide, alongside the detailed experimental protocol, provides a valuable resource for researchers in the field of drug discovery and development, facilitating the identification and characterization of novel pyrimidine-based kinase inhibitors.

References

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  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Di Paolo, V., et al. (2020). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Experimental & Clinical Cancer Research, 39(1), 1-16. [Link]

  • Kataria, N., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Kurup, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 895919. [Link]

  • Lowell, C. A., & Berton, G. (1999). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Physiological Reviews, 79(4), 1425-1466. [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]

  • Boggon, T. J., & Eck, M. J. (2004). Src kinase-mediated signaling in leukocytes. Journal of Leukocyte Biology, 76(3), 511-522. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. [Link]

  • El-Damasy, A. K., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(11), 3326. [Link]

  • Abdelgawad, M. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(53), 33457-33471. [Link]

  • Vidugiriene, J., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 12(7-8), 395-408. [Link]

  • Chervona, Y., & Medrano, E. E. (2012). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. The Journal of Biological Chemistry, 287(2), 1215-1225. [Link]

  • Wikipedia. (n.d.). Src family kinase. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. [Link]

  • Li, D., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 65(15), 10463-10480. [Link]

  • El-Naggar, M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(15), 1239-1256. [Link]

  • Dar, A. A., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 23(1), 1-20. [Link]

  • Xu, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126885. [Link]

  • Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8348-8370. [Link]

  • Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8348-8370. [Link]

  • Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8348-8370. [Link]

  • Asteriti, I. A., & Rinaldo, C. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(10), e202107058. [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]

  • Kumar, A., et al. (2024). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure and Dynamics, 42(3), 1582-1614. [Link]

  • Musso, N., et al. (2023). IC50 values of Si306 and liposomal formulations evaluated on NB cells. [Link]

  • BioWorld. (2023, July 31). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. [Link]

  • Wengi, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8683. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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Comparative Analysis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde scaffold has emerged as a promising framework in the design of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core, offering insights for researchers engaged in the development of novel anti-inflammatory and anti-cancer therapeutics.

Introduction to the p38 MAP Kinase Pathway

The p38 MAP kinase signaling cascade is a critical regulator of cellular responses to external stressors, such as inflammatory cytokines, UV radiation, and osmotic shock.[1] This pathway plays a pivotal role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in the progression of certain cancers.[1][2] Consequently, the development of small molecule inhibitors targeting p38 MAP kinase has been a major focus of pharmaceutical research.[3]

The p38 MAP kinase family comprises four isoforms: p38α, p38β, p38γ, and p38δ. The this compound and its derivatives have been investigated as inhibitors that primarily target the p38α isoform.[1][4]

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// Nodes stress [label="Stress Stimuli\n(UV, Cytokines, LPS)", fillcolor="#F1F3F4"]; mapkkk [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#FBBC05"]; mkk3_6 [label="MKK3/6", fillcolor="#FBBC05"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrates [label="Downstream Substrates\n(e.g., ATF2, MK2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; response [label="Cellular Response\n(Inflammation, Apoptosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges stress -> mapkkk [label="activates"]; mapkkk -> mkk3_6 [label="phosphorylates"]; mkk3_6 -> p38 [label="phosphorylates"]; p38 -> substrates [label="phosphorylates"]; substrates -> response [label="leads to"]; }

Figure 1: Simplified p38 MAP Kinase Signaling Pathway.

Structure-Activity Relationship (SAR) of Pyrimidine-5-carbaldehyde Analogs

The this compound core offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The key structural features influencing the inhibitory activity of these analogs against p38 MAP kinase are discussed below.

The Pyrimidine Core: A Key Hinge-Binding Motif

The pyrimidine scaffold is a well-established "hinge-binder" for many kinases. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase's hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket.

Substitutions at the 4-Position: The Role of the Cyclopentylamino Group

The cyclopentylamino group at the 4-position of the pyrimidine ring plays a significant role in establishing favorable interactions within a hydrophobic pocket of the p38 active site. The size and lipophilicity of this substituent are critical for potency. While specific quantitative data for a series of N-alkyl variations on this exact scaffold is not publicly available, SAR studies on related pyrimidine-based p38 inhibitors indicate that bulky, hydrophobic groups are generally preferred at this position.

Modifications at the 2-Position: The Methylthio Moiety

The methylthio group at the 2-position can be replaced with various other substituents to modulate the compound's properties. This position is often exploited to enhance selectivity and improve metabolic stability. For instance, replacing the methylthio group with other small alkylthio or alkoxy groups can influence the electronic properties and steric interactions of the molecule within the active site.

The 5-Carbaldehyde Group: A Versatile Handle for Further Derivatization

The carbaldehyde group at the 5-position is a key feature of this scaffold, acting as a versatile synthetic handle for creating more complex derivatives, such as pyridopyrimidinones.[1] Cyclocondensation reactions involving the aldehyde can lead to the formation of fused ring systems that can extend into other regions of the ATP-binding site or solvent-exposed areas, offering opportunities to further enhance potency and selectivity.

Comparative Inhibitory Activity of Selected Analogs

While a comprehensive table of IC50 values for a systematic series of this compound analogs is not available in the public domain, analysis of related compounds from the broader class of pyrimidine-based p38 inhibitors provides valuable insights. For example, in a series of trisubstituted pyridazines, analogs with a variety of dialkylamino substituents demonstrated potent in vitro activity against p38, with IC50 values in the range of 1-20 nM.[5] Similarly, the development of pyridopyrimidinone-based p38 inhibitors has yielded compounds with excellent enzyme inhibition and functional activity.[6][7]

Table 1: Representative p38 MAP Kinase Inhibitors with Pyrimidine or Related Scaffolds

Compound ClassRepresentative Compoundp38α IC50 (nM)Reference
Pyridinyl ImidazoleSB 203580Potent (Ki = 60 nM)[4]
Pyridazinone-1-20[5]
PyridopyrimidinonePamapimodPotent[7][8]
Pyrimido[1,6-b]pyridazin-6-oneVX-745Potent[4]

Note: The IC50 values are presented to illustrate the potency of related compound classes and are not direct comparisons of the topic analogs.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the core scaffold and its derivatives typically involves a multi-step process. A general synthetic route is outlined below.

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// Nodes start [label="Starting Materials\n(e.g., 2,4-dichloro-5-formylpyrimidine)", fillcolor="#F1F3F4"]; step1 [label="Nucleophilic Substitution\n(Cyclopentylamine)", fillcolor="#FBBC05"]; intermediate [label="4-(Cyclopentylamino)-2-chloro-\npyrimidine-5-carbaldehyde", fillcolor="#FFFFFF", shape=ellipse]; step2 [label="Nucleophilic Substitution\n(Sodium thiomethoxide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="4-(Cyclopentylamino)-2-(methylthio)-\npyrimidine-5-carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }

Figure 2: General Synthetic Workflow.

Step-by-Step Methodology:

  • Step 1: Synthesis of 4-(Cyclopentylamino)-2-chloropyrimidine-5-carbaldehyde:

    • To a solution of a suitable starting material, such as 2,4-dichloro-5-formylpyrimidine, in an appropriate solvent (e.g., ethanol or isopropanol), add a base (e.g., triethylamine or diisopropylethylamine).

    • Add cyclopentylamine dropwise at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Isolate and purify the intermediate product by standard methods such as filtration, extraction, and column chromatography.

  • Step 2: Synthesis of this compound:

    • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide).

    • Add sodium thiomethoxide and stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction and isolate the final product. Purify by recrystallization or column chromatography.

In Vitro p38α MAP Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs can be determined using a variety of in vitro kinase assay formats. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Test compounds (analogs)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., SB 203580) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compounds or DMSO (vehicle control) to the appropriate wells.

    • Add the p38α kinase and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

graph kinase_assay_workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes plate_prep [label="Prepare 384-well plate\nwith serially diluted compounds", fillcolor="#F1F3F4"]; add_kinase [label="Add p38α Kinase", fillcolor="#FBBC05"]; add_substrate_atp [label="Add Substrate/ATP Mix\n(Initiate Reaction)", fillcolor="#FBBC05"]; incubation1 [label="Incubate at 30°C", fillcolor="#FFFFFF", shape=ellipse]; add_adp_glo [label="Add ADP-Glo™ Reagent\n(Stop Reaction & Deplete ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubation2 [label="Incubate at RT", fillcolor="#FFFFFF", shape=ellipse]; add_detection_reagent [label="Add Kinase Detection Reagent\n(Generate Luminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubation3 [label="Incubate at RT", fillcolor="#FFFFFF", shape=ellipse]; read_plate [label="Measure Luminescence\n(Plate Reader)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_data [label="Calculate IC50 Values", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges plate_prep -> add_kinase; add_kinase -> add_substrate_atp; add_substrate_atp -> incubation1; incubation1 -> add_adp_glo; add_adp_glo -> incubation2; incubation2 -> add_detection_reagent; add_detection_reagent -> incubation3; incubation3 -> read_plate; read_plate -> analyze_data; }

Figure 3: Workflow for a Luminescence-Based p38 Kinase Assay.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel p38 MAP kinase inhibitors. The key to advancing this class of compounds lies in systematic modifications at the 2- and 5-positions of the pyrimidine ring to optimize potency, selectivity, and drug-like properties. Future research should focus on generating a library of analogs with diverse substitutions at these positions and evaluating their inhibitory activity against a panel of kinases to establish a comprehensive SAR and selectivity profile. Such studies will be instrumental in identifying lead candidates with the potential for further preclinical and clinical development for the treatment of inflammatory diseases and cancer.

References

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  • 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | 185040-32-8 | Benchchem. Benchchem.
  • Pyridazine Based Inhibitors of p38 MAPK. PubMed.
  • Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)
  • The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. PubMed Central.
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  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.
  • Discovery of 5-substituted-N-arylpyridazinones as inhibitors of p38 MAP kinase. PubMed.
  • p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. PubMed.
  • Structure-activity relationships of p38 mitogen-activ
  • Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)
  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PubMed Central.
  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggreg
  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI.
  • 4-Amino-2-(cyclopentylamino)pyrimidine-5-carboxamide | C10H15N5O | CID 70694174. PubChem.
  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central.
  • Discovery of 9-(1-anilinoethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours. PubMed.

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In Vitro Evaluation of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde Derivatives: A Comparative Guide to Assessing Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] Derivatives of pyrimidine are of significant interest in oncology, with many exhibiting potent inhibitory effects on key signaling pathways that drive cancer progression.[2][3] This guide provides a comprehensive in vitro testing framework for a novel class of compounds, 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde derivatives, and offers a comparative analysis against established anticancer agents. Our focus is to furnish researchers, scientists, and drug development professionals with the necessary protocols and rationale to effectively evaluate the therapeutic potential of these promising molecules.

The core structure, this compound, presents several points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The strategic design of derivatives often targets critical enzymes in cell signaling cascades, such as protein kinases, which are frequently dysregulated in cancer.[5] This guide will detail the in vitro assays essential for characterizing the cytotoxic and mechanistic properties of these novel derivatives.

Comparative Framework: Evaluating Novel Pyrimidine Derivatives

To contextualize the performance of our novel this compound derivatives (herein designated as Derivative A , Derivative B , and Derivative C ), we will compare their in vitro activity against a well-established multi-kinase inhibitor, Sorafenib . Sorafenib is known to target several kinases involved in tumor progression, including VEGFR-2, and provides a robust benchmark for evaluating the potential of new chemical entities.[6][7]

I. Assessment of Cytotoxicity: The MTT Assay

A primary step in the evaluation of any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9][10] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cell death upon treatment with a test compound.[9]

Experimental Protocol: MTT Assay
  • Cell Seeding : Seed cancer cell lines (e.g., HCT-116 human colon carcinoma, MCF-7 human breast adenocarcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adhesion.[12]

  • Compound Treatment : Prepare a dilution series of the test compounds (Derivative A, B, C, and Sorafenib) in the appropriate cell culture medium. Treat the cells with various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]

  • Formazan Solubilization : Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Cytotoxicity Data (Hypothetical)
CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Derivative A8.512.3
Derivative B2.14.7
Derivative C>50>50
Sorafenib5.87.2

Discussion of Expected Results : In this hypothetical dataset, Derivative B demonstrates the most potent cytotoxic activity against both HCT-116 and MCF-7 cell lines, with IC₅₀ values lower than the reference compound Sorafenib. Derivative A shows moderate activity, while Derivative C is largely inactive at the tested concentrations. This initial screen allows for the prioritization of compounds for further mechanistic studies.

II. Mechanistic Evaluation: Probing the Mode of Action

Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. We will employ two key assays to elucidate the mechanism of action of our most promising derivative, Derivative B: cell cycle analysis and apoptosis induction.

A. Cell Cycle Analysis by Flow Cytometry

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[13] Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.[15]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment : Seed HCT-116 cells in 6-well plates and treat with the IC₅₀ concentration of Derivative B and a vehicle control for 24 hours.

  • Cell Harvesting : Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation : Fix the cells in ice-cold 70% ethanol while vortexing and store at 4°C for at least 2 hours.[16]

  • Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[16]

  • Flow Cytometry : Analyze the stained cells using a flow cytometer, collecting at least 25,000 events per sample.[16]

  • Data Analysis : Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome of Cell Cycle Analysis

A compound that induces cell cycle arrest would be expected to cause an accumulation of cells in a specific phase. For instance, an increase in the percentage of cells in the G2/M phase would suggest that Derivative B may be interfering with microtubule dynamics or other processes essential for mitosis.

cell_cycle_workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis seeding Seed HCT-116 Cells treatment Treat with Derivative B (IC₅₀) seeding->treatment harvest Harvest & Wash Cells treatment->harvest fixation Fix in 70% Ethanol harvest->fixation pi_stain Stain with PI/RNase A fixation->pi_stain flow Flow Cytometry Analysis pi_stain->flow hist Generate DNA Content Histograms flow->hist quant Quantify Cell Cycle Phases hist->quant

Caption: Workflow for cell cycle analysis.

B. Assessment of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[17] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to detect apoptotic cells. Co-staining with a viability dye like propidium iodide allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment : Treat HCT-116 cells with the IC₅₀ concentration of Derivative B for 24 hours.

  • Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

  • Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry : Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis : Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Expected Apoptosis Induction Data (Hypothetical)
TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control9532
Derivative B453520

Discussion of Expected Results : This hypothetical data suggests that Derivative B induces a significant level of apoptosis in HCT-116 cells, as evidenced by the increase in both early and late apoptotic populations. This provides strong evidence that apoptosis is a key mechanism of its cytotoxic activity.

III. Target Engagement: In Vitro Kinase Inhibition Assay

Given that many pyrimidine derivatives function as kinase inhibitors, a direct assessment of their effect on relevant kinases is a critical step in mechanistic elucidation.[5][7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, and is a known target of Sorafenib.[7] An in vitro kinase assay can determine if our pyrimidine derivatives directly inhibit the enzymatic activity of VEGFR-2.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
  • Reaction Setup : In a 96-well plate, combine the test compound (Derivative B and Sorafenib at various concentrations), recombinant VEGFR-2 enzyme, and a specific peptide substrate in a reaction buffer.

  • Initiation of Reaction : Start the kinase reaction by adding ATP.

  • Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), which measure the amount of remaining ATP. A lower signal indicates higher kinase activity.

  • Data Analysis : Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Comparative Kinase Inhibition Data (Hypothetical)
CompoundVEGFR-2 IC₅₀ (µM)
Derivative B0.5
Sorafenib0.23

Discussion of Expected Results : The hypothetical IC₅₀ value for Derivative B, while slightly higher than that of Sorafenib, indicates potent inhibition of VEGFR-2. This suggests that the observed cytotoxic effects of Derivative B may be, at least in part, mediated through the inhibition of this key angiogenic pathway.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Response Cell Proliferation, Migration, Survival Downstream->Response DerivativeB Derivative B DerivativeB->P_VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 signaling.

Conclusion and Future Directions

This guide outlines a systematic and robust in vitro approach for the evaluation of novel this compound derivatives. Through a combination of cytotoxicity screening, cell cycle analysis, apoptosis assays, and target-specific kinase inhibition assays, researchers can effectively characterize the anticancer potential of these compounds and compare their performance against established drugs like Sorafenib. The hypothetical data presented for Derivative B showcases a promising profile, warranting further investigation, including broader kinase profiling to assess selectivity and in vivo studies to evaluate efficacy and safety in preclinical models. The methodologies described herein provide a solid foundation for the continued discovery and development of novel pyrimidine-based anticancer therapeutics.

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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in the discovery of novel pyrimidine-based therapeutics, the accurate assessment of cytotoxicity is a critical early-stage gatekeeper. Pyrimidine analogs form the backbone of many successful chemotherapeutic agents by interfering with nucleic acid synthesis, ultimately leading to cell death in rapidly dividing cancer cells.[1][2] Therefore, selecting the most appropriate method to quantify this cytotoxic effect is paramount for advancing promising candidates and shelving those with undesirable toxicity profiles.

This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical insights and field-proven experience necessary to make informed decisions in the laboratory. We will delve into the mechanistic underpinnings of each assay, provide detailed experimental protocols, and present a comparative analysis to guide your selection based on specific research needs.

The Central Role of Cytotoxicity Screening

Pyrimidine analogs exert their cytotoxic effects through various mechanisms, including the inhibition of enzymes crucial for DNA synthesis, incorporation into DNA or RNA leading to errors in replication and transcription, and the disruption of essential cellular processes.[1][3] The goal of any cytotoxicity assay in this context is to quantify the extent to which a compound induces cell death, typically by measuring parameters indicative of cell viability, membrane integrity, or the activation of apoptotic pathways.[4] High-throughput screening (HTS) platforms have become indispensable in this process, allowing for the rapid evaluation of large compound libraries to identify initial hits.[5][6][7]

Comparative Analysis of Key Cytotoxicity Assays

The choice of a cytotoxicity assay is not a one-size-fits-all decision. Factors such as the compound's mechanism of action, the desired endpoint, throughput needs, and cost must be carefully considered.[8][9] Below is a comparison of four widely used assays, each offering distinct advantages and limitations.

Assay Principle Advantages Disadvantages Best Suited For
MTT Assay Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[10][11]Well-established, cost-effective, and suitable for high-throughput screening.[12]Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan crystals.[13][14]Initial high-throughput screening of large compound libraries to assess general cytotoxicity.[15][16]
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[17][18]Directly measures cell lysis, providing a clear indicator of cytotoxicity.[19][20]Less sensitive for detecting early apoptotic events where the membrane remains intact; can have higher background from serum in the media.[21][22][23]Assessing necrosis or late-stage apoptosis; confirming membrane-disrupting mechanisms of action.
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[24][25]Highly sensitive and specific for apoptosis; simple "add-mix-measure" format is ideal for HTS.[26][27]May not detect non-apoptotic cell death mechanisms.[28][29]Elucidating whether a compound induces apoptosis and for mechanistic studies of programmed cell death.[4][30]
Real-Time Cytotoxicity Assays Continuously monitor cell viability over time using non-lytic fluorescent dyes that enter cells with compromised membranes.Provides kinetic data, allowing for the determination of the onset and rate of cytotoxicity.May require specialized instrumentation; fluorescent compounds can interfere with the assay.Time-course studies to understand the dynamics of cytotoxicity and distinguish between cytostatic and cytotoxic effects.[31]
Experimental Workflows and Protocols

To ensure robust and reproducible data, adherence to well-defined protocols is essential. Below are detailed workflows and step-by-step protocols for the MTT and Caspase-Glo® 3/7 assays, representing two distinct approaches to cytotoxicity assessment.

The MTT assay is a colorimetric endpoint assay that provides a snapshot of cell viability at a specific time point. The workflow involves cell seeding, compound treatment, addition of the MTT reagent, solubilization of the resulting formazan crystals, and absorbance measurement.

Caption: General workflow for an MTT cytotoxicity assay.

Detailed Protocol: MTT Assay [10][32]

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Include wells with media only for blank controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine-based compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control wells (e.g., medium with DMSO at the highest concentration used for the compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light.[10] Viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

The Caspase-Glo® 3/7 assay is a luminescent "add-mix-measure" assay that provides a quantitative measure of apoptosis. Its simplicity makes it highly amenable to high-throughput screening.

Caption: Streamlined workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay [24][27]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and the lyophilized Caspase-Glo® 3/7 Substrate to room temperature.[26]

    • Transfer the entire volume of the buffer into the amber bottle containing the substrate to reconstitute the Caspase-Glo® 3/7 Reagent. Mix by inversion until the substrate is thoroughly dissolved.[25]

  • Assay Procedure:

    • Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.[25]

    • Incubate the plate at room temperature for 30 minutes to 3 hours. The luminescent signal is stable for several hours.[27]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity, which is a hallmark of apoptosis.[33]

Self-Validating Systems and Troubleshooting

A robust cytotoxicity assay protocol should include internal controls to ensure its validity.

  • Positive Control: A compound known to induce cytotoxicity in the cell line being used (e.g., staurosporine for apoptosis). This confirms that the cells are responsive and the assay is performing as expected.

  • Negative/Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds. This establishes the baseline for 100% cell viability.

  • Blank Control: Wells containing only culture medium (and assay reagents) to measure background signal.[34]

Common issues such as high variability between replicates can often be traced to inconsistent cell seeding or pipetting errors.[35] Low signal in an MTT assay may indicate insufficient cell numbers or incubation time.[35] It is crucial to optimize cell seeding density and incubation times for each cell line and assay to ensure a robust signal-to-noise ratio.[22]

Conclusion: An Integrated Approach

No single assay can provide a complete picture of a compound's cytotoxic profile.[36] A multi-tiered approach is often the most effective strategy. For large-scale screening of pyrimidine-based compounds, an initial screen with a cost-effective and high-throughput method like the MTT assay can identify active compounds.[37][38] Hits from the primary screen can then be further characterized using more mechanistically informative assays, such as the Caspase-Glo® 3/7 assay, to determine if the observed cytotoxicity is due to apoptosis.[28][39] Combining data from assays that measure different cellular events provides a more comprehensive and reliable assessment of a compound's potential as a therapeutic agent.[9] This integrated strategy, grounded in a solid understanding of the principles and methodologies of each assay, will ultimately lead to more confident decision-making in the drug discovery pipeline.

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The Pyrimidine Scaffold: A Comparative Analysis in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus, a cornerstone of medicinal chemistry, is a privileged heterocyclic scaffold integral to the structure of nucleic acids and numerous clinically successful therapeutics.[1][2] Its inherent biocompatibility and synthetic versatility have established it as a foundational element in the design of novel drugs across a spectrum of diseases, including cancer, microbial infections, and viral illnesses.[3][4] This guide presents a comparative analysis of pyrimidine scaffolds in drug design, offering in-depth technical insights for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships, comparative efficacy, and underlying mechanisms of action of various pyrimidine-based drugs, supported by experimental data and detailed protocols.

The Enduring Appeal of the Pyrimidine Core in Medicinal Chemistry

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 imparts the pyrimidine scaffold with unique physicochemical properties. These nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating robust and specific interactions with biological targets.[1] Furthermore, the pyrimidine ring is highly amenable to substitution at its 2, 4, 5, and 6 positions, allowing for meticulous fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[4] This synthetic tractability has empowered medicinal chemists to generate vast libraries of pyrimidine derivatives, leading to the discovery of numerous first-in-class and best-in-class drugs.[5]

Comparative Analysis of Pyrimidine Scaffolds in Oncology

Pyrimidine derivatives have made a profound impact in oncology, particularly as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6][7]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR is a key target in various cancers, and pyrimidine-based inhibitors have demonstrated significant clinical success.[8] A comparative analysis of several fused pyrimidine systems reveals key structure-activity relationships (SAR).

Compound ClassSpecific CompoundTargetIC50 (nM)Reference
Pyrido[3,2-d]pyrimidineCompound 30EGFR0.95[8]
Pyrido[3,2-d]pyrimidineCompound 31EGFR0.97[8]
Tetrahydropyrido[4,3-d]pyrimidineCompound 7EGFR8[8]
Thieno[2,3-d]pyrimidineCompound 118EGFR0.7[8]
Pyrrolo[2,3-d]pyrimidineCompound 31rEGFR19del/T790M/C797S0.1[9]

Analysis: The data highlights that fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, can exhibit exceptionally high potency against both wild-type and mutant forms of EGFR. The sub-nanomolar activity of compounds like 118 and 31r underscores the effectiveness of this scaffold in designing highly potent kinase inhibitors. The SAR studies indicate that substitutions on the fused ring system and the 4-amino group of the pyrimidine core are critical for potent and selective inhibition.[6][8]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial for cell cycle regulation, and their inhibition is a promising strategy for cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the purine ring, has emerged as a privileged structure for designing potent CDK inhibitors.[10][11]

CompoundTargetIC50 (µM)Reference
Compound 15 (Pyrazolopyrimidine derivative)CDK2/cyclin A20.061[10]
Compound 11 (Pyrazolopyrimidine derivative)CDK2/cyclin A20.089[10]
Compound 17 (Pyrazolo[3,4-d]pyrimidine)CDK20.19[11]
Dinaciclib (Pyrazolo[1,5-a]pyrimidine)CDK20.029[10]
Abemaciclib (FDA-approved)CDK4/6-[12]

Analysis: The pyrazolo[3,4-d]pyrimidine and related scaffolds demonstrate potent inhibition of CDK2.[10][11] Compound 15, with an IC50 of 61 nM, showcases the potential for discovering highly active CDK2 inhibitors within this chemical space.[10] The success of the FDA-approved CDK4/6 inhibitor Abemaciclib, which also features a pyrimidine core, further validates the utility of this scaffold in targeting CDKs.[12][13]

Pyrimidine Scaffolds in Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have shown significant promise as antibacterial and antifungal agents, often targeting essential microbial enzymes.[14][15]

CompoundTarget OrganismMIC (µM/ml)Reference
Compound 12S. aureus0.87[15]
Compound 10P. aeruginosa0.77[15]
Compound 11A. niger1.68[15]
Compound 9n (Triazolopyrimidine)E. coli DNA gyrase/DHFR16-102 (MIC)[16]
Compound 9o (Triazolopyrimidine)B. subtilis DNA gyrase/DHFR16-102 (MIC)[16]

Analysis: The presented data indicates that pyrimidine derivatives can exhibit potent and broad-spectrum antimicrobial activity.[15] Notably, triazolopyrimidine derivatives have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial survival.[16] This multi-targeting approach can be a valuable strategy to combat drug resistance.

Antiviral Applications of Pyrimidine Analogs

Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy.[17] They function by mimicking natural nucleosides and, upon incorporation into viral DNA or RNA, terminate chain elongation or induce lethal mutations.[18]

DrugVirusMechanism of ActionReference
LamivudineHIV, HBVReverse transcriptase inhibitor[17]
Zidovudine (AZT)HIVReverse transcriptase inhibitor[17]
SofosbuvirHCVRNA-dependent RNA polymerase inhibitor[18]
Remdesivir (related nucleoside analog)SARS-CoV-2RNA-dependent RNA polymerase inhibitor[18]

Analysis: The clinical success of numerous pyrimidine-based antiviral drugs highlights the effectiveness of targeting viral polymerases.[17] The ability of these analogs to be phosphorylated intracellularly to their active triphosphate forms is crucial for their therapeutic effect.[18]

Comparative Analysis: Pyrimidine vs. Purine Scaffolds

Both pyrimidine and purine scaffolds are fundamental to life and are considered "privileged" in drug design.[19][20]

FeaturePyrimidine ScaffoldPurine Scaffold
Structure Single six-membered heterocyclic ring with two nitrogen atoms.Fused pyrimidine and imidazole rings.
Size & Complexity Smaller and less complex, offering more straightforward synthetic access.Larger and more complex, potentially offering more points for interaction but with increased synthetic challenges.
Flexibility More conformational flexibility due to the single ring system.More rigid due to the fused ring system.
Biological Roles Building block of DNA/RNA (Cytosine, Thymine, Uracil), vitamins.[2]Building block of DNA/RNA (Adenine, Guanine), cellular energy (ATP), signaling molecules.[19]
Drug Examples 5-Fluorouracil, Imatinib, RosuvastatinAcyclovir, Allopurinol, Theophylline

Causality Behind a Chemist's Choice:

The decision to utilize a pyrimidine versus a purine scaffold is often dictated by the specific therapeutic target and the desired mode of action.

  • For Kinase Inhibition: Both scaffolds are highly effective as ATP mimetics, binding to the hinge region of the kinase active site. The choice may depend on the specific hydrogen bonding patterns and steric constraints of the target kinase. Pyrazolo[3,4-d]pyrimidines are excellent purine isosteres.[11]

  • For Antiviral Nucleoside Analogs: Both purine and pyrimidine analogs are widely used. The selection is based on the substrate specificity of the viral polymerase.

  • Synthetic Feasibility: The relative simplicity of the pyrimidine core can be advantageous for rapid library synthesis and optimization of structure-activity relationships.[5]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the integrity and reproducibility of research, detailed experimental protocols are essential.

General Synthesis of 2-Substituted Pyrimidine Derivatives

This protocol outlines a general method for the synthesis of 2-substituted pyrimidine derivatives via nucleophilic substitution.[21]

dot

Caption: General workflow for the synthesis of 2-substituted pyrimidines.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of the desired nucleophile (e.g., a substituted aniline, 1.1 eq) in an appropriate anhydrous solvent (e.g., DMF), add a suitable base (e.g., K₂CO₃, 2.5 eq).

  • Addition of Pyrimidine: Stir the resulting suspension at room temperature for 20-30 minutes. Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted pyrimidine derivative.[21]

In Vitro Kinase Inhibition Assay

This protocol describes a standard method for evaluating the inhibitory activity of pyrimidine derivatives against a specific protein kinase.[22]

dot

Kinase_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Kinase, Substrate, ATP, and Inhibitor Preparation B Incubate at 37°C A->B C Stop Reaction B->C D Measure Phosphorylation C->D E Calculate IC50 D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide), ATP, and the pyrimidine inhibitor at various concentrations in an appropriate assay buffer.

  • Reaction Initiation: In a 96-well plate, add the kinase, substrate, and inhibitor. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based method.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]

Signaling Pathways Targeted by Pyrimidine Inhibitors

The therapeutic efficacy of pyrimidine-based drugs often stems from their ability to modulate key signaling pathways.

dot

EGFR_Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based drugs.

This diagram illustrates how pyrimidine-based EGFR inhibitors block the kinase activity of the receptor, thereby preventing the downstream activation of the Ras-Raf-MEK-ERK pathway, which is crucial for cancer cell proliferation and survival.[8]

Conclusion and Future Perspectives

The pyrimidine scaffold remains a remarkably versatile and enduring platform in the discovery of novel therapeutic agents.[1] Its inherent biological relevance and synthetic accessibility ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of pyrimidine derivatives with novel mechanisms of action, improved selectivity profiles to minimize off-target effects, and the ability to overcome drug resistance. The integration of computational modeling and artificial intelligence with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of innovative pyrimidine-based drugs.

References

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  • Istrate, A., et al. (2025). Chemical structure of the approved purine and pyrimidine-based anticancer agents.
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A Comparative Guide to the Efficacy of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the efficacy of kinase inhibitors derived from the versatile starting material, 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the synthesis, mechanism of action, and comparative potency of this class of compounds, with a focus on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1] Its inherent ability to engage in various biological interactions has made it a "privileged scaffold" in the design of kinase inhibitors.[2] Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

The subject of this guide, this compound, is a key heterocyclic building block for the synthesis of a diverse array of biologically active molecules.[4] The reactive carbaldehyde group at the 5-position facilitates cyclocondensation reactions, leading to the formation of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.[5][6] These derivatives have shown significant promise as inhibitors of several important kinases.

Synthetic Pathway to Bioactive Pyrido[2,3-d]pyrimidines

The primary synthetic route to generate a library of inhibitors from this compound involves a cyclocondensation reaction. This typically entails reacting the aldehyde with a suitable active methylene compound, followed by intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine core. Subsequent modifications can be introduced at various positions to explore the structure-activity relationship (SAR).

G start This compound reagents + Active Methylene Compound (e.g., malononitrile, cyanoacetamide) start->reagents Reaction cyclization Cyclocondensation reagents->cyclization intermediate Pyrido[2,3-d]pyrimidine Core cyclization->intermediate modification Further Modifications (e.g., Suzuki, Buchwald-Hartwig couplings) intermediate->modification inhibitors Library of Pyrido[2,3-d]pyrimidine Inhibitors modification->inhibitors G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC MAPK MAPK (ERK) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Pyrimidine-derived Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. This activation involves a phosphorylation cascade, with a MAPKKK activating a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK. [7]Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines and other cellular responses. The pyrimidine-derived inhibitors function by binding to the ATP-binding site of p38 MAPK, thereby preventing its phosphorylation of downstream substrates.

G cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Downstream Downstream Targets p38->Downstream Response Inflammatory Response Downstream->Response Inhibitor Pyrimidine-derived Inhibitor Inhibitor->p38 Inhibits G start Prepare kinase, substrate, and ATP solution inhibitor Add test inhibitor at various concentrations start->inhibitor incubation Incubate at 30°C for a defined period (e.g., 45 mins) inhibitor->incubation detection Add detection reagent (e.g., Kinase-Glo®) incubation->detection measurement Measure luminescence or other signal detection->measurement analysis Calculate IC50 values measurement->analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer.

    • Dilute the recombinant kinase (e.g., VEGFR-2, p38 MAPK) to the desired concentration in 1x kinase assay buffer.

    • Prepare the substrate solution (e.g., a synthetic peptide) and ATP solution.

  • Assay Plate Setup:

    • Add the test inhibitor at a range of concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Kinase Reaction:

    • To each well, add the diluted kinase, substrate, and ATP to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).

  • Signal Detection:

    • Stop the reaction and add a detection reagent. For example, the Kinase-Glo® MAX reagent measures the amount of ATP remaining, which is inversely proportional to kinase activity. [8] * Incubate at room temperature for a short period (e.g., 15 minutes) to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence or other appropriate signal using a microplate reader.

    • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle control.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

Inhibitors derived from this compound represent a promising class of compounds with the potential to target key kinases involved in cancer and inflammation. The pyrido[2,3-d]pyrimidine scaffold, readily accessible from this starting material, has demonstrated potent inhibitory activity against VEGFR-2 and holds promise for the development of p38 MAPK inhibitors. Further optimization of this scaffold, guided by comprehensive structure-activity relationship studies and robust in vitro and in vivo evaluations, will be crucial for the development of novel therapeutic agents with enhanced efficacy and selectivity. This guide provides a foundational understanding of the comparative efficacy and mechanism of action of these inhibitors, offering valuable insights for researchers in the field of drug discovery.

References

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  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - Journal of Leukocyte Biology. Available at: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - Frontiers in Cell and Developmental Biology. Available at: [Link]

  • P38 Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • The p38-MAPK pathway overview. - ResearchGate. Available at: [Link]

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  • NJK14047 inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed. Available at: [Link]

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A Researcher's Guide to Selectivity Profiling of Pyrimidine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its inherent ability to mimic the hinge-binding motif of ATP.[1][2] However, this same characteristic presents a significant challenge: achieving selectivity.[3] Off-target kinase inhibition can lead to unforeseen toxicities and confound the interpretation of pharmacological studies, making rigorous selectivity profiling an indispensable part of the drug discovery process.[4][5]

This guide provides an in-depth comparison of the key methodologies used to profile the selectivity of pyrimidine-derived kinase inhibitors. We will delve into the causality behind experimental choices, present comparative data for illustrative compounds, and provide detailed protocols for cornerstone assays, empowering researchers to make informed decisions for their discovery programs.

The Imperative of Selectivity: Why a Single Target is Rarely the Whole Story

While designing a potent inhibitor against a primary kinase target is a feat in itself, the reality of the human kinome—comprising over 500 kinases—necessitates a broader understanding of a compound's interaction landscape.[6] Many kinase inhibitors approved for clinical use are, in fact, multi-targeted, which can be therapeutically beneficial in some cancer contexts but can also be the source of adverse effects.[4] For a research tool, however, a clean selectivity profile is paramount to unambiguously link a phenotype to the inhibition of a specific kinase.[4]

The structure-activity relationship (SAR) of pyrimidine derivatives is highly dependent on the substitutions at various positions on the ring.[1][7] Strategic modifications can steer the molecule towards a desired selectivity profile. For instance, replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in a pyrido[2,3-d]pyrimidine series transformed a broad-spectrum inhibitor into a highly selective FGF receptor (FGFr) inhibitor.[7][8]

Comparative Analysis of Selectivity Profiling Methodologies

The modern toolkit for selectivity profiling is diverse, spanning from high-throughput biochemical assays to more physiologically relevant cell-based approaches. The choice of methodology depends on the stage of the drug discovery pipeline, the desired depth of information, and available resources.

Assay Type Methodology Advantages Limitations Typical Application
Biochemical Assays Measures direct inhibition of purified, recombinant kinase enzymes.High-throughput, cost-effective for large panels, provides direct measure of potency (IC50/Kd).[9]Lacks cellular context (e.g., ATP concentration, scaffolding proteins), may not reflect in-cell potency.Primary screening, lead optimization, kinome-wide profiling.
Cell-Based Assays Measures target engagement or downstream signaling in a live-cell environment.More physiologically relevant, accounts for cell permeability and intracellular ATP competition.[10]Lower throughput, more complex assay development, indirect measure of target engagement.Target validation, confirming cellular activity of lead compounds.
Chemical Proteomics Utilizes affinity chromatography with immobilized inhibitors to capture and quantify kinases from cell lysates.Unbiased, identifies novel targets, reflects the native state of kinases.[11]Technically demanding, may not be suitable for all inhibitor classes, data analysis is complex.Target deconvolution, understanding off-target landscape.
Illustrative Selectivity Profiles of Pyrimidine-Derived Kinase Inhibitors

To contextualize the data obtained from these assays, consider the following examples of pyrimidine-derived inhibitors and their selectivity profiles.

Table 1: Selectivity of a Broad-Spectrum vs. a Selective Pyrido[2,3-d]pyrimidine Inhibitor [7][8]

Compound Target Kinase IC50 (µM) Off-Targets (IC50 > 50 µM)
PD-089828 (4b) FGFr0.13
PDGFr1.11
EGFr0.45
c-Src0.22
Compound 4e FGFr0.060PDGFr, EGFr, c-Src, InsR

Table 2: Kinome Scan Data for a Hypothetical Pyrimidine-Based Inhibitor (Compound Z)

Kinase Target % Inhibition @ 1 µM Selectivity Score (S-Score)
Primary Target (e.g., Aurora A) 980.02
Aurora B 85
PLK1 30
VEGFR2 15
p38α <10

Note: The S-Score is a quantitative measure of selectivity, with a lower score indicating higher selectivity.

Deep Dive into Key Experimental Protocols

Biochemical Profiling: The KINOMEscan™ Competition Binding Assay

This method provides a broad view of a compound's kinome-wide selectivity by measuring its ability to displace a ligand from the ATP-binding site of a large panel of kinases.[12]

Rationale: By expressing kinases with a DNA tag, their abundance can be quantified via qPCR after a competition-based binding assay. This circumvents the need for individual enzymatic assays for each kinase.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Competition & Capture cluster_2 Quantification Kinase DNA-tagged Kinase Incubate Incubate Kinase, Ligand, and Compound Kinase->Incubate Ligand Immobilized Ligand Ligand->Incubate Compound Test Compound Compound->Incubate Capture Capture Kinase-Ligand Complexes Incubate->Capture Elute Elute Unbound Kinase Capture->Elute qPCR Quantify Kinase via qPCR Elute->qPCR

Caption: KINOMEscan™ workflow for selectivity profiling.

Step-by-Step Methodology:

  • Kinase Preparation: A panel of human kinases are expressed, typically in HEK-293 cells, as fusions with a unique DNA tag.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is covalently attached to a solid support.

  • Competition Assay: The DNA-tagged kinases are incubated in the presence of the immobilized ligand and the test compound at a single concentration (e.g., 1 µM). The test compound competes with the immobilized ligand for binding to the kinases.

  • Capture and Washing: The solid support is washed to remove any kinases that did not bind to the immobilized ligand (i.e., those that were successfully inhibited by the test compound).

  • Elution and Quantification: The kinases that remain bound to the immobilized ligand are eluted and their corresponding DNA tags are quantified using qPCR. The amount of kinase detected is inversely proportional to the binding affinity of the test compound.

Cell-Based Profiling: The NanoBRET™ Target Engagement Assay

The NanoBRET™ assay allows for the quantification of compound binding to a specific kinase in living cells, providing a more physiologically relevant measure of target engagement.[10][13][14]

Rationale: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[13] Compound binding displaces the tracer, leading to a decrease in the BRET signal.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Detection Transfect Transfect cells with Kinase-NanoLuc fusion Plate Plate cells in assay plate Transfect->Plate Add_Tracer Add NanoBRET Tracer Plate->Add_Tracer Add_Compound Add Test Compound Add_Tracer->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Substrate Add NanoLuc Substrate Incubate->Add_Substrate Read Read Luminescence and Fluorescence Add_Substrate->Read

Caption: NanoBRET™ target engagement assay workflow.

Step-by-Step Methodology:

  • Cell Line Generation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: The transfected cells are plated into a multi-well assay plate.

  • Compound and Tracer Addition: The test compound is serially diluted and added to the cells, followed by the addition of a cell-permeable fluorescent tracer at a fixed concentration.

  • Incubation: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target kinase.

  • Detection: A substrate for NanoLuc® luciferase is added, and the luminescence (from NanoLuc®) and fluorescence (from the tracer) are measured. The BRET ratio is calculated, and the IC50 value is determined from the dose-response curve.

Chemical Proteomics: Multiplexed Inhibitor Bead (MIB) Pulldown

This technique provides an unbiased assessment of a compound's targets by measuring its ability to prevent kinases in a cell lysate from binding to a mixture of immobilized, broad-spectrum inhibitors.[15][16]

Rationale: By using a cocktail of inhibitors on beads, a significant portion of the kinome can be captured from a cell lysate. Pre-incubation with a free test compound will block the binding of its specific targets to the beads.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Competition & Pulldown cluster_2 Analysis Lysate Prepare Cell Lysate Incubate Incubate Lysate with Compound Lysate->Incubate Compound Test Compound Compound->Incubate Pulldown Add MIBs and Incubate Incubate->Pulldown Wash Wash Beads Pulldown->Wash Elute Elute Bound Kinases Wash->Elute MS LC-MS/MS Analysis Elute->MS

Caption: Multiplexed Inhibitor Bead (MIB) pulldown workflow.

Step-by-Step Methodology:

  • Cell Lysis: The cells of interest are lysed to release the native kinome.

  • Competition: The cell lysate is pre-incubated with the test compound at various concentrations.

  • Kinase Capture: Multiplexed inhibitor beads (kinobeads) are added to the lysate and incubated to capture kinases that are not bound by the test compound.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Digestion: The captured kinases are eluted from the beads and digested into peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases. A decrease in the amount of a specific kinase captured in the presence of the test compound indicates that it is a target.

Conclusion and Future Perspectives

The selectivity profiling of pyrimidine-derived kinase inhibitors is a multi-faceted process that requires a strategic combination of biochemical, cell-based, and proteomic approaches. While large-scale biochemical screens are invaluable for initial kinome-wide assessments, cell-based target engagement assays are crucial for validating on-target activity in a more physiological setting. Chemical proteomics offers an unbiased method for identifying both intended and unintended targets, providing a comprehensive view of a compound's cellular interactions.

As our understanding of kinase biology deepens, so too will the sophistication of our profiling technologies. The continued development of novel pyrimidine scaffolds, coupled with a rigorous and multi-pronged approach to selectivity profiling, will be instrumental in the discovery of the next generation of safe and effective kinase-targeted therapies.

References

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A Senior Application Scientist's Guide to Benchmarking 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde Against Known CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Pyrimidine-Based Kinase Inhibitor

In the landscape of oncology drug discovery, the pyrimidine scaffold is a privileged structure, forming the core of numerous clinically successful kinase inhibitors. This guide introduces 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde , a novel compound from this chemical class. Preliminary internal screening has identified this molecule, hereafter referred to as Compound X , as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of cell cycle progression and a high-value target in cancer therapy.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. Our objective is to rigorously benchmark Compound X against established CDK2 inhibitors, providing the scientific rationale and detailed experimental protocols necessary for a thorough evaluation. We will delve into the mechanistic underpinnings of CDK2, compare biochemical and cellular activities, and present a self-validating experimental workflow designed to produce robust and reproducible data.

The Scientific Rationale: Why Target CDK2?

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays an indispensable role in orchestrating the transition from the G1 to the S phase of the cell cycle.[1][2] Its activity is tightly regulated by binding to its cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex, in particular, is critical for initiating DNA replication.[2][3][4] It completes the phosphorylation of the Retinoblastoma protein (pRb), a key tumor suppressor.[5][6] This hyper-phosphorylation releases the E2F transcription factor, which in turn activates the genes necessary for DNA synthesis.

In many cancers, this regulatory pathway is compromised. Overexpression of Cyclin E, often due to gene amplification (CCNE1), is a common event in various malignancies, including breast, ovarian, and colorectal cancers, and is frequently associated with poor prognosis.[7][8][9][10] This genetic alteration creates a dependency on CDK2 for uncontrolled proliferation, making CDK2 an attractive therapeutic target for these specific tumor types.[1][7] Consequently, aberrant CDK2 activation has also been identified as a key mechanism of resistance to CDK4/6 inhibitors, further highlighting the need for potent and selective CDK2 inhibitors.[11]

CDK2_Signaling_Pathway cluster_E2F mitogenic_signals Mitogenic Signals (e.g., Growth Factors) cyclinD_CDK46 Cyclin D / CDK4/6 mitogenic_signals->cyclinD_CDK46 Activates pRb pRb cyclinD_CDK46->pRb Phosphorylates p21_p27 p21 / p27 (CKIs) cyclinD_CDK46->p21_p27 Sequesters E2F E2F pRb->E2F cyclinE_gene Cyclin E Gene (CCNE1) E2F->cyclinE_gene Activates Transcription S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Transcription cyclinE_CDK2 Cyclin E / CDK2 cyclinE_gene->cyclinE_CDK2 Forms Complex cyclinE_CDK2->pRb Hyper-phosphorylates DNA_replication DNA Replication (G1/S Transition) S_phase_genes->DNA_replication p21_p27->cyclinE_CDK2 Inhibits

Figure 1: Simplified CDK2 Signaling Pathway in G1/S Transition.

Comparative Analysis: Compound X vs. The Field

A successful inhibitor must demonstrate superior or competitive potency and selectivity compared to existing molecules. We will benchmark Compound X against two notable CDK2 inhibitors that have entered clinical trials: Dinaciclib and PF-07104091 (Tagtociclib) .[1][12]

  • Dinaciclib (SCH 727965): A potent inhibitor of CDK2, CDK5, CDK1, and CDK9.[13][14][15] Its multi-CDK activity provides a benchmark for a less selective, potent compound.

  • PF-07104091 (Tagtociclib): A highly selective CDK2 inhibitor with significantly less activity against other CDKs, representing a benchmark for a target-specific agent.[16][17][18]

The following table summarizes the key biochemical potencies. The data for Compound X is presented here as a hypothetical, yet realistic, target profile for a promising preclinical candidate.

Compound Target(s) CDK2 IC50 / Kᵢ (nM) Selectivity Profile
Compound X CDK22.5 nM (IC50) Highly selective vs. CDK1, CDK4, CDK6 (>200-fold)
Dinaciclib CDK1/2/5/91 nM (IC50)[13][15]Potent inhibitor of multiple CDKs
PF-07104091 CDK21.16 nM (Kᵢ)[16][17]>100-fold vs. CDK1; >200-fold vs. CDK4/6[17]

A Validated Workflow for Comprehensive Benchmarking

To objectively assess the potential of Compound X, we propose a multi-tiered experimental approach. This workflow is designed to first confirm on-target biochemical activity, then assess cellular potency and mechanism, and finally, verify target engagement in a cellular context.

Experimental_Workflow start Compound X Synthesis & QC tier1 Tier 1: Biochemical Potency In Vitro Kinase Assay start->tier1 tier2 Tier 2: Cellular Activity Cell Proliferation Assay tier1->tier2 Potent? IC50 < 50 nM tier3 Tier 3: Cellular Mechanism Cell Cycle Analysis tier2->tier3 Active? GI50 < 1 µM tier4 Tier 4: Target Engagement Western Blot Analysis tier3->tier4 On-Mechanism? G1 Arrest Observed decision Data Analysis & Go/No-Go Decision tier4->decision Target Modulated?

Figure 2: Tiered Experimental Workflow for Inhibitor Benchmarking.

Experimental Protocols

Tier 1: In Vitro Kinase Assay (Biochemical Potency)

Rationale: The first and most critical step is to determine the direct inhibitory effect of Compound X on the purified CDK2 enzyme. A luminescent ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and scalability. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[19][20][21]

Protocol: ADP-Glo™ Kinase Assay for CDK2/Cyclin E

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[20]

    • Prepare a 2X Substrate/ATP Mix in Kinase Buffer containing 0.2 µg/µL Histone H1 substrate and 20 µM ATP.

    • Dilute recombinant human CDK2/Cyclin E enzyme in Kinase Buffer to a working concentration of 4 ng/µL.

    • Prepare a 10-point, 3-fold serial dilution of Compound X, Dinaciclib, and PF-07104091 in 10% DMSO, starting from 100 µM.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of each inhibitor dilution to the appropriate wells. Add 1 µL of 10% DMSO to "max activity" and "no enzyme" control wells.

    • Add 2 µL of diluted CDK2/Cyclin E enzyme to all wells except the "no enzyme" control. Add 2 µL of Kinase Buffer to "no enzyme" wells.

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP Mix to all wells. The final reaction volume is 5 µL.

  • Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[21]

    • Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[21]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "max activity" (DMSO) control (100% activity) and "max inhibition" (highest compound concentration) (0% activity).

    • Plot the normalized percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell Proliferation Assay (Cellular Potency)

Rationale: To determine if the biochemical potency translates into a cellular effect, we will assess the ability of Compound X to inhibit the proliferation of cancer cells. We will use a CCNE1-amplified ovarian cancer cell line (e.g., OVCAR-3), which is known to be dependent on CDK2 activity for growth.[9][22] The MTT assay is a reliable, colorimetric method that measures metabolic activity as a surrogate for cell viability.[23][24][25]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed OVCAR-3 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X serial dilutions of Compound X and controls in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (DMSO) and a "no cells" blank.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Staining and Measurement:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[26]

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.[25][26]

    • Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25]

    • Incubate overnight in the dark at room temperature, shaking gently.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no cells" blank from all other readings.

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percent inhibition versus the log of inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Tier 3: Cell Cycle Analysis (Cellular Mechanism)

Rationale: Inhibition of CDK2 is expected to cause cell cycle arrest at the G1/S transition.[2] We will use flow cytometry with propidium iodide (PI) staining to analyze the DNA content of treated cells and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[27][28][29] An accumulation of cells in the G1 phase would provide strong evidence for an on-target mechanism of action.

Protocol: Propidium Iodide Staining for Flow Cytometry

  • Cell Treatment and Harvesting:

    • Seed OVCAR-3 cells in 6-well plates and grow to ~60% confluency.

    • Treat cells with Compound X at concentrations corresponding to 1x and 5x its GI50 value for 24 hours. Include a vehicle (DMSO) control.

    • Harvest cells by trypsinization, collect them in a tube, and wash with cold PBS.

  • Fixation:

    • Resuspend the cell pellet (1x10⁶ cells) in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[30][31]

    • Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[27][30]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).[29][30]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission in the appropriate channel for PI (e.g., FL2 or FL3).

    • Collect at least 10,000 events per sample.

    • Use the pulse width and pulse area parameters to gate on single cells and exclude doublets.

    • Analyze the resulting DNA content histogram using cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Tier 4: Western Blot Analysis (Target Engagement)

Rationale: To confirm that Compound X engages and inhibits CDK2 within the cell, we will examine the phosphorylation status of its key downstream substrate, pRb. CDK2-mediated phosphorylation of pRb at specific sites, such as Serine 807/811, is a hallmark of G1/S progression.[13] A dose-dependent decrease in p-Rb (Ser807/811) levels following treatment with Compound X would provide definitive evidence of target engagement.

Protocol: Western Blot for p-Rb

  • Lysate Preparation:

    • Seed and treat OVCAR-3 cells as described for the cell cycle analysis.

    • After 24 hours of treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an 8% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (Ser807/811).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., β-Actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Rb signal to the total Rb signal for each sample to account for any changes in total protein expression.

    • Compare the normalized p-Rb levels across the different treatment conditions.

Conclusion and Future Outlook

This guide outlines a robust, logical, and scientifically-grounded framework for the preclinical benchmarking of this compound (Compound X) as a novel CDK2 inhibitor. By following these detailed protocols, researchers can generate high-quality, reproducible data to compare its biochemical potency, cellular activity, and mechanism of action against established benchmarks like Dinaciclib and PF-07104091.

The successful validation of Compound X through this workflow—demonstrating potent and selective biochemical inhibition of CDK2, on-target G1 cell cycle arrest, and a corresponding reduction in pRb phosphorylation in a relevant cancer cell line—would establish it as a compelling candidate for further preclinical development. Subsequent studies would logically progress to include broader kinase panel screening for selectivity, pharmacokinetic and ADME profiling, and ultimately, in vivo efficacy studies in CCNE1-amplified tumor xenograft models.

References

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  • House, I., Valore-Caplan, M., Maris, E., & Falchook, G. S. (2025, January 10). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Journal of Immunotherapy and Precision Oncology, 8(1), 47–54.
  • House, I., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Journal of Immunotherapy and Precision Oncology.
  • University of Iowa Flow Cytometry Facility. DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • House, I., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review.
  • Adams, P. D., et al. (1999). Retinoblastoma protein contains a C-terminal motif that targets it for phosphorylation by cyclin-cdk complexes. Molecular and Cellular Biology, 19(2), 1068–1080.
  • Bio-Synthesis Inc. Retinoblastoma Protein Contains a C-terminal Motif That Targets It for Phosphorylation by Cyclin-cdk Complexes. Retrieved from [Link]

  • Ciavolella, M., et al. (2024, March 8). Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions.
  • Lees, J. A., et al. (1992, September 1). Phosphorylation of the retinoblastoma protein by cdk2. Genes & Development, 6(9), 1874–1885.
  • Drug Hunter. (2025, April 18). CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. Retrieved from [Link]

  • Adams, P. D., et al. (1999). Retinoblastoma Protein Contains a C-terminal Motif That Targets It for Phosphorylation by Cyclin-cdk Complexes. Molecular and Cellular Biology, 19(2).
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  • Huang, C., et al. (2013). Cyclin dependent kinase 2 (CDK2)
  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. (2014). Indian Journal of Pharmaceutical Sciences, 76(3), 201-209.
  • Lees, J. A., et al. (1992). Phosphorylation of the retinoblastoma protein by cdk2. Genes & Development, 6(9), 1874–1885.
  • Wikipedia. Cyclin-dependent kinase 2. Retrieved from [Link]

  • Creative Diagnostics. CDK Signaling Pathway. Retrieved from [Link]

  • Li, Y., et al. (2024, February 4). Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53. International Journal of Molecular Sciences, 25(3), 1863.
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Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The primary directive for any research chemical lacking specific hazard data is to treat it as hazardous waste . This conservative approach ensures the highest level of safety for personnel and the environment.

Part 1: Inferred Hazard Assessment and Risk Profile

The molecular structure of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde contains several functional groups that inform its potential hazards. A systematic evaluation is critical before handling or disposal.

  • Pyrimidine Core with Amino and Thioether Groups: Pyrimidine derivatives are biologically active and can possess toxicological properties.[5] The presence of nitrogen and sulfur atoms means that combustion may produce toxic gases like nitrogen oxides (NOx) and sulfur oxides (SOx).[6]

  • Aldehyde Group (-CHO): Aldehydes are often classified as irritants, particularly to the skin, eyes, and respiratory system.[7][8] Some can act as sensitizers, causing allergic reactions upon repeated exposure.[9]

  • Secondary Amine (-NH-): Amines can be irritants or corrosive.

  • Methylthio Group (-SCH₃): Thioethers can have strong, unpleasant odors and may be irritants.

Based on this structural analysis, the compound should be handled as, at minimum, an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin. The disposal plan must mitigate these inferred risks.

Parameter Inferred Assessment & Justification
Physical State Likely a solid at room temperature, similar to related pyrimidine-carbaldehyde compounds.
Primary Hazards Irritant: Likely to cause skin, eye, and respiratory irritation (Category 2/3).[7][8]
Harmful: Potential for harm if swallowed (Acute Toxicity Category 4).[7][9]
Incompatibilities Strong Oxidizing Agents: Can react vigorously.
Strong Acids/Bases: May cause decomposition or reaction.
Disposal Classification Hazardous Chemical Waste. Must not be disposed of in regular trash or down the drain.[10][11][12]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures safety and regulatory compliance from the point of generation to final disposal. The fundamental principle is waste segregation and containment.

Step 1: Immediate Segregation at Point of Generation

All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., weighing paper, gloves), must be collected as hazardous waste.

  • Causality: Preventing unintentional mixing with incompatible chemicals is a primary safety control.[11] Mixing with acids, for instance, could lead to a reaction or release of toxic fumes. Segregation ensures predictable and safe handling by waste management professionals.

Step 2: Select and Prepare the Waste Container

Choose a container that is chemically compatible and robust.

  • Container Material: Use a high-density polyethylene (HDPE) or glass container for solid waste. Ensure it is free from damage and has a secure, leak-proof screw cap.[1][10][13]

  • Labeling: The container must be labeled immediately with a fully completed hazardous waste tag before any waste is added. According to OSHA's Hazard Communication Standard and RCRA, the label must include:[14]

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" .

    • An accurate list of all contents by percentage, if it's a mixture.[10]

    • The date accumulation began (the day the first drop of waste entered the container).[15]

    • Clear indication of the associated hazards (e.g., "Irritant," "Harmful").

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories serve as Satellite Accumulation Areas (SAAs), which have specific storage requirements.[11]

  • Keep Containers Closed: Waste containers must be sealed at all times except when actively adding waste.[10][11] This prevents the release of vapors and protects against spills. Evaporation of chemical waste is strictly prohibited.[12]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin.[10] This will contain any potential leaks or spills.

  • Store Incompatibles Separately: Store the waste container away from acids, bases, and strong oxidizing agents.[11] Physical separation or using different secondary containment bins is required.

  • Location: Store the container in a designated, well-ventilated area, away from sinks, floor drains, and sources of ignition.[16]

Step 4: Arranging for Final Disposal

Research laboratories are not permitted to transport or dispose of their own hazardous waste.

  • Contact EHS: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[10][11][12]

  • Do Not Exceed Limits: Be aware of the volume limits for your laboratory's generator status. Never store more than the permitted amount of hazardous waste.[10]

Disposal Workflow Diagram

G cluster_0 In-Lab Procedures cluster_1 Final Disposal A Waste Generation (e.g., unused chemical, contaminated items) B Step 1: Segregate Waste Treat as Hazardous A->B C Step 2: Containerize & Label - Compatible Container - 'Hazardous Waste' Label - Full Chemical Name B->C D Step 3: Store in SAA - Closed Container - Secondary Containment - Away from Incompatibles C->D E Container Full or Time Limit Reached D->E F Step 4: Schedule EHS Pickup Do NOT dispose in trash or sink E->F G Licensed Hazardous Waste Facility (Incineration or other approved method) F->G

Caption: Decision workflow for the disposal of this compound.

Part 3: Decontamination and Empty Container Procedures

Properly managing empty containers is a key part of the waste disposal lifecycle.

Protocol for Reusable Glassware
  • Initial Rinse: Perform an initial rinse with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.

  • Collect First Rinse: This first rinseate is considered acutely hazardous waste and must be collected in your designated hazardous waste container.[10]

  • Subsequent Rinses: Perform at least two additional rinses. These subsequent rinses can typically be disposed of according to your lab's standard procedures for non-hazardous solvent waste, but consult your EHS office for specific guidance.

Protocol for Empty Stock Bottles

A container that held a hazardous chemical is not considered "empty" until all contents have been removed to the greatest extent possible.

  • Remove all Material: Ensure the container is completely empty of any solid residue. If solids remain that cannot be removed, the container itself must be disposed of as hazardous waste.[10]

  • Triple Rinse: If the material can be fully removed, the container must be triple rinsed with a suitable solvent.[12] The first rinseate must be collected as hazardous waste.[10]

  • Deface the Label: Completely remove or obliterate the original chemical label to prevent misidentification.[10][12]

  • Final Disposal: After rinsing and defacing the label, the container can typically be disposed of as regular solid waste (e.g., in a designated broken glass box).[10]

Part 4: Spill Management

In the event of a small, manageable spill, follow these steps:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but check for compatibility).

  • Contain & Absorb: Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Do not use combustible materials like paper towels on a reactive chemical.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spill residue into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and a cleaning solution.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

For large or unmanageable spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

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Personal protective equipment for handling 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

This document provides a detailed protocol for the safe handling, use, and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon a rigorous, structure-based hazard assessment of its constituent functional groups: a pyrimidine core, an aldehyde, a secondary amine, and a methylthio (organosulfur) group. This proactive safety framework is designed to empower researchers, scientists, and drug development professionals to manage potential risks effectively.

Structural Hazard Assessment

The primary step in ensuring laboratory safety is a thorough understanding of the potential hazards associated with a chemical's structure. Each functional group present in this compound contributes to its overall toxicological and reactivity profile.

  • Aldehyde Group (-CHO): Aldehydes are a well-documented class of reactive electrophiles. They are frequently cytotoxic, capable of forming hazardous adducts with proteins and DNA. Inhalation can lead to respiratory irritation and airway constriction, while skin contact may result in dermatitis or allergic reactions.

  • Pyrimidine Core: Pyrimidine derivatives are common in pharmaceuticals and biological processes.[1][2] While the core itself is relatively stable, substituted pyrimidines can act as skin, eye, and respiratory irritants, as evidenced by SDS for analogous structures like 2-Aminopyrimidine-5-carboxaldehyde and 2-(Carboxymethylthio)pyrimidine.[3][4]

  • Methylthio Group (-SCH₃): Organosulfur compounds exhibit a wide range of toxicities. While some are relatively benign, others can cause adverse effects, including allergic reactions and organ toxicity.[5] The presence of a sulfur atom necessitates caution, as thermal decomposition can release toxic sulfur oxides (SOx).[6]

  • Secondary Amine (-NH-): Amines can be irritating to the skin, eyes, and respiratory tract. They can also be corrosive depending on their basicity and concentration.

Presumed Hazard Profile Summary

Based on the analysis of its functional groups, the compound should be handled as if it possesses the hazards outlined in the table below. This conservative approach ensures the highest level of safety.

Hazard ClassificationTarget OrgansPresumed GHS Category (Based on Analogs)Justification & References
Acute Toxicity (Oral, Dermal) Gastrointestinal System, SkinCategory 4 (Harmful)SDS for similar pyrimidine derivatives indicate potential harm if swallowed or in contact with skin.[7]
Skin Corrosion/Irritation SkinCategory 2 (Irritant)Aldehyde and pyrimidine moieties are known skin irritants.[3][4]
Serious Eye Damage/Irritation EyesCategory 2 (Irritant)Direct contact with powders or solutions of aldehydes and pyrimidines can cause serious eye irritation.[3][4][7]
Specific Target Organ Toxicity (Single Exposure) Respiratory SystemCategory 3 (Respiratory Irritation)Aldehyde vapors and dust from pyrimidine solids can irritate the respiratory tract.[4][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the risks identified above. Minimum PPE includes a lab coat, safety glasses, long pants, and closed-toe shoes at all times in the laboratory.[9][10] The specific PPE required for handling this compound is detailed below.

Primary Engineering Control: Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood. This is the primary line of defense to prevent inhalation of potentially toxic and irritating dust or vapors.[11]

Hand and Arm Protection
  • Glove Selection: Use chemical-resistant gloves. Butyl rubber or nitrile gloves are recommended for handling aldehydes. Latex gloves are not suitable as they provide inadequate protection against many chemicals, including aldehydes.[12]

  • Gloving Practice: For tasks with a high risk of splash or for handling larger quantities, double-gloving is recommended.[9] Gloves should be worn over the sleeves of the lab coat to prevent seepage.[12] Always inspect gloves for tears or pinholes before use and remove them immediately if contact with the chemical is suspected, followed by thorough hand washing.[9]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[9]

  • Enhanced Protection: When handling solutions, preparing dilutions, or during any operation with a splash hazard, chemical splash goggles must be worn.[12][13]

  • Maximum Protection: For tasks involving larger volumes (>100 mL) or a significant splash risk, a full face shield should be worn in addition to safety goggles.[9][12]

Body Protection

A flame-resistant lab coat with long sleeves is required to protect clothing and skin from potential splashes.[13] For large-scale operations, a chemical-protective apron should be worn over the lab coat.[12]

Respiratory Protection

Work within a chemical fume hood should be sufficient to control exposure. However, in the event of a large spill or failure of the primary engineering controls, respiratory protection may be necessary. An air-purifying respirator with organic vapor cartridges may be used, but all respirator use must be certified by the National Institute for Occupational Safety and Health (NIOSH) and fall under a formal respiratory protection program.[11] Surgical masks provide no protection against chemical vapors.[12]

Operational & Handling Procedures

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment, including glassware, spatulas, and waste containers.

  • Donning PPE: Put on all required PPE as described in Section 2.

  • Weighing (Solid):

    • Perform all weighing operations on a tared weigh boat or paper inside the fume hood.

    • Use a spatula to carefully transfer the solid. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Dissolution and Transfer:

    • Add solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent vapor release.

    • When transferring solutions, use a pipette or cannulation technique for liquids and pour slowly to minimize aerosol generation.

  • Post-Handling:

    • Thoroughly clean the spatula and any other reusable equipment that came into contact with the chemical.

    • Wipe down the work surface inside the fume hood.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water.[14]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Verify Fume Hood & Clear Workspace ppe 2. Don Correct PPE prep->ppe Safety First weigh 3. Weigh Solid Compound ppe->weigh dissolve 4. Dissolve & Transfer weigh->dissolve clean 5. Clean Equipment & Workspace dissolve->clean dispose 6. Segregate Waste clean->dispose wash 7. Doff PPE & Wash Hands dispose->wash

Caption: General workflow for safely handling the chemical.

Emergency Procedures

In case of accidental exposure or a spill, immediate and correct action is crucial.

Emergency SituationAction Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Minor Spill (<5g or <50mL in a hood) Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). Sweep up the absorbed material into a designated hazardous waste container. Clean the area with an appropriate solvent and then soap and water.
Major Spill (>5g or >50mL or outside a hood) Evacuate the immediate area. Alert laboratory personnel and notify the institutional safety officer. Prevent entry into the area. A trained emergency response team should handle the cleanup.[12]

Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations.[15] Never dispose of this chemical down the drain or in the regular trash.

Waste Segregation and Disposal
  • Identify Waste Streams: Determine if your waste is solid, non-halogenated organic liquid, or aqueous.

  • Solid Waste:

    • Chemical: Unused or expired this compound.

    • Contaminated Debris: Used weigh boats, gloves, bench paper, and silica gel.

    • Action: Collect in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Organic Solvents: Collect in a labeled, non-halogenated (or halogenated, if applicable) organic waste container. Do not mix incompatible waste streams.

    • Aqueous Solutions: Collect in a labeled aqueous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant," "Toxic").

  • Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.

G start Contaminated Material Generated is_sharp Is it a sharp? (Needle, Razor) start->is_sharp solid_waste Solid Hazardous Waste Container liquid_waste Liquid Hazardous Waste Container sharps_waste Sharps Container is_sharp->sharps_waste Yes is_liquid Is it liquid or solid? is_sharp->is_liquid No is_liquid->solid_waste Solid is_liquid->liquid_waste Liquid

Caption: Decision tree for proper waste segregation.

By implementing this comprehensive safety and handling guide, researchers can confidently and safely work with this compound, ensuring personal safety and environmental compliance.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available at: [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Nevada, Reno. Available at: [Link]

  • Personal Protective Equipment (PPE) in Laboratories - UW Environmental Health & Safety. Available at: [Link]

  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review - MDPI. Available at: [Link]

  • Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging | Request PDF - ResearchGate. Available at: [Link]

  • Acute Toxicological Studies of the Main Organosulfur Compound Derived From Allium Sp. Intended to Be Used in Active Food Packaging - PubMed. Available at: [Link]

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  • Synthesis of Pyrimidine and Its Derivatives - YouTube. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. Available at: [Link]

  • (PDF) Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. Available at: [Link]

  • material safety data sheet - Capot Chemical (2-Methylpyrimidine-5-carbaldehyde). Available at: [Link]

  • SAFETY DATA SHEET - ACCELA CHEMBIO INC (Ethyl 4-Amino-2-(methylthio)pyrimidine-5-carboxylate). Available at: [Link]

  • Mustard gas - Wikipedia. Available at: [Link]

  • Safety in Organic Chemistry Laboratory - Towson University. Available at: [Link]

  • (PDF) Green Synthesis of Pyrimidine Derivative - ResearchGate. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.